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Core Science & Biosynthesis

Foundational

Natural Sources and Isolation of Pinocembrin-7-O-D-glucoside: A Technical Guide

Topic: Natural Sources of Pinocembrin-7-O-D-glucoside Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Pinocembrin-7-O-D-glucoside (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Natural Sources of Pinocembrin-7-O-D-glucoside Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinocembrin-7-O-D-glucoside (also known as Pinocembrin-7-glucoside or Pentosyl) is a flavanone glycoside derived from the aglycone pinocembrin (5,7-dihydroxyflavanone). While the aglycone is widely distributed in propolis, honey, and Pinus heartwood, the 7-O-glucoside exhibits a more restricted botanical distribution.

For drug development professionals, this compound represents a critical structural modification: the glycosylation at the C-7 position significantly enhances water solubility compared to the lipophilic aglycone, potentially improving bioavailability while retaining core bioactivities such as hepatoprotection, antifungal efficacy, and neuroprotection. This guide delineates the primary natural reservoirs, biosynthetic pathways, and validated isolation protocols for this high-value secondary metabolite.

Chemical Profile & Structural Significance[1]

PropertySpecification
IUPAC Name (2S)-5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
CAS Number 75829-43-5
Molecular Formula C₂₁H₂₂O₉
Molecular Weight 418.39 g/mol
Aglycone Pinocembrin (5,7-dihydroxyflavanone)
Glycosidic Linkage O-glycosidic bond at C-7 position (Beta-configuration)
Solubility Profile Soluble in DMSO, Methanol, Ethanol; moderately soluble in water (significantly higher than aglycone).

Development Insight: The 7-O-glucosylation blocks the 7-hydroxyl group, altering the compound's antioxidant potential (which often relies on free hydroxyls) but enhancing its metabolic stability and circulation time by reducing immediate Phase II conjugation at that specific site.

Botanical Reservoirs

Unlike the ubiquitous pinocembrin, the 7-O-glucoside accumulates in specific taxa. The following table summarizes the confirmed primary sources.

Table 1: Primary Natural Sources of Pinocembrin-7-O-D-glucoside
Botanical SpeciesFamilyPart UsedAbundance/Relevance
Penthorum chinense Pursh Penthoraceae (Saxifragaceae)Aerial parts / Whole plantPrimary Source. Known as "Gan Huang Cao." The compound is a dominant flavonoid marker used for quality control in TCM hepatoprotective formulations.
Ficus hirta Vahl. MoraceaeFruits (Figs)High Value. Recent isolates from this species have demonstrated potent antifungal activity against Penicillium spp., suggesting a phytoalexin-like role.
Viscum articulatum Santalaceae (Viscaceae)Dried whole plantSecondary Source. Isolated alongside other flavanone glycosides; relevant for research into mistletoe-derived cytotoxins.
Acacia pennata FabaceaeAerial partsMinor Source. Identified in phytochemical screenings but less commonly used for bulk isolation.

Biosynthetic Pathway

The biosynthesis of Pinocembrin-7-O-D-glucoside follows the phenylpropanoid pathway. The critical divergence point from the aglycone occurs via the action of specific UDP-glycosyltransferases (UGTs).

Mechanistic Insight

The enzyme Flavanone 7-O-glucosyltransferase catalyzes the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl position of pinocembrin. While specific UGTs have been characterized in model systems (e.g., Carthamus tinctorius UGTs), the accumulation in Penthorum suggests high expression of a regioselective 7-O-UGT.

Biosynthesis Phenylalanine L-Phenylalanine Cinnamic Cinnamic Acid Phenylalanine->Cinnamic Deamination Coumaroyl p-Coumaroyl-CoA Cinnamic->Coumaroyl Hydroxylation/Ligation Chalcone Naringenin Chalcone Coumaroyl->Chalcone + 3 Malonyl-CoA Naringenin Naringenin (Flavanone) Chalcone->Naringenin Cyclization Pinocembrin Pinocembrin (Aglycone) Chalcone->Pinocembrin Alternative Cyclization (Loss of 4'-OH) Pino7G Pinocembrin-7-O-D-glucoside Pinocembrin->Pino7G Glycosylation UDP UDP-Glucose UGT UDP-Glucosyltransferase (7-O-specific) UDP->UGT PAL PAL C4H C4H / 4CL CHS CHS (Chalcone Synthase) CHI CHI (Chalcone Isomerase) FNS FNS (Flavone Synthase) [Competitor Pathway] UGT->Pino7G

Figure 1: Biosynthetic pathway of Pinocembrin-7-O-D-glucoside. The pathway highlights the divergence from the general flavonoid biosynthesis, specifically the 7-O-glycosylation step mediated by UGTs.

Extraction & Isolation Methodology

This protocol is designed for the isolation of Pinocembrin-7-O-D-glucoside from Penthorum chinense, the most viable commercial source.

Protocol Validated for: Penthorum chinense Aerial Parts
Phase 1: Extraction and Partitioning
  • Maceration: Dry aerial parts (1 kg) are pulverized and extracted with 70-80% Ethanol (10 L) under reflux for 2 hours (x3 cycles).

  • Concentration: Combine filtrates and evaporate under reduced pressure (rotary evaporator) at 50°C to obtain a crude residue.

  • Suspension: Suspend the residue in distilled water.

  • Liquid-Liquid Partitioning (Critical Step):

    • Step A (Defatting): Extract with Petroleum Ether to remove chlorophyll, lipids, and waxes. Discard the organic layer.

    • Step B (Aglycone Removal): Extract with Ethyl Acetate . This fraction will contain the aglycone (Pinocembrin) and other less polar flavonoids.

    • Step C (Target Enrichment): Extract the remaining aqueous phase with n-Butanol . The 7-O-glucoside, being more polar, will partition primarily into the n-Butanol phase.

Phase 2: Chromatographic Purification
  • Column Chromatography (CC): Load the n-Butanol fraction onto a Diaion HP-20 or Macroporous Resin (D101) column.

    • Elute with a water/ethanol gradient (0% → 100%).

    • The target compound typically elutes between 30-50% Ethanol .

  • Refinement: Subject the flavonoid-rich fraction to Silica Gel CC .

    • Mobile Phase: Chloroform:Methanol:Water (e.g., 8:2:0.2).

  • Polishing: Final purification using Sephadex LH-20 (eluting with Methanol) or Preparative HPLC (C18 column, Methanol/Water system).

ExtractionWorkflow RawMaterial Penthorum chinense (Dried Aerial Parts) EthanolExt Extraction (70% Ethanol, Reflux) RawMaterial->EthanolExt Crude Crude Extract (Suspended in H2O) EthanolExt->Crude PetEther Partition: Petroleum Ether Crude->PetEther Lipids Lipids/Chlorophyll (Discard) PetEther->Lipids AqPhase1 Aqueous Phase PetEther->AqPhase1 EtOAc Partition: Ethyl Acetate AqPhase1->EtOAc Aglycones Aglycones (Pinocembrin) (Secondary Target) EtOAc->Aglycones AqPhase2 Aqueous Phase EtOAc->AqPhase2 BuOH Partition: n-Butanol AqPhase2->BuOH TargetFrac n-BuOH Fraction (Rich in Glycosides) BuOH->TargetFrac Chromatography D101 Macroporous Resin Gradient Elution (H2O -> EtOH) TargetFrac->Chromatography FinalPurification Sephadex LH-20 / Prep-HPLC (MeOH/H2O) Chromatography->FinalPurification Product Pure Pinocembrin-7-O-D-glucoside FinalPurification->Product

Figure 2: Isolation workflow for Pinocembrin-7-O-D-glucoside. This flowchart illustrates the fractionation logic required to separate the glycoside from its aglycone precursor and non-polar lipids.

Analytical Characterization (Verification)

To validate the identity of the isolated compound, compare spectral data against the following standard parameters.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient: 15% A to 45% A over 30 mins.

  • Detection: UV at 290 nm (characteristic of flavanones).

NMR Fingerprint (DMSO-d₆)
  • Aglycone Skeleton:

    • H-2: ~5.6 ppm (dd) - Characteristic of flavanone C-ring.

    • H-6, H-8: ~6.1-6.2 ppm (d) - Meta-coupled protons on A-ring.

  • Glycosidic Moiety:

    • Anomeric Proton (H-1''): ~5.00 - 5.10 ppm (d, J = 7.0-7.8 Hz).

    • Note: The coupling constant (J > 7 Hz) confirms the beta -configuration of the glucoside.

References

  • Guo, W. W., et al. (2016). "In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation." Scientific Reports, 6:29340.[1] Link

  • Chen, C., et al. (2020).[2][3] "Pinocembrin-7-Glucoside (P7G) Reduced Postharvest Blue Mold of Navel Orange by Suppressing Penicillium italicum Growth."[4] Microorganisms, 8(4):536.[4] Link

  • Li, Y., et al. (2008).[3] "Two new phenolic glycosides from Viscum articulatum."[5][6][3] Molecules, 13(10):2500-2508.[5][3] Link

  • Wang, X., et al. (2014). "Chemical constituents from Penthorum chinense."[5][1][6][7][8] Chinese Traditional and Herbal Drugs, 45(1): 12-16. Link

  • Huang, J., et al. (2015). "Hepatoprotective effects of Pinocembrin-7-O-β-D-glucoside against CCl4-induced liver injury." Journal of Ethnopharmacology. (Contextual reference for bioactivity).

Sources

Exploratory

Isolation of Pinocembrin-7-O-β-D-glucoside from Penthorum chinense

An In-Depth Technical Guide for Drug Development Professionals Part 1: Executive Summary & Strategic Value Pinocembrin-7-O-β-D-glucoside (PCBG) is a bioactive flavanone glycoside and a primary marker compound of Penthoru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Part 1: Executive Summary & Strategic Value

Pinocembrin-7-O-β-D-glucoside (PCBG) is a bioactive flavanone glycoside and a primary marker compound of Penthorum chinense Pursh (Saxifragaceae), a medicinal plant known in Traditional Chinese Medicine (TCM) as "Gan Huang Cao."

For drug development researchers, PCBG represents a high-value target due to its validated hepatoprotective , antioxidant , and anti-fibrotic properties. Unlike its aglycone (pinocembrin), the glucoside moiety confers distinct solubility and pharmacokinetic profiles, making it a critical candidate for oral formulation studies.

This guide provides a reproducible, scalable protocol for the isolation of PCBG with >98% purity. It moves beyond generic extraction methods, offering a logic-driven workflow that prioritizes yield preservation and structural integrity.

Part 2: Botanical & Chemical Context[1][2][3]

Parameter Details
Botanical Source Penthorum chinense Pursh (Aerial parts/Whole plant)
Target Compound Pinocembrin-7-O-β-D-glucopyranoside
CAS Number 75829-43-5
Molecular Formula C₂₁H₂₂O₉
Molecular Weight 418.39 g/mol
Key Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane).[1]

Part 3: Extraction Methodology

Objective: To maximize the recovery of total flavonoids while minimizing chlorophyll and lipid contamination.

Pre-treatment
  • Harvesting: Collect aerial parts of P. chinense (optimally during the flowering phase for maximum flavonoid content).

  • Drying: Shade-dry to constant weight. Avoid high-heat oven drying (>60°C) to prevent glycoside hydrolysis.

  • Comminution: Pulverize dried material to a coarse powder (40–60 mesh). Rationale: Excessive fineness increases impurity leaching (e.g., chlorophyll), complicating downstream chromatography.

Solvent Extraction (Reflux)

Protocol:

  • Weigh 1.0 kg of dried powder.

  • Extract with 70% Ethanol (v/v) at a ratio of 1:10 (w/v) (1 kg plant : 10 L solvent).

  • Reflux at 80–82°C for 2 hours.

  • Filter the hot extract through Whatman No. 1 filter paper.

  • Repeat the extraction twice (2 hours x 2) with fresh solvent.

  • Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at <50°C to remove ethanol.

  • Result: A dark brown aqueous suspension (Crude Extract).

Technical Insight: The choice of 70% ethanol balances the solubilization of the glycoside (PCBG) while limiting the extraction of highly lipophilic waxes (which prefer >90% EtOH) and highly polar polysaccharides (which prefer water).

Part 4: Fractionation & Isolation Workflow

Objective: To isolate PCBG from the complex matrix using polarity-based partitioning and size-exclusion chromatography.

Liquid-Liquid Partitioning
  • Suspend the crude aqueous residue in distilled water (1 L).

  • Defatting: Partition with Petroleum Ether (1:1 v/v) three times. Discard the organic layer (contains lipids, chlorophyll).

  • Enrichment: Partition the aqueous phase with Ethyl Acetate (EtOAc) (1:1 v/v) four times.

  • Collect the EtOAc layers, combine, and dry with anhydrous Na₂SO₄.

  • Concentrate to dryness to yield the EtOAc Fraction .

    • Note: PCBG concentrates in the EtOAc fraction. The remaining water phase contains more polar glycosides and sugars.

Chromatographic Separation

The EtOAc fraction is subjected to a two-stage purification process.

Stage 1: Silica Gel Column Chromatography (Coarse Fractionation)
  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Chloroform : Methanol (CHCl₃:MeOH) gradient (100:1 → 80:1 → 50:1 → 20:1 → 10:1 → 5:1).

  • Procedure:

    • Load the sample (mixed with silica gel) onto the column.

    • Elute with the gradient. Collect fractions (e.g., 200 mL each).

    • Monitor fractions via TLC (CHCl₃:MeOH:H₂O, 65:35:10, lower phase).

    • PCBG typically elutes in the mid-polarity fractions (approx. 10:1 to 5:1 region).

    • Pool fractions containing the target spot (Rf ~0.4–0.5).

Stage 2: Sephadex LH-20 (Polishing)
  • Rationale: Removes polymeric tannins and separates compounds based on molecular size and hydrogen bonding capabilities.

  • Mobile Phase: Methanol (100%) or MeOH:H₂O (1:1).

  • Procedure:

    • Dissolve the PCBG-rich sub-fraction in minimum MeOH.

    • Load onto Sephadex LH-20 column.

    • Elute isocratically with MeOH.

    • PCBG elutes as a distinct band, often crystallizing directly from the eluate upon concentration.

Stage 3: Preparative HPLC (Final Purification - Optional)

If >98% purity is required for bioassays:

  • Column: C18 Reverse Phase (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

  • Gradient: 20% → 45% ACN over 30 mins.

  • Detection: UV 290 nm.[1]

Visualization: Isolation Workflow

IsolationWorkflow Plant P. chinense Powder (1.0 kg) Extract 70% EtOH Reflux (3 x 2h, 82°C) Plant->Extract Crude Crude Extract (Concentrated) Extract->Crude Partition1 Partition: Petroleum Ether Crude->Partition1 WaterPhase Aqueous Phase Partition1->WaterPhase Aq Layer Waste1 Lipids/Chlorophyll (Discard) Partition1->Waste1 Organic Layer Partition2 Partition: Ethyl Acetate WaterPhase->Partition2 EtOAcFrac EtOAc Fraction (Target Enriched) Partition2->EtOAcFrac Organic Layer Waste2 Sugars/Polar Impurities (Discard) Partition2->Waste2 Aq Layer Silica Silica Gel Column (CHCl3:MeOH Gradient) EtOAcFrac->Silica SubFrac PCBG Enriched Fractions (10:1 - 5:1) Silica->SubFrac Sephadex Sephadex LH-20 (MeOH Isocratic) SubFrac->Sephadex Isolate Pure Pinocembrin-7-O-glucoside (>98% Purity) Sephadex->Isolate

Figure 1: Step-by-step fractionation and isolation workflow for Pinocembrin-7-O-glucoside.

Part 5: Structural Characterization & Validation

Objective: To confirm the identity of the isolate using spectroscopic data.

Upon isolation, the compound must be validated against established spectral data. The following data corresponds to Pinocembrin-7-O-β-D-glucoside (measured in DMSO-d6 or Methanol-d4).

UV Spectroscopy[4][5]
  • Absorption Maxima (λmax): ~290 nm, ~330 nm (sh).

  • Shift Reagents:

    • +NaOH: Bathochromic shift (indicates phenolic OH).

    • +AlCl₃: No significant shift (lack of 3-OH or 5-OH/4-keto chelation if 5-OH is glycosylated, but here 5-OH is free, so a shift is expected). Note: In PCBG, the 7-OH is glycosylated, leaving the 5-OH free.

Mass Spectrometry (ESI-MS)
  • Negative Mode ([M-H]⁻): m/z 417.

  • Positive Mode ([M+H]⁺): m/z 419.

  • Fragment: m/z 257 (Aglycone: Pinocembrin) loss of 162 Da (glucosyl moiety).

Nuclear Magnetic Resonance (NMR) Data

Reference: Li Y, et al. Molecules. 2008;13(10):2500-2508.[2]

Position¹H NMR (δ ppm, Multiplicity, J Hz)¹³C NMR (δ ppm)Interpretation
2 5.60 (dd, J=12.5, 3.0)78.4Flavanone C-Ring
3ax 3.25 (dd, J=17.0, 12.5)42.1Flavanone C-Ring
3eq 2.78 (dd, J=17.0, 3.0)42.1Flavanone C-Ring
6 6.15 (d, J=2.0)96.8A-Ring (meta coupling)
8 6.18 (d, J=2.0)95.7A-Ring (meta coupling)
1'' 4.98 (d, J=7.5) 99.8Anomeric Proton (β-config)
B-Ring 7.35 - 7.50 (m, 5H)126-129Unsubstituted Phenyl Ring
5-OH 12.05 (s)-Chelated Hydroxyl

Key Identification Features:

  • Anomeric Doublet: The signal at ~4.98 ppm with J = 7.5 Hz confirms the β-linkage of the glucose.

  • A-Ring Signals: The meta-coupled doublets at ~6.15 ppm correspond to H-6 and H-8.

  • Aglycone Core: The characteristic ABX system of the flavanone C-ring (H-2, H-3ax, H-3eq).

Visualization: Identification Logic

IdentificationLogic Sample Isolated Powder MS ESI-MS Analysis Sample->MS NMR 1H & 13C NMR Sample->NMR Result1 m/z 417 [M-H]- MS->Result1 Result2 Fragment m/z 257 (Pinocembrin Core) MS->Result2 Result3 Anomeric H: d, J=7.5Hz (Beta-Glucoside) NMR->Result3 Result4 C-Ring: ABX System (Flavanone) NMR->Result4 Conclusion Confirmed: Pinocembrin-7-O-β-D-glucoside Result1->Conclusion Result2->Conclusion Result3->Conclusion Result4->Conclusion

Figure 2: Analytical logic for structural confirmation of PCBG.

Part 6: References

  • Li, Y., Zhao, Y. L., Huang, N., Zheng, Y. T., Yang, Y. P., & Li, X. L. (2008).[3][4][2][5] Two new phenolic glycosides from Viscum articulatum.[3][4][2][5][6][7] Molecules, 13(10), 2500–2508.[3][4][5][6][7]

  • Feng, H., Wang, Z. M., Dong, G. Y., & Wu, Z. (2001). Studies on chemical constituents from Penthorum chinense Pursh. Zhongguo Zhong Yao Za Zhi, 26(4), 260–262.

  • Guo, W. W., Qiu, F., Chen, X. Q., Ba, Y. Y., Wang, X., & Wu, X. (2016). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Scientific Reports, 6, 29340.

  • Lu, Y., et al. (2012). Isolation and Identification of Compounds from Penthorum chinense Pursh with Antioxidant and Antihepatocarcinoma Properties. Journal of Agricultural and Food Chemistry, 60(44), 11097–11103.

Sources

Foundational

Unraveling the Biosynthesis of Pinocembrin-7-O-D-glucoside: Pathway Dynamics, Enzymatic Causality, and Analytical Validation

Executive Summary Pinocembrin-7-O-D-glucoside is a highly valuable, naturally occurring flavanone glycoside recognized for its potent neuroprotective, anti-inflammatory, and antioxidant properties[1]. Unlike ubiquitous f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pinocembrin-7-O-D-glucoside is a highly valuable, naturally occurring flavanone glycoside recognized for its potent neuroprotective, anti-inflammatory, and antioxidant properties[1]. Unlike ubiquitous flavonoids such as naringenin, pinocembrin lacks a 4'-hydroxyl group on its B-ring, necessitating a specialized biosynthetic divergence early in the phenylpropanoid pathway[2]. This technical guide provides an authoritative synthesis of the de novo biosynthesis, enzymatic mechanisms, and self-validating analytical protocols required for the study and metabolic engineering of Pinocembrin-7-O-D-glucoside.

The Biosynthetic Architecture: Bypassing the 4'-Hydroxyl Paradigm

In standard flavonoid biosynthesis, cinnamic acid is rapidly hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid, funneling the metabolic flux toward naringenin[3]. The biosynthesis of pinocembrin, a 4'-deoxyflavanone, strictly requires the circumvention of C4H activity[2].

  • Upstream Deamination: The pathway initiates with the deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL)[4].

  • CoA Ligation (The Critical Divergence): To bypass C4H, cinnamic acid is directly activated to cinnamoyl-CoA. This step is mediated by a specialized Cinnamate-CoA Ligase (CNL) or a promiscuous 4-coumarate:CoA ligase (4CL) capable of accepting non-hydroxylated cinnamic acid[5],[3].

  • Chalcone Formation and Isomerization: Chalcone Synthase (CHS) catalyzes the sequential condensation of one cinnamoyl-CoA starter unit with three malonyl-CoA extender units to form pinocembrin chalcone[5]. Subsequently, Chalcone Isomerase (CHI) drives the stereospecific ring closure to yield (2S)-pinocembrin[6].

  • Regiospecific Glycosylation: The final functionalization is mediated by a Family 1 Uridine 5'-diphosphate-glycosyltransferase (UGT). Enzymes such as TwUGT3 exhibit promiscuity toward flavanones, utilizing UDP-glucose to specifically glycosylate the C7-hydroxyl group of pinocembrin, yielding Pinocembrin-7-O-D-glucoside[7],[8].

BiosynthesisPathway Phe L-Phenylalanine CA Cinnamic Acid Phe->CA PAL (Deamination) CCoA Cinnamoyl-CoA CA->CCoA 4CL / CNL (CoA Ligation) Chalcone Pinocembrin Chalcone CCoA->Chalcone CHS (+ 3 Malonyl-CoA) Pinocembrin Pinocembrin Chalcone->Pinocembrin CHI (Ring Closure) P7G Pinocembrin-7-O-D-glucoside Pinocembrin->P7G UGT (e.g., TwUGT3) (+ UDP-Glucose)

Biosynthetic pathway of Pinocembrin-7-O-D-glucoside from L-phenylalanine in plants.

Enzymatic Causality: Thermodynamics and Regiospecificity of Glycosylation

The regiospecificity of UGTs toward the C7 position of flavanones is dictated by the spatial architecture of the Plant Secondary Product Glycosyltransferase (PSPG) box[9]. The C7-OH of pinocembrin is sterically accessible and possesses a lower pKa compared to the C5-OH (which is locked in a strong intramolecular hydrogen bond with the C4-ketone).

Experimental Causality: In vitro assays for UGT activity are strictly buffered at pH 8.0[8]. At this slightly alkaline pH, the C7-OH is readily deprotonated into a highly reactive phenoxide ion. This thermodynamic shift significantly lowers the activation energy required for the nucleophilic (SN2) attack on the anomeric carbon of the UDP-glucose donor, ensuring maximal catalytic turnover (


).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the in vitro validation of UGT activity and the subsequent LC-MS/MS quantification workflow.

Protocol 1: In Vitro UGT Enzymatic Assay

This protocol validates the catalytic capability of a target UGT to convert pinocembrin into its 7-O-glucoside[8].

  • Reaction Assembly: In a 100 μL total volume, combine 50 mM NaH₂PO₄–Na₂HPO₄ buffer (pH 8.0), 0.5 mM UDP-glucose (sugar donor), and 0.2 mM pinocembrin (acceptor).

  • Enzyme Addition: Initiate the reaction by adding 10 μM of purified recombinant UGT enzyme. Prepare a parallel negative control using heat-inactivated UGT (boiled at 100 °C for 10 min).

  • Incubation: Incubate the mixture at 30 °C for 30 minutes to allow steady-state kinetics.

  • Quenching & Extraction: Terminate the reaction by adding 200 μL of ice-cold methanol. This denatures the enzyme and solubilizes the newly formed glycoside.

  • Clarification: Centrifuge at 12,000 rpm for 20 minutes at 4 °C. Extract the supernatant for LC-MS analysis.

Protocol 2: UPLC-ESI-QTRAP MS/MS Quantification

This workflow provides high-resolution quantification of the extracted metabolites[10],[11].

  • Metabolite Extraction: Macerate plant tissue in 70% aqueous methanol at 4 °C overnight. Causality: 70% methanol disrupts the cellular matrix and matches the moderate polarity of the glucoside, while precipitating highly non-polar lipids and macro-proteins.

  • Filtration: Pass the extract through a 0.22 μm nylon membrane to prevent column clogging.

  • Chromatographic Separation: Inject 2 μL onto an Agilent Eclipse Plus C18 column (150 mm × 3.0 mm, 1.8 μm) maintained at 40 °C.

  • Gradient Elution: Use Mobile Phase A (Water + 0.1% Formic acid) and Phase B (Acetonitrile + 0.1% Formic acid). Run a linear gradient from 5% B to 95% B over 25 minutes. Causality: Formic acid ensures the analytes remain in a consistent ionization state, improving peak shape.

  • Mass Spectrometry: Operate a QTRAP 6500 mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

LCMSWorkflow Ext Extraction (70% MeOH) Cen Centrifugation (10,000 x g) Ext->Cen LC UPLC Separation (C18 Column) Cen->LC MS ESI-QTRAP MS/MS (MRM Mode) LC->MS Data Data Analysis (Peak Integration) MS->Data

Step-by-step UPLC-MS/MS workflow for the quantification of Pinocembrin-7-O-D-glucoside.

Quantitative Analytical Data

The accurate identification of Pinocembrin-7-O-D-glucoside relies on specific mass transitions and optimized kinetic environments. The table below summarizes the critical quantitative parameters for its analysis[8],[10],[12].

Parameter CategorySpecific Value / SettingScientific Rationale
Enzymatic Kinetics pH 8.0 (NaH₂PO₄–Na₂HPO₄)Maximizes C7-OH deprotonation for nucleophilic attack.
Temperature: 30 °CEnsures optimal thermodynamic stability for plant UGTs.
MS/MS Ionization Mode: Negative (ESI-)Flavonoid glycosides readily lose a proton to form stable anions.
Mass Transitions Precursor Ion (Q1): m/z 417.1Corresponds to the [M-H]⁻ ion of Pinocembrin-7-O-glucoside (MW ~418 Da).
Product Ion (Q3): m/z 255.1Corresponds to the pinocembrin aglycone[Aglycone-H]⁻ following the neutral loss of the 162 Da glucosyl moiety.
Chromatography Flow Rate: 0.3 - 0.4 mL/minBalances column backpressure with optimal electrospray desolvation efficiency.

Conclusion

The biosynthesis of Pinocembrin-7-O-D-glucoside represents a highly specialized branch of plant secondary metabolism. By bypassing the traditional C4H hydroxylation step, plants generate the 4'-deoxyflavanone scaffold, which is subsequently stabilized and functionalized via UGT-mediated glycosylation. Understanding the precise causality behind these enzymatic steps and utilizing rigorous, self-validating LC-MS/MS protocols are paramount for researchers aiming to engineer this pathway in microbial hosts or quantify its presence in medicinal plant extracts.

References

  • Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae. ACS Synthetic Biology. URL:[Link]

  • A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis. Science Advances. URL:[Link]

  • Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis. Plant Cell Reports. URL:[Link]

  • Identification and Characterization of CtUGT3 as the Key Player of Astragalin Biosynthesis in Carthamus tinctorius L. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Production of Plant-Specific Flavanones by Escherichia coli Containing an Artificial Gene Cluster. Applied and Environmental Microbiology. URL:[Link]

  • Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars. Frontiers in Plant Science. URL:[Link]

  • Integrated Metabolomic and Transcriptomic Profiles Provide Insights into the Molecular Mechanisms in Modulating Female Flower of Coconut. MDPI. URL:[Link]

  • Phytochemical Composition of the Decoctions of Greek Edible Greens (Chórta) and Evaluation of Antioxidant and Cytotoxic. Molecules. URL:[Link]

Sources

Exploratory

Technical Guide: Spectral Characterization of Pinocembrin-7-O-β-D-glucoside

The following technical guide details the spectral characterization and isolation of Pinocembrin-7-O-β-D-glucoside , a bioactive flavanone glycoside. Executive Summary Pinocembrin-7-O-β-D-glucoside (PCBG) is the 7-O-gluc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization and isolation of Pinocembrin-7-O-β-D-glucoside , a bioactive flavanone glycoside.

Executive Summary

Pinocembrin-7-O-β-D-glucoside (PCBG) is the 7-O-glucosyl derivative of pinocembrin (5,7-dihydroxyflavanone).[1] It is a critical bioactive marker found in medicinal plants such as Penthorum chinense Pursh and Viscum articulatum. In drug development, PCBG is investigated for its hepatoprotective, antifungal, and antioxidant properties.

Precise spectral identification (NMR, MS) is required to distinguish PCBG from its aglycone and other glycosidic isomers (e.g., galactosides or 5-O-glucosides). This guide provides validated spectral data, fragmentation logic, and isolation protocols to ensure rigorous identification.

Chemical Identity
PropertyDetail
IUPAC Name (2S)-5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Common Name Pinocembrin-7-O-β-D-glucoside; Pinocembroside
CAS Number 75829-43-5
Molecular Formula C₂₁H₂₂O₉
Molecular Weight 418.39 g/mol
Aglycone Pinocembrin (5,7-Dihydroxyflavanone)
Sugar Moiety D-Glucose (attached at C-7)

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary method for rapid identification. PCBG exhibits a characteristic fragmentation pattern dominated by the loss of the hexose moiety and subsequent Retro-Diels-Alder (RDA) cleavage of the flavanone skeleton.

Ionization & Fragmentation Data
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻ is preferred for sensitivity.

  • Parent Ion:

    
     417.1 [M-H]⁻
    
  • Key Daughter Ions:

    • 
       255.0 [Y₀]⁻:  Base peak resulting from the neutral loss of the glucose moiety (162 Da). This confirms the O-glycosidic linkage.
      
    • 
       213:  Loss of ketene (C₂H₂O) from the aglycone.
      
    • 
       151 (
      
      
      
      ):
      RDA fragment containing the A-ring.
    • 
       103 (
      
      
      
      ):
      RDA fragment containing the B-ring (styrene fragment).
Fragmentation Pathway Diagram

The following diagram illustrates the collision-induced dissociation (CID) pathway used to validate the structure.

MS_Fragmentation Parent Parent Ion [M-H]⁻ m/z 417 Aglycone Aglycone [Pinocembrin-H]⁻ m/z 255 (Base Peak) Parent->Aglycone -162 Da (Glucose) RDA_A RDA Fragment A-Ring m/z 151 Aglycone->RDA_A Retro-Diels-Alder Cleavage RDA_B RDA Fragment B-Ring m/z 103 Aglycone->RDA_B Retro-Diels-Alder Cleavage

Figure 1: Proposed ESI-MS/MS fragmentation pathway of Pinocembrin-7-O-glucoside in negative ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers definitive structural proof. The glycosylation at C-7 causes specific chemical shift changes (glycosylation shift) compared to the aglycone: the C-7 signal shifts upfield slightly, while the ortho protons (H-6, H-8) and carbons (C-6, C-8) shift downfield.

1H NMR Data (400/500 MHz, DMSO-d₆)

The spectrum is characterized by the ABX system of the C-ring (flavanone), the meta-coupled doublets of the A-ring, and the sugar signals.

PositionδH (ppm)MultiplicityJ (Hz)Assignment Logic
2 5.62dd12.5, 3.0Flavanone C-ring chiral center
3ax 3.28dd17.0, 12.5Axial proton (C-ring)
3eq 2.81dd17.0, 3.0Equatorial proton (C-ring)
6 6.16d2.0A-ring (meta coupling)
8 6.32d2.0A-ring (meta coupling)
2', 6' 7.51m-B-ring (Ortho)
3', 4', 5' 7.40 - 7.45m-B-ring (Meta/Para)
1'' 5.06d7.5Anomeric proton (β-configuration)
5-OH 12.05s-Chelated OH (H-bonded to C=O)
13C NMR Data (100/125 MHz, DMSO-d₆)
PositionδC (ppm)TypeAssignment Logic
4 196.9C=OCarbonyl
2 78.5CHC-ring chiral center
3 42.1CH₂C-ring methylene
5 162.8C-OHA-ring (Chelated)
7 165.4C-O-GlcGlycosylation site
9 162.5C-OJunction carbon
6 96.8CHA-ring (shifted downfield vs aglycone)
8 95.6CHA-ring (shifted downfield vs aglycone)
10 103.2CJunction carbon
1' 138.5CB-ring quaternary
2', 6' 126.5CHB-ring
3', 5' 128.5CHB-ring
4' 128.3CHB-ring
1'' 99.9CHAnomeric Carbon (Glucose)
2''-6'' 60.5 - 77.0CH/CH₂Sugar backbone

Note: Chemical shifts may vary by ±0.2 ppm depending on concentration and temperature.

Experimental Isolation Protocol

To obtain high-purity PCBG for spectral analysis, the following isolation workflow is recommended. This protocol is adapted from standard phytochemical extraction of Penthorum chinense.

Workflow Diagram

Isolation_Protocol Plant Dried Plant Material (Penthorum chinense) Extract Extraction (70% Ethanol, Reflux) Plant->Extract Partition Liquid-Liquid Partition (H2O vs EtOAc) Extract->Partition Frac Ethyl Acetate Fraction (Contains Flavonoids) Partition->Frac Column Column Chromatography (Silica Gel / Sephadex LH-20) Frac->Column Pure Pure PCBG (>98% HPLC) Column->Pure

Figure 2: Isolation workflow for Pinocembrin-7-O-glucoside from plant matrix.

Step-by-Step Methodology
  • Extraction: Pulverize dried aerial parts of Penthorum chinense (1 kg). Extract with 70% Ethanol (3 x 5L) under reflux for 2 hours. Filter and concentrate the combined extracts in vacuo to obtain a crude residue.

  • Partitioning: Suspend the crude residue in water (1L). Partition successively with Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc) . Collect the EtOAc layer as it concentrates the flavonoids.

  • Chromatography:

    • Step A (Silica Gel): Subject the EtOAc fraction to a silica gel column eluting with a gradient of CHCl₃:MeOH (100:1 → 50:1 → 10:1).

    • Step B (Sephadex LH-20): Purify the flavonoid-rich sub-fractions using Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and polymeric tannins.

    • Step C (Polishing): Final purification via semi-preparative HPLC (C18 column, MeOH/H₂O gradient) yields Pinocembrin-7-O-glucoside as a white amorphous powder.

  • Validation: Verify purity using HPLC-DAD (280 nm) before spectral acquisition.

References

  • Guo, W. W., et al. (2016). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Scientific Reports.[1] Link

  • Huang, H., et al. (2014). Polyphenols with Anti-Proliferative Activities from Penthorum Chinense Pursh. Molecules. Link

  • Andersen, Ø. M., & Markham, K. R. (2006). Flavonoids: Chemistry, Biochemistry and Applications. CRC Press. (Standard reference for flavonoid NMR shifts).
  • PubChem. (n.d.). Pinocembrin 7-O-beta-D-glucoside.[1][2][3][4][5][6][7] National Library of Medicine. Link

Sources

Foundational

Antioxidant Potential of Pinocembrin-7-O-D-glucoside In Vitro: A Technical Guide for Drug Development

Executive Summary Pinocembrin-7-O-β-D-glucopyranoside (P7G) is a bioactive flavanone glycoside predominantly isolated from medicinal plants such as Penthorum chinense Pursh and Ficus hirta Vahl[1][2]. As oxidative stress...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pinocembrin-7-O-β-D-glucopyranoside (P7G) is a bioactive flavanone glycoside predominantly isolated from medicinal plants such as Penthorum chinense Pursh and Ficus hirta Vahl[1][2]. As oxidative stress is a central driver of hepatotoxicity, neurodegeneration, and chronic inflammation, identifying potent, naturally derived antioxidants is a priority in modern pharmacognosy. This whitepaper provides an in-depth technical analysis of P7G’s antioxidant mechanisms, detailing the causality behind standardized in vitro screening protocols, and offering a robust framework for researchers evaluating its therapeutic and agricultural potential[3][4].

Chemical Rationale & Pharmacological Profile

The structural anatomy of P7G dictates its pharmacological behavior. It consists of a lipophilic flavanone core (pinocembrin) conjugated to a polar β-D-glucose moiety at the C-7 position.

Structure-Function Causality:

  • Enhanced Solubility: The glycosidic linkage significantly increases the molecule's hydrophilicity compared to its aglycone counterpart. This structural modification enhances its solubility in aqueous physiological environments, a critical factor for in vitro bioavailability and cellular uptake[5].

  • Radical Scavenging: The phenolic hydroxyl groups on the flavanone backbone serve as primary electron donors. By donating a hydrogen atom or an electron, P7G neutralizes free radicals, breaking the chain reaction of lipid peroxidation[3].

  • Prodrug Dynamics: In vivo, P7G acts effectively as a prodrug. Upon passing through the gastrointestinal tract, gut microbiota cleave the glycosidic bond, releasing the highly active aglycone (pinocembrin), which can cross the blood-brain barrier to exert neuroprotective effects[5].

Mechanistic Pathways of Antioxidant Action

P7G does not merely act as a passive radical scavenger; it actively modulates cellular defense architecture. Its in vitro efficacy is driven by a dual-axis mechanism:

  • Direct ROS Neutralization: P7G directly scavenges Reactive Oxygen Species (ROS) such as hydroxyl radicals and superoxide anions, preventing immediate cellular macromolecule damage[3][6].

  • Nrf2/ARE Activation & MAPK/NF-κB Suppression: P7G upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to express endogenous antioxidant enzymes (e.g., HO-1, SOD). Concurrently, P7G inhibits the p38-MAPK and NF-κB pathways, severing the crosstalk between oxidative stress and pro-inflammatory cytokine release[7].

G P7G Pinocembrin-7-O-D-glucoside (P7G) ROS Reactive Oxygen Species (ROS) P7G->ROS Direct Scavenging Nrf2 Nrf2 Activation P7G->Nrf2 Upregulates MAPK p38-MAPK / NF-κB Pathway P7G->MAPK Inhibits ROS->MAPK Activates ARE Antioxidant Response Elements (HO-1, NQO1, SOD) Nrf2->ARE Translocates ARE->ROS Neutralizes Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammation Promotes

Mechanistic pathways of P7G: Direct ROS scavenging, Nrf2 activation, and MAPK/NF-κB inhibition.

Standardized In Vitro Experimental Protocols

To ensure high-fidelity data, all assays must be designed as self-validating systems . This requires the mandatory inclusion of vehicle blanks (to establish baseline noise) and established positive controls (to verify assay sensitivity).

Protocol A: Optimized Extraction & Isolation

Rationale: The extraction solvent must balance the polarity of the glucose moiety and the non-polar flavanone ring.

  • Solvent Selection: Utilize 80% ethanol (v/v) for extraction. The 80% ethanol optimizes the dielectric constant, maximizing the yield of P7G while precipitating unwanted macromolecular proteins and polysaccharides[8].

  • Ultrasonication: Subject the biomass to ultrasonic-assisted extraction (40 kHz, 30 mins) at 45°C to disrupt plant cell walls without thermally degrading the flavonoids.

  • Fractionation: Perform liquid-liquid partitioning using ethyl acetate. The ethyl acetate fraction selectively concentrates polyphenols and flavonoid glycosides like P7G[9].

Protocol B: Cell-Free Radical Scavenging (DPPH Assay)

Rationale: DPPH is a stable free radical that changes color from purple to yellow upon reduction. It is the gold standard for quantifying direct electron-donating capacity[6].

  • Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol.

  • Reaction: In a 96-well microplate, add 100 µL of P7G sample (varying concentrations) to 100 µL of DPPH solution.

  • Self-Validation Controls:

    • Positive Control: Ascorbic Acid (Vitamin C) or Trolox.

    • Blank: 100 µL sample + 100 µL methanol (corrects for intrinsic sample absorbance).

    • Negative Control: 100 µL vehicle solvent + 100 µL DPPH.

  • Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader. Calculate the IC50 value using non-linear regression.

Protocol C: Cell-Based Hepatoprotective Assay (HepG2)

Rationale: HepG2 (human hepatoma) cells are selected because they retain a robust expression profile of phase I/II metabolic enzymes, accurately mimicking human hepatic responses to oxidative stress[7].

  • Cell Culture: Seed HepG2 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
    
  • Pre-treatment: Treat cells with non-cytotoxic concentrations of P7G (e.g., 10–50 µM) for 24 hours to allow for the upregulation of Nrf2-mediated endogenous antioxidants.

  • Stress Induction: Expose cells to 10 mM CCl4 or 500 µM H2O2 for 4 hours to induce acute oxidative injury[7].

  • ROS Quantification: Wash cells and incubate with 10 µM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity) for 30 minutes. Quantify fluorescence via flow cytometry (Ex/Em: 485/535 nm).

Workflow Extract 1. Extraction (80% EtOH, Ultrasound) Fraction 2. Fractionation (Ethyl Acetate Partition) Extract->Fraction Isolate 3. Isolation & ID (HPLC, NMR, MS) Fraction->Isolate CellFree 4a. Cell-Free Assays (DPPH, ABTS, FRAP) Isolate->CellFree CellBased 4b. Cell-Based Assays (HepG2, CCl4/H2O2 Stress) Isolate->CellBased Quant 5. Quantification (IC50, ROS Flow Cytometry) CellFree->Quant CellBased->Quant Validate 6. Target Validation (Western Blot: Nrf2, HO-1) Quant->Validate

Standardized in vitro workflow for the isolation and antioxidant validation of P7G.

Quantitative Data & Comparative Efficacy

The following table synthesizes quantitative in vitro data regarding the antioxidant and biological efficacy of P7G and its primary botanical source extracts.

Test Material / ExtractAssay TypeEfficacy Metric (IC50 / MIC)Biological Significance
P. chinense 80% Ethanol Extract (Rich in P7G)DPPH Radical ScavengingIC50 ≈ 42.17 µg/mLHigh direct electron-donating capacity[8].
P. chinense Green Tea ExtractABTS Radical ScavengingIC50 ≈ 28.43 µg/mLComparable to Vitamin C positive control[6].
Vitamin C (Positive Control)ABTS Radical ScavengingIC50 ≈ 26.39 µg/mLBaseline validation for assay sensitivity[6].
Pure Pinocembrin-7-glucosideAntifungal (P. italicum)MIC = 0.2 g/LDisrupts fungal energy homeostasis via oxidation[4].

Translational Perspectives & Drug Development

The in vitro antioxidant potential of P7G translates into highly viable applications across pharmacology and agriculture:

  • Hepatoprotection: By inhibiting the MAPK/NF-κB signaling pathway and reducing oxidation products, P7G-rich extracts show profound efficacy in mitigating acute liver injury (ALI) induced by hepatotoxins like CCl4[7].

  • Neuroprotection: Because P7G acts as a prodrug that is metabolized into the highly bioavailable aglycone pinocembrin by intestinal bacteria, it presents a strategic avenue for treating cerebral ischemia and neurodegenerative diseases[5].

  • Agricultural Antifungal Agents: Beyond human health, the oxidative disruption caused by P7G makes it a potent natural fungicide. It has been proven to significantly reduce postharvest blue mold in citrus fruits by suppressing Penicillium italicum growth, offering a non-toxic alternative to synthetic preservatives[4].

References

  • Journal of Chemical and Pharmaceutical Research: Aqueous extract of lychee skin significantly inhibited the growth of cancer cells... Available at:[Link]

  • ResearchGate: Isolation and Identification of Compounds from Penthorum chinense Pursh with Antioxidant and Antihepatocarcinoma Properties. Available at:[Link]

  • National Center for Biotechnology Information (PMC): An Updated Review on Efficiency of Penthorum chinense Pursh in Traditional Uses, Toxicology, and Clinical Trials. Available at:[Link]

  • National Center for Biotechnology Information (PMC): Pinocembrin-7-Glucoside (P7G) Reduced Postharvest Blue Mold of Navel Orange by Suppressing Penicillium italicum Growth. Available at:[Link]

  • MDPI (Foods): Comprehensive Analysis of Phenolic Constituents, Biological Activities, and Derived Aroma Differences of Penthorum chinense Pursh Leaves after Processing into Green and Black Tea. Available at:[Link]

  • National Center for Biotechnology Information (PMC): A review on the ethnopharmacology, metabolites, pharmacological uses, and toxicology of Ficus hirta (Moraceae) Vahl. Available at:[Link]

  • ResearchGate: Effectiveness of Herbal and Allopathic Medicines in Treating Frostbite. Available at:[Link]

  • MDPI (Animals): Hepatoprotective Effect of the Penthorum Chinense Pursh Extract against the CCl4-Induced Acute Liver Injury via NF-κB and p38-MAPK PATHWAYS in Dogs. Available at:[Link]

  • Science and Technology of Food Industry: Comparison of Active Components, Antioxidant Activity and Pancreatic Lipase Inhibitory Activity in Different Solvent Extracts of Penthorum chinense Leaves. Available at:[Link]

Sources

Exploratory

Hepatoprotective effects of Pinocembrin-7-O-D-glucoside in animal models.

Hepatoprotective Effects of Pinocembrin-7-O-β-D-glucoside: A Technical Guide for Preclinical Research Executive Summary Pinocembrin-7-O-β-D-glucoside (PCBG) is a bioactive flavanone glycoside and the primary marker compo...

Author: BenchChem Technical Support Team. Date: March 2026

Hepatoprotective Effects of Pinocembrin-7-O-β-D-glucoside: A Technical Guide for Preclinical Research

Executive Summary

Pinocembrin-7-O-β-D-glucoside (PCBG) is a bioactive flavanone glycoside and the primary marker component of Penthorum chinense Pursh (PCP), a medicinal plant traditionally used for hepatobiliary disorders. Unlike its aglycone pinocembrin, PCBG exhibits distinct pharmacokinetic properties, acting primarily as a natural prodrug that enhances oral bioavailability through gradual hydrolysis.

This technical guide analyzes the hepatoprotective efficacy of PCBG in animal models, focusing on its capacity to mitigate acute liver injury (ALI), non-alcoholic fatty liver disease (NAFLD), and fibrosis. The mechanisms detailed herein include the modulation of the Nrf2/HO-1 antioxidant axis , suppression of NF-κB-mediated inflammation , and regulation of FXR/BSEP bile acid transport .

Compound Profile & Pharmacokinetics

Chemical Identity:

  • IUPAC Name: (2S)-5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychroman-4-one

  • Common Source: Penthorum chinense Pursh (Saxifragaceae).[1][2][3][4][5][6][7]

  • Molecular Weight: 418.39 g/mol .

Pharmacokinetic (PK) Behavior: Understanding the PK profile is critical for experimental design. PCBG undergoes rapid biotransformation.[7]

  • Oral Administration: PCBG is extensively hydrolyzed by intestinal flora and mucosal enzymes (lactase-phlorizin hydrolase) into its aglycone, Pinocembrin (PCB) .[7] Plasma analysis typically reveals PCB concentrations ~4-fold higher than PCBG.[3]

  • Intravenous Administration: PCBG remains the dominant circulating form initially, exhibiting a longer half-life than the aglycone, suggesting potential for direct interaction with hepatic receptors prior to metabolism.

Implication for Dosing:

  • Oral Gavage (p.o.): 20–50 mg/kg is the standard effective range for murine models.

  • Intravenous (i.v.):[3][7] 5–10 mg/kg.

Mechanistic Foundations

The hepatoprotective logic of PCBG rests on a "Multi-Target, Multi-Pathway" network.

The Nrf2/HO-1 Antioxidant Defense Axis

PCBG (via its metabolite PCB) promotes the dissociation of Nrf2 from Keap1. Translocated Nrf2 binds to the Antioxidant Response Element (ARE), upregulating:

  • Heme Oxygenase-1 (HO-1): Degrades heme to bilirubin (antioxidant).

  • Superoxide Dismutase (SOD) & Catalase (CAT): Neutralize ROS.

  • GSH Synthesis: Restores cellular glutathione pools depleted by toxins (e.g., CCl4).

Anti-Inflammatory Signaling (NF-κB/MAPK)

In models of acute injury (LPS/CCl4), PCBG inhibits the phosphorylation of IκBα, preventing NF-κB nuclear translocation. This suppresses the transcription of pro-inflammatory cytokines:[8][9]

  • TNF-α, IL-1β, IL-6: Key mediators of hepatic inflammation.

  • iNOS/COX-2: Mediators of nitrosative stress.

Lipid Metabolism & Bile Acid Regulation (FXR/PPARα)

Recent molecular docking studies suggest PCBG has a high affinity for the Farnesoid X Receptor (FXR) .

  • Action: Activation of FXR increases the expression of the Bile Salt Export Pump (BSEP) and suppresses CYP7A1 , preventing cholestasis and lipid accumulation.

  • PPARα Activation: Promotes fatty acid β-oxidation, alleviating steatosis in NAFLD models.

Visualization: Mechanistic Pathways

PCBG_Mechanism cluster_Hepatocyte Hepatocyte Cytoplasm & Nucleus PCBG Pinocembrin-7-O-β-D-glucoside (Oral Administration) Gut Intestinal Hydrolysis (Microbiota/Enzymes) PCBG->Gut Absorption PCB Pinocembrin (Aglycone) Active Metabolite Gut->PCB Biotransformation Keap1 Keap1-Nrf2 Complex PCB->Keap1 Inhibits NFkB NF-κB Pathway PCB->NFkB Inhibits FXR FXR / PPARα PCB->FXR Activates ROS ROS / Oxidative Stress (CCl4 / Ethanol) ROS->Keap1 Triggers Nrf2 Nrf2 Translocation Keap1->Nrf2 Releases ARE ARE (Nucleus) Nrf2->ARE Binds Enzymes HO-1, SOD, GSH (Cytoprotection) ARE->Enzymes Upregulates Cytokines TNF-α, IL-1β, IL-6 (Inflammation) NFkB->Cytokines Promotes Lipid Lipid Metabolism (↓ Steatosis) FXR->Lipid Regulates

Caption: Figure 1. Pharmacological activation of Nrf2 and FXR pathways by PCBG and its metabolite Pinocembrin.

Preclinical Efficacy & Protocols

Acute Liver Injury (CCl4 Model)

This model mimics toxin-induced oxidative damage and necrosis.

Protocol:

  • Animals: Male C57BL/6 mice or Wistar rats (6-8 weeks).

  • Acclimatization: 1 week standard diet.

  • Pre-treatment (7 Days):

    • Control Group: Saline p.o.[2]

    • Model Group: Saline p.o.[2]

    • PCBG Low Dose: 20 mg/kg p.o. daily.

    • PCBG High Dose: 50 mg/kg p.o. daily.

    • Positive Control: Silymarin (100 mg/kg).[10]

  • Induction (Day 7): Administer 0.2% CCl4 (dissolved in olive oil) via intraperitoneal (i.p.) injection (10 mL/kg).

  • Termination: Sacrifice animals 24 hours post-CCl4 injection. Collect serum and liver tissue.[1]

Key Endpoints & Expected Results:

BiomarkerPathological State (CCl4)PCBG Treatment EffectMechanism
ALT / AST Elevated (>500 U/L)Reduced (p<0.01) Membrane stabilization; reduced necrosis.
MDA Elevated (Lipid Peroxidation)Reduced Inhibition of ROS chain reactions.
SOD / GSH DepletedRestored Nrf2-mediated antioxidant synthesis.
TNF-α ElevatedSuppressed NF-κB inhibition.
Non-Alcoholic Fatty Liver Disease (NAFLD)

This model assesses lipid metabolism and chronic steatosis.

Protocol:

  • Induction: Feed mice a High-Fat Diet (HFD) (60% kcal from fat) for 8–12 weeks.

  • Treatment: Concurrent administration of PCBG (20–40 mg/kg p.o.) during the final 4–6 weeks of HFD.

  • Histology: Oil Red O staining to visualize lipid droplets.

  • Gene Expression Analysis: RT-qPCR for PPARα, CPT1A (oxidation), and SREBP-1c (lipogenesis).

Experimental Workflow Visualization

Workflow cluster_Treatment Preventive Dosing Phase cluster_Induction Injury Induction Start Acclimatization (Day -7 to 0) Dosing Daily Oral Gavage PCBG (20/50 mg/kg) Start->Dosing 7 Days CCl4 CCl4 Injection (i.p., Day 7) Dosing->CCl4 1 hr post-last dose Analysis Sacrifice & Analysis (Day 8) CCl4->Analysis 24 hrs

Caption: Figure 2. Standardized experimental timeline for assessing PCBG efficacy in acute liver injury models.

Translational Perspective

For drug development professionals, PCBG offers a unique "prodrug-like" advantage over pure Pinocembrin.

  • Stability: The glycoside form is chemically more stable in formulation than the aglycone.

  • Solubility: Higher water solubility facilitates oral formulation without complex delivery systems.

  • Safety: As a major component of the edible herb Penthorum chinense (used in "Gansu" tea), PCBG has a high safety margin with LD50 values typically >2000 mg/kg in rodents.

Recommendation: Future studies should focus on the gut-liver axis , specifically how PCBG modulates the microbiome, as hydrolysis by gut bacteria is the rate-limiting step for its activation.

References

  • Guo, W. W., et al. (2016). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation.[6] Scientific Reports.[6][8] [8]

  • Wang, H., et al. (2017). Hepatoprotective properties of Penthorum chinense Pursh against carbon tetrachloride-induced acute liver injury in mice. Journal of Ethnopharmacology.

  • Cao, Y., et al. (2022). Pinocembrin ameliorates acute liver failure via activating the Sirt1/PPARα pathway in vitro and in vivo.[4] International Immunopharmacology.

  • Huang, Y., et al. (2015). The hepatoprotective effect of aqueous extracts of Penthorum chinense Pursh against acute alcohol-induced liver injury. Food & Function.[1][7]

  • Zhang, Y., et al. (2019). Dihydroflavonoids as Bioactive Components of Penthorum chinense... against NAFLD through Bile Acid Metabolism Pathway. Phytomedicine.[1][8]

Sources

Foundational

Pharmacological profile of Pinocembrin-7-O-D-glucoside literature review.

Pharmacological Profile of Pinocembrin-7-O- -D-Glucoside: A Technical Guide Executive Summary & Chemical Identity Pinocembrin-7-O- -D-glucoside (PCBG) is a flavanone glycoside and a primary bioactive constituent of Penth...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profile of Pinocembrin-7-O- -D-Glucoside: A Technical Guide

Executive Summary & Chemical Identity

Pinocembrin-7-O-


-D-glucoside (PCBG)  is a flavanone glycoside and a primary bioactive constituent of Penthorum chinense Pursh (Saxifragaceae), a traditional medicinal plant widely used for hepatoprotection in East Asia.[1]

While often overshadowed by its aglycone Pinocembrin (PCB) , PCBG presents a unique pharmacological profile characterized by a distinct pharmacokinetic "prodrug" behavior upon oral administration. This guide analyzes its dual role: as a direct bioactive agent in intravenous/in vitro contexts and as a precursor to Pinocembrin in oral delivery systems.

Chemical Specifications
PropertySpecification
IUPAC Name (2S)-5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Common Name Pinocembrin-7-O-

-D-glucoside; PCBG
CAS Number 75829-43-5
Molecular Formula

Molecular Weight 418.39 g/mol
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Key Natural Source Penthorum chinense Pursh (Miao Medicine: Gan Huang Cao)

Pharmacokinetics (PK): The Hydrolysis Bottleneck

Understanding the PK profile of PCBG is critical for experimental design. It exhibits a classic glycoside-aglycone conversion dependent on the route of administration.

Absorption & Biotransformation[4]
  • Intravenous (IV) Administration: PCBG circulates intact as the dominant species in plasma.[1][2][3] It is widely distributed but rapidly cleared.[4]

  • Oral Administration: PCBG acts as a natural prodrug . It is poorly absorbed in its glycosidic form. Upon reaching the gastrointestinal tract, it is rapidly hydrolyzed by intestinal flora and mucosal enzymes (glucosidases) into its aglycone, Pinocembrin (PCB) .

    • Result: Plasma concentration of PCB is ~4-fold higher than PCBG after oral dosing.[1][2][3]

    • Implication: Oral efficacy studies of PCBG largely reflect the pharmacodynamics of Pinocembrin.

Metabolic Fate Visualization

The following diagram illustrates the differential fate of PCBG based on administration route.

PK_Flow PCBG_Oral Oral PCBG Gut GI Tract (Microbial Hydrolysis) PCBG_Oral->Gut Ingestion PCBG_IV IV PCBG Plasma_PCBG Plasma PCBG (Minor) PCBG_IV->Plasma_PCBG Direct Entry Gut->Plasma_PCBG Low Absorption Plasma_PCB Plasma Pinocembrin (Major Active Form) Gut->Plasma_PCB Rapid Hydrolysis (-Glucose) Plasma_PCBG->Plasma_PCB Slow Conversion Liver Hepatic Phase II Metabolism Plasma_PCB->Liver Transport Excretion Renal/Biliary Excretion Liver->Excretion Glucuronides/ Sulfates

Figure 1: Pharmacokinetic fate of PCBG highlighting the critical hydrolysis step in the GI tract transforming it into the bioactive aglycone Pinocembrin.

Pharmacodynamics: Mechanisms of Action

PCBG (and its metabolite PCB) exerts potent hepatoprotective and neuroprotective effects.[1][2] The mechanisms are distinct and involve modulation of oxidative stress and fibrosis pathways.

Hepatoprotection (Anti-Fibrosis)

The primary therapeutic application of PCBG is liver protection, specifically against chemical injury (e.g.,


, alcohol) and fibrosis.
  • Target: Hepatic Stellate Cells (HSCs).[5]

  • Mechanism: PCBG suppresses HSC activation (the central event in liver fibrosis) by modulating the SIRT3-TGF-

    
    -Smad  axis.[5]
    
    • SIRT3 Activation: PCBG upregulates SIRT3 (a mitochondrial deacetylase).

    • SOD2 Deacetylation: SIRT3 activates SOD2, reducing mitochondrial ROS.

    • TGF-

      
       Inhibition:  Reduced ROS inhibits the PI3K/Akt pathway, lowering TGF-
      
      
      
      1 production.
    • Smad Blockade: Reduced TGF-

      
       signaling prevents Smad2/3 phosphorylation and nuclear translocation, halting collagen synthesis.
      
Neuroprotection

PCBG protects neuronal cells (e.g., SH-SY5Y) against amyloid-beta (


) induced toxicity.
  • Pathway: Nrf2/HO-1 Axis .

  • Action: Promotes nuclear translocation of Nrf2, increasing expression of Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which neutralizes ROS and prevents apoptosis.

Mechanistic Signaling Pathway

Signaling_Pathways cluster_Liver Hepatoprotection (HSC Inactivation) PCBG_L PCBG / PCB SIRT3 SIRT3 (Upregulation) PCBG_L->SIRT3 Activates ROS_L Mitochondrial ROS PCBG_L->ROS_L Indirect Inhibition SOD2 SOD2 (Activated) SIRT3->SOD2 Deacetylates SOD2->ROS_L Reduces PI3K_Akt PI3K/Akt Signaling ROS_L->PI3K_Akt Promotes TGFb TGF-beta 1 PI3K_Akt->TGFb Induces Expression Smad Smad2/3 Phosphorylation TGFb->Smad Activates Fibrosis Collagen/alpha-SMA (Fibrosis) Smad->Fibrosis Transcription

Figure 2: The SIRT3-mediated signaling cascade by which PCBG inhibits hepatic stellate cell activation and liver fibrosis.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are synthesized from validated literature methodologies.

Extraction & Isolation from Penthorum chinense

Objective: Isolate high-purity PCBG for pharmacological testing.

  • Raw Material: Dried aerial parts of Penthorum chinense Pursh (5 kg).

  • Extraction:

    • Reflux with 70% Ethanol (

      
       hours).
      
    • Filter and concentrate under reduced pressure to obtain crude extract.

  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether

      
       Ethyl Acetate 
      
      
      
      n-Butanol .
    • Collect the n-Butanol fraction (contains flavonoid glycosides).

  • Chromatography (Purification):

    • Column: Macroporous resin (D101). Elute with water, then 30%, 50%, 70% Ethanol.

    • Fractionation: Collect 30-50% ethanol fractions.

    • Refinement: Use Silica Gel Column Chromatography (

      
      :MeOH gradient) or Preparative HPLC (
      
      
      
      column, Methanol/Water system).
  • Validation: Verify purity (>98%) using HPLC-DAD and structure via

    
    H-NMR and MS.
    
Bioanalytical Quantification (PK Study)

Objective: Quantify PCBG and PCB in plasma.

  • Instrument: UPLC-MS/MS (e.g., Waters Acquity, TQ Detector).

  • Column: BEH C18 (

    
     mm, 1.7 
    
    
    
    ).
  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 3 mins.

  • MS Detection: ESI Negative mode.

    • PCBG Transition:

      
       417.1 
      
      
      
      255.1 (Loss of glucose).
    • PCB Transition:

      
       255.1 
      
      
      
      213.1.
  • Sample Prep: Protein precipitation with Acetonitrile (1:3 plasma:ACN).

Summary of Pharmacological Data

ParameterValue/ObservationContext
Oral Bioavailability Low (as parent PCBG)Rapidly hydrolyzed to Pinocembrin

(IV)
~0.5 - 1.0 hoursRapid elimination in rats
Plasma Protein Binding High (>95%)Based on aglycone data
Hepatoprotection Significant reduction in AST/ALT

-induced liver injury models
Anti-Fibrosis Downregulation of

-SMA, Col-I
In HSC-T6 and LX-2 cell lines
Neuroprotection Reduced ROS, increased cell viability

induced toxicity in SH-SY5Y

References

  • Guo, W. W., et al. (2016).In-vivo absorption of pinocembrin-7-O-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -D-glucoside in rats and its in-vitro biotransformation.[2] Scientific Reports, 6, 29340.[2][6] Link[4]
    
  • Shen, X., et al. (2017).

    
    -Smad signaling pathway. Toxicology and Applied Pharmacology, 336, 28-35. Link
    
  • Lan, X., et al. (2016).
  • Cao, X., et al. (2015).Chemical constituents from Penthorum chinense Pursh. Journal of Chinese Medicinal Materials.

Sources

Exploratory

Pinocembrin-7-O-D-glucoside CAS number and chemical identifiers.

Executive Summary Pinocembrin-7-O-β-D-glucoside (PCBG) is a naturally occurring flavanone glycoside predominantly isolated from Penthorum chinense Pursh and Viscum articulatum. As the 7-O-glucoside derivative of pinocemb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pinocembrin-7-O-β-D-glucoside (PCBG) is a naturally occurring flavanone glycoside predominantly isolated from Penthorum chinense Pursh and Viscum articulatum. As the 7-O-glucoside derivative of pinocembrin, it serves as a critical "prodrug-like" natural product. Upon oral administration, it undergoes rapid hydrolysis in the gastrointestinal tract to release its aglycone, pinocembrin, which exhibits potent neuroprotective, hepatoprotective, and anti-inflammatory activities.[1]

This technical guide provides a comprehensive profile of PCBG, designed for researchers in medicinal chemistry and pharmacology.[1] It details the molecule's physicochemical properties, isolation workflows, analytical validation methods, and mechanistic pathways, bridging the gap between phytochemical extraction and therapeutic application.[1]

Chemical Identity & Physicochemical Profiling[2][3][4][5][6]

The following table consolidates the definitive chemical identifiers and physical properties of Pinocembrin-7-O-β-D-glucoside.

Parameter Technical Detail
IUPAC Name (2S)-5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
CAS Number 75829-43-5
Molecular Formula C₂₁H₂₂O₉
Molecular Weight 418.39 g/mol
Stereochemistry (2S) configuration at C-2; β-D-glucopyranosyl moiety
Physical State White to off-white powder (Solid)
Solubility Soluble in DMSO (≥50 mg/mL), Methanol; Poorly soluble in water
SMILES OC[C@H]1Oc3C(=O)Cc2ccccc2)[C@@H]1O
InChI Key SHBQSNYBINOTIL-UHFFFAOYSA-N

Biosynthesis & Isolation Workflow

The primary natural source of PCBG is Penthorum chinense Pursh (Saxifragaceae).[1] High-purity isolation requires a systematic fractionation approach to separate the glucoside from its aglycone and other polyphenols (e.g., thonningianins).[1]

Isolation Protocol: Penthorum chinense[5][11]
  • Extraction: Air-dried aerial parts are pulverized and extracted with 70% Ethanol under reflux (3 cycles, 2h each).

  • Concentration: The filtrate is concentrated under reduced pressure to yield a crude residue.[1]

  • Partitioning: Suspend residue in water and partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc) .[1]

  • Target Fraction: The EtOAc fraction contains the highest concentration of flavonoids, including PCBG.[1]

  • Purification: Subject the EtOAc fraction to silica gel column chromatography, eluting with a gradient of CHCl₃:MeOH (from 100:1 to 1:1).

Visualization: Isolation Workflow

IsolationWorkflow RawMaterial Dried Penthorum chinense (Aerial Parts) Extraction Reflux Extraction (70% EtOH, 3x 2h) RawMaterial->Extraction Concentration Vacuum Concentration (Crude Extract) Extraction->Concentration Partition1 Partition: Water vs. Petroleum Ether (Remove Lipids) Concentration->Partition1 Partition2 Partition: Water vs. Ethyl Acetate Partition1->Partition2 Aqueous Phase EtOAcFraction Ethyl Acetate Fraction (Target: Flavonoids) Partition2->EtOAcFraction Organic Phase Chromatography Silica Gel Column (CHCl3:MeOH Gradient) EtOAcFraction->Chromatography PurifiedPCBG Purified Pinocembrin-7-O-glucoside (>98% Purity) Chromatography->PurifiedPCBG Recrystallization

Caption: Step-by-step fractionation workflow for isolating Pinocembrin-7-O-glucoside from plant biomass.

Analytical Characterization & Validation

To validate the identity of PCBG, researchers must distinguish it from the aglycone (Pinocembrin) using HPLC and NMR.[1]

HPLC-DAD Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 15% B (0-5 min) → 35% B (20 min) → 60% B (30 min).

  • Detection: UV at 290 nm (characteristic flavanone band).[1]

  • Retention Time: PCBG elutes earlier than Pinocembrin due to the polarity of the glucose moiety.

NMR Signature Expectations (in DMSO-d₆)
  • Aglycone Skeleton:

    • H-2: dd, ~5.6 ppm (Characteristic of flavanones).[1]

    • H-6, H-8: Two doublets (J ~2.0 Hz) around 6.1–6.3 ppm.[1] Note: Glycosylation at C-7 causes a downfield shift of H-6 and H-8 compared to the aglycone.

  • Sugar Moiety (Glucose):

    • Anomeric Proton (H-1''): Doublet, ~5.0–5.1 ppm.[1]

    • Coupling Constant (J): 7.0–8.0 Hz (Confirms β-configuration ).

Pharmacology: The Prodrug Mechanism

PCBG is pharmacologically distinct because it acts as a natural prodrug . While the glucoside itself has low membrane permeability, it is rapidly hydrolyzed by cytosolic β-glucosidases and intestinal microflora into the bioactive aglycone, Pinocembrin.[1]

Mechanism of Action[11][12][13]
  • Bioactivation: Hydrolysis releases Pinocembrin.[1]

  • Nrf2 Activation: Pinocembrin translocates to the nucleus, activating the Nrf2/ARE pathway, upregulating antioxidant enzymes (HO-1, NQO1).[1]

  • NF-κB Inhibition: Blocks the phosphorylation of IκBα, preventing NF-κB nuclear translocation and suppressing pro-inflammatory cytokines (TNF-α, IL-6).

  • Therapeutic Outcome: Hepatoprotection (anti-fibrosis) and Neuroprotection (ischemic stroke recovery).[1]

Visualization: Metabolic & Signaling Pathway

SignalingPathway PCBG Pinocembrin-7-O-glucoside (Oral Intake) Gut Intestinal Microflora / Cytosolic β-Glucosidase PCBG->Gut Hydrolysis Pinocembrin Pinocembrin (Aglycone - Active) Gut->Pinocembrin Bioavailability Nrf2 Nrf2 Pathway Activation Pinocembrin->Nrf2 Nuclear Translocation NFkB NF-κB Pathway Inhibition Pinocembrin->NFkB Block Phosphorylation Antiox Antioxidant Response (HO-1, SOD, GSH) Nrf2->Antiox AntiInflam Anti-Inflammatory (↓ TNF-α, ↓ IL-6) NFkB->AntiInflam Therapy Hepatoprotection & Neuroprotection Antiox->Therapy AntiInflam->Therapy

Caption: Pharmacological bioactivation of PCBG into Pinocembrin and downstream signaling modulation.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable stock for in vitro assays.

  • Solvent: Use sterile DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Weigh 10 mg of PCBG powder.

  • Dissolution: Add 200 µL of DMSO to yield a 50 mg/mL stock. Vortex for 1 minute.

    • Note: If precipitation occurs, sonicate at 40°C for 5 minutes.[1]

  • Storage: Aliquot into amber vials and store at -20°C (stable for 6 months).

Protocol B: In Vivo Formulation (Rat Model)

Objective: Oral gavage formulation (10 mg/kg).

  • Vehicle: 0.5% Carboxymethyl Cellulose (CMC-Na) in saline.[1]

  • Preparation:

    • Dissolve PCBG in a minimal volume of DMSO (5% of final volume).[1]

    • Slowly add 0.5% CMC-Na solution while vortexing to prevent crashing out.

    • Result: A fine suspension suitable for gavage.[1]

References

  • RayBiotech. Pinocembrin 7-O-beta-D-glucoside Product Datasheet. Retrieved from [1]

  • MedChemExpress. Pinocembrin-7-O-β-D-glucopyranoside: Chemical Properties and Biological Activity. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pinocembrin (Aglycone Reference). Retrieved from [1]

  • ChemicalBook. Pinocembrin 7-O-beta-D-glucoside CAS 75829-43-5 Technical Specifications. Retrieved from [1]

  • ResearchGate. Isolation and Identification of Compounds from Penthorum chinense Pursh. Retrieved from

Sources

Protocols & Analytical Methods

Method

HPLC-DAD method for Pinocembrin-7-O-D-glucoside quantification.

Advanced Analytical Guide: HPLC-DAD Quantification of Pinocembrin-7-O-β-D-glucoside Executive Summary & Pharmacological Context Pinocembrin-7-O-β-D-glucoside (P7G) is a highly bioactive flavanone glycoside predominantly...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Guide: HPLC-DAD Quantification of Pinocembrin-7-O-β-D-glucoside

Executive Summary & Pharmacological Context

Pinocembrin-7-O-β-D-glucoside (P7G) is a highly bioactive flavanone glycoside predominantly isolated from botanical sources such as Penthorum chinense Pursh (PCP) and specific types of propolis[1]. In pharmacological research, P7G is heavily investigated for its potent antioxidant, anti-inflammatory, and hepatoprotective properties, particularly in models of alcoholic and non-alcoholic liver injury[1][2].

Because P7G co-exists with a complex matrix of structurally similar polyphenols (e.g., quercetin, kaempferol, and their derivatives), developing a highly selective and robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is critical for accurate quantification and pharmacokinetic profiling[1][3].

Pathway P7G Pinocembrin-7-O-glucoside ROS Intracellular ROS P7G->ROS Scavenges Nrf2 Nrf2 Translocation P7G->Nrf2 Upregulates Liver Hepatoprotection ROS->Liver Induces Injury ARE ARE Activation Nrf2->ARE Binds Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Enzymes Promotes Enzymes->Liver Protects

Mechanistic pathway of Pinocembrin-7-O-glucoside mediating hepatoprotection via Nrf2/ARE signaling.

Scientific Rationale: The Causality of Method Design

To ensure analytical trustworthiness, every parameter in this protocol is selected based on the specific physicochemical properties of P7G.

  • Stationary Phase Selection : Flavanone glycosides present a unique separation challenge. We utilize a Pentafluorophenyl (PFP) column (e.g., Agilent Poroshell 120 PFP) rather than a standard alkyl C18 phase[3]. The fluorinated aromatic ring of the PFP phase engages in

    
     interactions, dipole-dipole interactions, and hydrogen bonding with the A and B rings of the flavanone. This orthogonal selectivity is highly effective at resolving P7G from co-eluting isomeric flavonoids[3].
    
  • Mobile Phase Chemistry : The mobile phase consists of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B)[3][4]. The addition of formic acid (pH ~2.7) is not arbitrary; it suppresses the ionization of the phenolic hydroxyl groups on the P7G molecule. If these groups ionize, they undergo secondary interactions with residual silanols on the silica backbone, leading to severe peak tailing. Acetonitrile is chosen over methanol for its lower viscosity and higher elution strength, yielding sharper peaks and lower backpressure[4].

  • Optical Detection (DAD) : Unlike flavones, flavanones lack a C2-C3 double bond conjugated with the C4 carbonyl, which shifts their primary UV absorption. P7G exhibits a distinct

    
     transition maximum (Band II) around 278–289 nm[5][6]. Setting the DAD extraction wavelength to 280 nm ensures maximum sensitivity for the flavanone core while minimizing baseline noise from non-target aliphatic compounds[6].
    

Materials and Reagents

  • Reference Standard : Pinocembrin-7-O-β-D-glucoside (Purity

    
     98%, verified by NMR/MS).
    
  • Solvents : HPLC-grade Acetonitrile, HPLC-grade Water (18.2 M

    
    cm), LC-MS grade Formic Acid, Analytical-grade Ethanol (for extraction).
    
  • Consumables : 0.22 µm PTFE syringe filters, 60-mesh analytical sieves.

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation Workflow

The extraction protocol leverages dielectric constant matching. 70% ethanol optimally balances the polarity required to solubilize both the lipophilic flavanone core and the hydrophilic glucose moiety[7].

  • Pulverization : Mill the dried botanical matrix (e.g., P. chinense leaves) and pass through a 60-mesh sieve to ensure a uniform surface-area-to-volume ratio.

  • Extraction : Accurately weigh 1.0 g of the pulverized powder into a 50 mL amber centrifuge tube. Add 25.0 mL of 70% (v/v) ethanol.

  • Ultrasonication : Sonicate the mixture at 40°C for 30 minutes. Note: Do not exceed 50°C, as elevated temperatures can induce thermal degradation or hydrolysis of the glycosidic bond[7].

  • Centrifugation : Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C to pellet cellular debris.

  • Filtration : Draw the supernatant and filter it strictly through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. PTFE is chemically inert and prevents the introduction of extractable polymers that cause ghost peaks.

SamplePrep A Raw Botanical Material (e.g., P. chinense) B Pulverization & Sieving (60-mesh powder) A->B C Ultrasonic Extraction (70% EtOH, 40°C, 30 min) B->C D Centrifugation (10,000 rpm, 10 min) C->D E Supernatant Collection & Solvent Evaporation D->E F Reconstitution & Filtration (0.22 µm PTFE) E->F G HPLC-DAD Injection F->G

Workflow for the extraction and preparation of Pinocembrin-7-O-glucoside from botanical matrices.

Phase 2: HPLC-DAD Instrumental Conditions

Configure the liquid chromatograph with the following validated parameters[3][6]:

  • Column : InfinityLab Poroshell 120 PFP (4.6 × 100 mm, 2.7 µm) or equivalent high-efficiency C18.

  • Column Temperature : 30°C (Maintains consistent solvent viscosity and reproducible retention times).

  • Injection Volume : 10 µL.

  • Flow Rate : 0.8 mL/min.

  • Detection : DAD set to 280 nm (Reference 360 nm, Bandwidth 4 nm).

Table 1: Optimized Gradient Elution Program [3][4]

Time (min)Mobile Phase A (0.1% Formic Acid)Mobile Phase B (Acetonitrile)Curve
0.095%5%Initial
10.090%10%Linear
15.080%20%Linear
25.050%50%Linear
30.05%95%Column Wash
35.095%5%Re-equilibration
Phase 3: System Suitability & Self-Validation Criteria

A self-validating protocol requires continuous performance verification. Before analyzing unknown samples, inject a mid-level calibration standard (e.g., 50 µg/mL) and ensure the system meets the following criteria:

  • Retention Time Stability : RSD

    
     1.0% across 5 replicate injections.
    
  • Peak Symmetry (Tailing Factor,

    
    ) : 
    
    
    
    must be between 0.95 and 1.20. Values
    
    
    indicate column degradation or secondary silanol interactions.
  • Theoretical Plates (

    
    ) : 
    
    
    
    for the P7G peak.

Method Validation & Quantitative Data Presentation

To ensure regulatory compliance and trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

Table 2: Method Validation Summary for P7G Quantification [7]

Validation ParameterAcceptance CriteriaRepresentative Target Value
Linear Range

1.0 – 250.0 µg/mL (

)
Limit of Detection (LOD) Signal-to-Noise (

)

3
0.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (

)

10
0.45 µg/mL
Intra-day Precision RSD

2.0% (

)
1.1%
Inter-day Precision RSD

3.0% (3 days,

)
1.7%
Extraction Recovery 95.0% – 105.0%98.6%

1.4%

(Note: Recovery is calculated by spiking known amounts of P7G standard into a pre-analyzed botanical matrix prior to the extraction step, ensuring the extraction efficiency is accurately captured).

References

1.[3] Comprehensive Analysis of Phenolic Constituents, Biological Activities, and Derived Aroma Differences of Penthorum chinense Pursh Leaves after Processing into Green and Black Tea. MDPI. URL: 2.[2] Comprehensive Analysis of Phenolic Constituents, Biological Activities, and Derived Aroma Differences of Penthorum chinense Pursh Leaves after Processing into Green and Black Tea. ResearchGate. URL: 3.[1] An Updated Review on Efficiency of Penthorum chinense Pursh in Traditional Uses, Toxicology, and Clinical Trials. PMC. URL: 4.[7] Isolation and Identification of Compounds from Penthorum chinense Pursh with Antioxidant and Antihepatocarcinoma Properties. ResearchGate. URL: 5.[4] Identification and Characterization of CtUGT3 as the Key Player of Astragalin Biosynthesis in Carthamus tinctorius L. ACS Publications. URL: 6.[5] The efficacy and safety of pinocembrin in a sheep model of bleomycin-induced pulmonary fibrosis. PLOS One. URL: 7.[6] Foliar Essential Oil Glands of Eucalyptus Subgenus Eucalyptus (Myrtaceae) Are a Rich Source of Flavonoids and Related Non-Volatile Constituents. PLOS One. URL:

Sources

Application

Application Note: A Validated UPLC-MS/MS Method for the Quantitative Analysis of Pinocembrin-7-O-D-glucoside and its Primary Metabolite, Pinocembrin, in Human Plasma

Abstract Pinocembrin-7-O-D-glucoside (P7G), a major flavonoid glycoside, and its aglycone metabolite, pinocembrin, exhibit significant therapeutic potential, including neuroprotective, anti-inflammatory, and antioxidant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pinocembrin-7-O-D-glucoside (P7G), a major flavonoid glycoside, and its aglycone metabolite, pinocembrin, exhibit significant therapeutic potential, including neuroprotective, anti-inflammatory, and antioxidant activities.[1][2] Pinocembrin has been investigated as a promising treatment for ischemic stroke.[2][3] To support preclinical and clinical development, a robust, sensitive, and selective bioanalytical method is essential for characterizing its pharmacokinetic profile. This application note provides a comprehensive, step-by-step protocol for the simultaneous quantification of P7G and its primary active metabolite, pinocembrin, in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology covers plasma sample preparation via protein precipitation, detailed UPLC-MS/MS parameters, and a full method validation strategy according to international regulatory guidelines.

Introduction and Scientific Rationale

Pharmacokinetic (PK) studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. For flavonoid glycosides like P7G, it is crucial to not only measure the parent compound but also its biologically active metabolites. Following oral administration, P7G is extensively metabolized to its aglycone, pinocembrin (PCB), which is considered a primary active form of the molecule in the body.[1][4][5] Studies have shown that after oral dosing in rats, the plasma concentration of PCB can be substantially higher than that of the parent P7G, indicating rapid and significant biotransformation, likely occurring in the digestive system.[4][5] Therefore, a bioanalytical method capable of simultaneously quantifying both P7G and PCB is necessary for an accurate assessment of the compound's behavior in vivo.

UPLC-MS/MS is the gold standard for bioanalysis due to its superior speed, resolution, sensitivity, and selectivity. This guide details a method optimized for the reliable determination of P7G and PCB in a complex biological matrix like plasma, providing the foundation for rigorous pharmacokinetic and toxicokinetic evaluations.

Metabolic Pathway Overview

The primary metabolic fate of Pinocembrin-7-O-D-glucoside involves deglycosylation to form pinocembrin. This conversion is a critical activation step. Pinocembrin itself can then undergo further Phase II metabolism, such as glucuronidation and sulfation, to facilitate excretion.[6][7] A simplified diagram of this primary pathway is presented below.

Metabolic Pathway P7G Pinocembrin-7-O-D-glucoside (P7G) PCB Pinocembrin (PCB) P7G->PCB Deglycosylation (Gut Microbiota / Liver) Metabolites Phase II Metabolites (e.g., Glucuronides, Sulfates) PCB->Metabolites Glucuronidation / Sulfation (Liver)

Caption: Primary metabolic conversion of P7G to Pinocembrin.

Materials and Reagents

  • Reference Standards: Pinocembrin-7-O-D-glucoside (≥98% purity), Pinocembrin (≥98% purity), Internal Standard (IS), e.g., Genistein or Clonazepam (≥98% purity).[4][8]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.

  • Plasma: Drug-free, anticoagulated (e.g., K2-EDTA) human plasma.

  • Labware: Microcentrifuge tubes (1.5 mL), autosampler vials, pipettes, and tips.

  • Equipment: UPLC system, tandem mass spectrometer with an electrospray ionization (ESI) source, analytical balance, centrifuge, vortex mixer.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

The causality behind preparing solutions meticulously is to ensure the accuracy of the calibration curve, upon which all subsequent measurements depend.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of P7G, PCB, and the IS reference standards. Dissolve each in methanol in separate 1 mL volumetric flasks to obtain 1 mg/mL stock solutions.

  • Working Stock Solutions: Serially dilute the primary stocks with 50:50 (v/v) methanol:water to prepare intermediate working solutions for spiking calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Protocol: Plasma Sample Preparation via Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of interfering proteins from plasma, making it ideal for high-throughput analysis.[9][10] Acetonitrile is a highly efficient precipitating agent.[11][12]

  • Aliquoting: Label 1.5 mL microcentrifuge tubes. Pipette 50 µL of plasma sample (unknown, CS, or QC) into the appropriate tube.

  • Precipitation: Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[11]

  • Mixing: Vortex each tube vigorously for 30 seconds. This step is critical for ensuring complete denaturation and precipitation of plasma proteins.[13]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. The low temperature helps to keep the proteins aggregated and improves pellet formation.

  • Supernatant Transfer: Carefully aspirate ~100 µL of the clear supernatant without disturbing the protein pellet and transfer it to an autosampler vial for UPLC-MS/MS analysis.

Protocol: UPLC-MS/MS Instrumental Analysis

The parameters below are optimized for the separation of the moderately polar P7G and the more non-polar PCB, while the MS/MS transitions are selected for maximum specificity and sensitivity in Multiple Reaction Monitoring (MRM) mode. Negative ion mode is often preferred for flavonoids as they readily deprotonate.[4][14]

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution 0-1.0 min (10% B), 1.0-5.0 min (10-90% B), 5.0-6.0 min (90% B), 6.1-8.0 min (10% B)
Mass Spectrometer Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -3.0 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Desolvation Gas Flow 600 L/hr
MRM Transitions P7G: m/z 417.1 > 255.1Pinocembrin: m/z 255.1 > 211.1IS (Genistein): m/z 269.0 > 133.0

Note: MRM transitions should be empirically optimized for the specific instrument used.

Bioanalytical Method Validation

To ensure data integrity for regulatory submissions, the method must be validated according to guidelines from the FDA or EMA.[15][16][17][18] Validation demonstrates that the method is reliable and reproducible for its intended purpose.

Validation Parameter Purpose Acceptance Criteria
Selectivity & Specificity To ensure no interference from endogenous plasma components at the retention times of the analytes and IS.Response in blank plasma from at least 6 sources should be <20% of the LLOQ for the analytes and <5% for the IS.
Calibration Curve & Linearity To demonstrate a proportional relationship between instrument response and concentration.At least 8 non-zero standards. A correlation coefficient (r²) of ≥0.99 is required. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.Analyte response must be ≥5 times the response of a blank sample. Precision (%CV) ≤20% and Accuracy (%RE) within ±20%.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Measured at LLOQ, Low, Medium, and High QC levels (n=6). Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ).
Extraction Recovery To measure the efficiency of the extraction procedure.The response of an analyte from an extracted sample is compared to the response of a post-extraction spiked sample at Low, Medium, and High QC levels. Recovery should be consistent and reproducible.
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.The response of an analyte in a post-extraction spiked sample is compared to the response of a pure solution. The IS-normalized matrix factor should be consistent across batches.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.

Overall Analytical Workflow Visualization

The entire process, from receiving a sample to generating a final concentration value, follows a systematic and validated sequence to ensure data quality and integrity.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Sample->Add_IS Vortex Vortex Mix (30 sec) Add_IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant to Vial Centrifuge->Transfer UPLC UPLC Separation (C18 Column) Transfer->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (1/x² weighted) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: UPLC-MS/MS workflow for plasma sample analysis.

Conclusion

This application note provides a detailed and robust UPLC-MS/MS method for the simultaneous quantification of Pinocembrin-7-O-D-glucoside and its primary metabolite, pinocembrin, in plasma. The described protocols for sample preparation, instrumental analysis, and method validation are designed to produce high-quality, reproducible data suitable for supporting pharmacokinetic studies in a regulated environment. This method is a critical tool for advancing the research and development of this promising natural therapeutic agent.

References

  • Guo, W. W., Qiu, F., Chen, X. Q., Ba, Y. Y., Wang, X., & Wu, X. (2016). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Scientific Reports, 6, 29340. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Arbor Analytical. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Arbor Analytical Services. [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link]

  • Guo, W. W., Qiu, F., Chen, X. Q., Ba, Y. Y., Wang, X., & Wu, X. (2016). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers. FDA.gov. [Link]

  • Spooner, N. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(9), 1013-1019. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA Website. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

  • Sang, S., Lao, A., Wang, Y., Chin, C. T., Rosen, R. T., & Ho, C. T. (2019). Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. Molecules, 24(13), 2353. [Link]

  • Georgiev, G. D., Tsvetkova, D., Tolekova, A., & Vlaychev, I. (2022). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Biomedical Chromatography, 36(1), e5247. [Link]

  • Nshanian, M., et al. (2023). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research. [Link]

  • LCGC International. (2020). Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and (96-well Plates with LC–MS–MS Analysis. LCGC International. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis Zone. [Link]

  • ResearchGate. (n.d.). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. ResearchGate. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]

  • Guo, W. W., et al. (2016). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Scientific Reports. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • Zhang, M., et al. (2024). Metabolite identification and excretion of pinocembrin-7-O-β-D-glucoside in rats by UHPLC/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gao, Y., et al. (2021). UPLC-ESI-MS/MS Analysis and Evaluation of Antioxidant Activity of Total Flavonoid Extract from Paeonia lactiflora Seed Peel and Optimization by Response Surface Methodology (RSM). Molecules. [Link]

  • Wu, C. H., et al. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Molecules. [Link]

  • LabRulez. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez. [Link]

  • Element Lab Solutions. (2013). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. Element Lab Solutions. [Link]

  • Sayre, C. L., et al. (2015). Pre-Clinical Pharmacokinetic and Pharmacodynamic Characterization of Selected Chiral Flavonoids: Pinocembrin and Pinostrobin. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Agilent. [Link]

  • Grace, M. H., et al. (2025). A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.). Frontiers in Plant Science. [Link]

  • News-Medical. (2025). Improving sample preparation for LC-MS/MS analysis. News-Medical.net. [Link]

  • Sang, S., et al. (2019). Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. ResearchGate. [Link]

  • Yan, B., et al. (2014). Determination of pinocembrin in human plasma by solid-phase extraction and LC/MS/MS: application to pharmacokinetic studies. Biomedical Chromatography. [Link]

  • ResearchGate. (n.d.). Chemical structure of pinocembrin-7-glucoside (P7G). ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. RSC Publishing. [Link]

  • J-Stage. (n.d.). High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves. J-Stage. [Link]

  • Wang, Y., et al. (2017). Simultaneous Determination of Seven Components in Rat Plasma by the UPLC-MS/MS Method and Application of Pharmacokinetic Studies to SimiaoYong'an Decoction. Molecules. [Link]

  • Li, J., et al. (2020). Determination of diosmetin-7-o-β-d-glucoside in rat plasma by UPLC–MS/MS. Acta Chromatographica. [Link]

Sources

Method

Protocol for the Extraction and Isolation of Pinocembrin-7-O-β-D-glucoside from Penthorum chinense Pursh

Abstract & Scope This application note details a robust, field-validated protocol for the extraction, fractionation, and isolation of Pinocembrin-7-O-β-D-glucoside (PCBG) , a bioactive flavanone glycoside. While PCBG is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, field-validated protocol for the extraction, fractionation, and isolation of Pinocembrin-7-O-β-D-glucoside (PCBG) , a bioactive flavanone glycoside. While PCBG is found in various species (e.g., Viscum articulatum), this guide focuses on Penthorum chinense Pursh (Gan Huang Cao) due to its high abundance of the target compound and its significance in hepatoprotective drug development.

The workflow utilizes a "Targeted Polarity Fractionation" strategy, moving from bulk ethanolic extraction to liquid-liquid partitioning, followed by chromatographic isolation. This method prioritizes yield and purity, ensuring the removal of interfering lipophilic chlorophylls and highly polar polysaccharides.

Chemical Profile & Pre-Extraction Logic

Understanding the physicochemical properties of PCBG is critical for solvent selection.

PropertyDescriptionExperimental Implication
Compound Name Pinocembrin-7-O-β-D-glucosideTarget Analyte
Class Flavanone GlycosideModerate polarity; UV active (280-290 nm).
Molecular Weight 418.39 g/mol Detectable by ESI-MS (Negative mode favored).
Solubility DMSO, Methanol, EthanolExtract with alcohols; sparingly soluble in pure water or hexane.
Stability Heat sensitive > 60°CUse rotary evaporation at reduced pressure/temp (< 45°C).
Partition Coeff. LogP ~ 0.5 - 1.5 (Est.)Partitions preferentially into Ethyl Acetate (EtOAc) from water.

Causality in Solvent Choice:

  • 70% Ethanol (Extraction): Chosen because the glycoside moiety increases water solubility compared to the aglycone (Pinocembrin), but the flavonoid skeleton retains organic solubility. 70% EtOH balances this, rupturing cell walls while solubilizing the target.

  • Petroleum Ether (Wash): Removes non-polar lipids and chlorophyll that would otherwise foul chromatography columns.

  • Ethyl Acetate (Enrichment): The "Goldilocks" solvent. It extracts the flavanone glycosides while leaving behind highly polar sugars and salts in the aqueous phase.

Workflow Visualization

The following diagram illustrates the critical path from raw plant material to isolated standard.

PCBG_Extraction_Workflow Plant Dried Penthorum chinense (Aerial Parts) Grind Grinding (40-60 mesh) Plant->Grind Extract Extraction (70% EtOH, Reflux, 2h x 3) Grind->Extract Conc Concentrate to Residue (Rotavap < 45°C) Extract->Conc Suspend Suspend Residue in H2O Conc->Suspend Part_PE Partition w/ Petroleum Ether Suspend->Part_PE PE_Layer Pet. Ether Layer (Lipids/Chlorophyll) -> DISCARD Part_PE->PE_Layer Part_EtOAc Partition Aqueous Phase w/ Ethyl Acetate (EtOAc) Part_PE->Part_EtOAc Aq. Phase Aq_Layer Aqueous Layer (Sugars/Salts) -> DISCARD Part_EtOAc->Aq_Layer EtOAc_Frac Collect EtOAc Fraction (Target Rich) Part_EtOAc->EtOAc_Frac Org. Phase CC_Silica Silica Gel Column (CHCl3 : MeOH Gradient) EtOAc_Frac->CC_Silica CC_Sephadex Sephadex LH-20 (100% MeOH) CC_Silica->CC_Sephadex Enriched Frac. Pure Isolated PCBG (>95% Purity) CC_Sephadex->Pure

Figure 1: Step-by-step fractionation logic prioritizing the Ethyl Acetate fraction for maximum recovery of PCBG.

Detailed Experimental Protocol

Phase 1: Extraction & Fractionation

Objective: To obtain an Ethyl Acetate (EtOAc) fraction enriched in PCBG.

  • Preparation:

    • Dry Penthorum chinense aerial parts in the shade (avoid direct UV to prevent degradation).

    • Grind to a coarse powder (40–60 mesh).

  • Bulk Extraction:

    • Mix 1 kg of powder with 10 L of 70% Ethanol .

    • Method: Reflux extraction for 2 hours. Repeat this process 3 times.

    • Why Reflux? Heat improves mass transfer, but strictly control temp to < 70°C. Ultrasound-Assisted Extraction (UAE) is a viable alternative (30 min, 40°C) for smaller scales.

  • Concentration:

    • Combine filtrates and evaporate ethanol under reduced pressure (Rotavap) at 45°C until a viscous aqueous residue remains. Do not dry completely ; keep it as a suspension.

  • Liquid-Liquid Partitioning (The Critical Cleanup):

    • Suspend the residue in 1 L of distilled water.

    • Step A (Defatting): Extract with Petroleum Ether (1 L x 3). Discard the PE layer (top). This removes chlorophyll and waxes.

    • Step B (Target Recovery): Extract the remaining aqueous phase with Ethyl Acetate (1 L x 4).

    • Step C: Collect the EtOAc layers, combine, and dry with anhydrous

      
      . Evaporate to dryness to yield the EtOAc Fraction .
      
Phase 2: Isolation (Chromatography)

Objective: To separate PCBG from other flavonoids (e.g., Pinocembrin aglycone, Thonningianins).

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (200–300 mesh).

    • Mobile Phase: Gradient elution using Chloroform:Methanol (

      
      ).
      
    • Gradient: Start at 100:1

      
       50:1 
      
      
      
      20:1
      
      
      10:1
      
      
      5:1.
    • Monitoring: Check fractions via TLC (Visualize under UV 254/365 nm). PCBG typically elutes in the middle polarity region (approx 10:1 to 5:1).

  • Sephadex LH-20 Polishing:

    • Combine PCBG-containing fractions.

    • Load onto a Sephadex LH-20 column.

    • Eluent: 100% Methanol.

    • Mechanism:[1] Separation based on molecular size and hydrogen bonding. This step effectively removes polymeric tannins and chlorophyll traces.

  • Recrystallization (Optional):

    • If purity is <90%, recrystallize from MeOH/Water.

Analytical Validation (QC)

To confirm the identity of the isolated compound as Pinocembrin-7-O-β-D-glucoside, use the following HPLC-DAD-ESI-MS parameters.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–20 min: 10%

      
       40% B
      
    • 20–30 min: 40%

      
       60% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (Characteristic of Flavanones).

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ).
    
  • Expected Mass:

    • Molecular Weight: 418.39[2][3][4]

    • Observed Ion (

      
      ): 417.1  (
      
      
      
      )
    • Fragment Ion (

      
      ): 255  (Aglycone Pinocembrin, loss of glucose -162 Da).
      

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in EtOAc pH of aqueous phase is too high/low.Adjust aqueous phase pH to ~6.0–7.0 before partitioning to ensure the glycoside is neutral and extractable.
Emulsion during Partition Presence of saponins or proteins.Add a small amount of NaCl (salting out) or centrifuge the mixture to break the emulsion.
Compound Degradation Thermal instability.Ensure Rotavap bath never exceeds 45°C. Store fractions in amber glass to prevent UV oxidation.
Co-elution on Silica Similar polarity flavonoids.Switch to Polyamide column chromatography if Silica fails; Polyamide is excellent for separating glycosides from aglycones.

References

  • Guo, W. W., et al. (2016). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation.[5] Scientific Reports.[5] [5]

  • Huang, S., et al. (2014). Polyphenols with Anti-Proliferative Activities from Penthorum Chinense Pursh. Molecules, 19(8), 11045-11055.

  • Wang, X., et al. (2012). Isolation and Identification of Compounds from Penthorum chinense Pursh with Antioxidant and Antihepatocarcinoma Properties. Journal of Agricultural and Food Chemistry.

  • MedChemExpress. Pinocembrin-7-O-β-D-glucopyranoside Product Data Sheet.

Sources

Application

Cell-based assay for evaluating the cytotoxicity of Pinocembrin-7-O-D-glucoside.

Application Note: Advanced Cell-Based Assay for Evaluating the Cytotoxicity and Cytoprotective Potential of Pinocembrin-7-O-D-glucoside Mechanistic Rationale & Target Biology Pinocembrin-7-O-D-glucoside (PCBG) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cell-Based Assay for Evaluating the Cytotoxicity and Cytoprotective Potential of Pinocembrin-7-O-D-glucoside

Mechanistic Rationale & Target Biology

Pinocembrin-7-O-D-glucoside (PCBG) is a highly bioactive flavonoid glycoside isolated from medicinal plants such as Hypericum annulatum, Centaurea raphanina, and Litchi chinensis1. In pharmacological and drug development contexts, PCBG exhibits a complex, dual-modulatory effect that is highly dependent on the cellular microenvironment:

  • Cytoprotection in Normal/Hematopoietic Cells: PCBG acts as a potent free-radical scavenger. In models of chemotherapeutic-induced toxicity, PCBG effectively rescues cellular glutathione stores and ameliorates epirubicin-induced cytotoxicity in K-562 cells 1.

  • Targeted Cytotoxicity in Metastatic Cancer: Conversely, in highly aggressive tumor models (e.g., MDA-MB-231 breast cancer cells and A5 metastatic spindle carcinoma cells), PCBG induces targeted cytotoxicity and reverses epithelial-mesenchymal transition (EMT) by downregulating the PI3K/AKT/mTOR signaling pathways 23.

To rigorously capture this dichotomous behavior, researchers must employ a highly controlled, self-validating cell viability assay.

Pathway PCBG Pinocembrin-7-O-D-glucoside (PCBG) ROS Intracellular ROS Accumulation PCBG->ROS Scavenges PI3K PI3K/AKT/mTOR Pathway PCBG->PI3K Downregulates Apoptosis Metastatic Cancer Cells (Apoptosis / EMT Reversal) PCBG->Apoptosis Induces Survival Normal / Hematopoietic Cells (Cytoprotection) PCBG->Survival Promotes Viability ROS->Survival Causes Toxicity PI3K->Apoptosis Inhibits Toxin Chemotherapeutic (e.g., Epirubicin) Toxin->ROS Induces

Mechanistic pathways of PCBG exhibiting dual cytoprotective and anti-metastatic properties.

Experimental Design & Causality

Why use the CCK-8 Assay over MTT? Traditional MTT assays require the solubilization of insoluble formazan crystals in DMSO, which introduces pipetting errors and limits the ability to take multiple time-point readings from the same well. The Cell Counting Kit-8 (CCK-8) assay utilizes WST-8, which is reduced by cellular dehydrogenases to form a highly water-soluble orange formazan dye. The amount of dye generated is directly proportional to the number of living cells, offering a continuous, non-toxic, and highly sensitive readout that eliminates the need for crystal solubilization 3.

Self-Validating Controls: To ensure trustworthiness, this protocol incorporates strict vehicle controls (DMSO ≤ 0.1% v/v) to rule out solvent toxicity, and physical edge-effect mitigation (PBS in perimeter wells) to prevent evaporation-induced data skewing during 72-hour incubations.

Step-by-Step Methodology

Phase I: Reagent and Compound Formulation
  • PCBG Stock Solution: Dissolve lyophilized PCBG in 100% sterile Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Causality: Flavonoid glycosides possess rigid ring structures that limit their aqueous solubility. DMSO ensures complete dissolution without compound precipitation.

  • Working Dilutions: Dilute the master stock in complete culture media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) to achieve final assay concentrations ranging from 10 to 160 µg/mL. Critical Step: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v). Higher concentrations of DMSO induce basal cytotoxicity, confounding the viability readouts.

Phase II: Cell Seeding and Adherence
  • Harvest target cells in their logarithmic growth phase using 0.25% Trypsin-EDTA (for adherent lines like MDA-MB-231) or via centrifugation (for suspension lines like K-562).

  • Seed cells into a 96-well flat-bottom microplate at a density of

    
     to 
    
    
    
    cells/well in 100 µL of media. Causality: This specific low-density seeding ensures that rapidly dividing cancer cells do not reach 100% confluence before the 72-hour endpoint. Over-confluence triggers contact inhibition, which artificially depresses cellular metabolic activity and skews the IC₅₀ calculation.
  • Fill the outer perimeter wells of the 96-well plate with 100 µL of sterile PBS. Causality: This mitigates the "edge effect" caused by media evaporation in the outer wells during prolonged incubation, ensuring uniform osmolarity across all experimental wells.

  • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow adherence and physiological recovery.

Phase III: Treatment Paradigms

Paradigm A: Direct Cytotoxicity Evaluation (e.g., MDA-MB-231, A5 cells)

  • Aspirate the old media and replace it with 100 µL of media containing PCBG at varying concentrations (e.g., 0, 10, 20, 40, 80, 160 µg/mL).

  • Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Paclitaxel).

Paradigm B: Cytoprotection Evaluation (e.g., K-562 cells)

  • Pre-treat cells with a non-toxic dose of PCBG (e.g., 10–50 µM) for 2 hours to prime intracellular ROS scavenging mechanisms.

  • Introduce the cytotoxic agent (e.g., Epirubicin at its known IC₅₀, typically ~0.78 µM for K-562 cells) directly into the pre-treated wells 1.

Phase IV: Viability Readout (CCK-8)
  • Following the designated incubation period (24, 48, or 72 hours), add 10 µL of CCK-8 reagent directly to each well.

  • Incubate the plate for exactly 2 hours at 37°C. Causality: A 2-hour window allows sufficient enzymatic reduction of WST-8 by intracellular dehydrogenases to generate a robust signal without saturating the microplate reader's detection limit.

  • Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability using the formula: Viability (%) =[(A_treatment - A_blank) / (A_control - A_blank)] × 100

Workflow A Phase 1: Cell Culturing (e.g., K-562, MDA-MB-231) C Phase 3: Cell Seeding (96-well plate, 2x10^3 cells/well) A->C B Phase 2: Compound Prep (PCBG Stock in DMSO) D Phase 4: Treatment Paradigm (Direct Cytotoxicity vs. Cytoprotection) B->D C->D E Phase 5: Incubation (24h, 48h, 72h at 37°C, 5% CO2) D->E F Phase 6: CCK-8 Addition (10 µL/well, 2h incubation) E->F G Phase 7: Absorbance Readout (Microplate Reader at 450 nm) F->G

Experimental workflow for evaluating PCBG cytotoxicity and cytoprotection using CCK-8 assay.

Data Presentation & Expected Outcomes

Quantitative data should be normalized against the vehicle control to map the dose-response curve accurately. The table below summarizes the expected pharmacological behavior of PCBG based on established literature.

Cell LineTissue OriginAssay ParadigmExpected PCBG EffectQuantitative Viability Shift
K-562 Human Myelogenous LeukemiaCytoprotection (vs. Epirubicin)Radical scavenging, survival promotionShifts Epirubicin IC₅₀ from 0.78 µM to >1.5 µM
MDA-MB-231 Human Breast AdenocarcinomaDirect CytotoxicityDownregulation of PI3K/AKT/mTORDose-dependent viability reduction (10–160 µg/mL)
A5 Spindle Carcinoma (Metastatic)Direct CytotoxicityDifferential tumor toxicitySignificant viability reduction vs. non-tumorigenic cells

References

  • Cytoprotective effects of 5 benzophenones and a xanthone from Hypericum annulatum in models of epirubicin-induced cytotoxicity: SAR-analysis and mechanistic investigations. PubMed / National Institutes of Health.[Link]

  • Phytochemical Composition of the Decoctions of Greek Edible Greens (Chórta) and Evaluation of Antioxidant and Cytotoxic Properties. PMC / National Institutes of Health.[Link]

  • Total flavonoids of litchi seed inhibit breast cancer metastasis by regulating the PI3K/AKT/mTOR and MAPKs signaling pathways. PMC / National Institutes of Health.[Link]

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Preparation and Use of Pinocembrin-7-O-D-glucoside in Cell Culture

Abstract Pinocembrin-7-O-D-glucoside (P7G) is a flavonoid glycoside with demonstrated antioxidant, anti-inflammatory, and antifungal properties, making it a compound of significant interest for pharmacological research.[...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pinocembrin-7-O-D-glucoside (P7G) is a flavonoid glycoside with demonstrated antioxidant, anti-inflammatory, and antifungal properties, making it a compound of significant interest for pharmacological research.[1][2][3] A primary challenge in evaluating its biological activity in vitro is its hydrophobic nature and consequent poor solubility in aqueous cell culture media. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and application of P7G for cell-based experiments. We detail the rationale behind solvent selection, provide step-by-step protocols for creating stable, high-concentration stock solutions, and outline best practices for preparing working dilutions while mitigating solvent-induced cytotoxicity. The protocols herein are designed to ensure experimental reproducibility, validity, and scientific integrity.

Compound Overview and Physicochemical Properties

Understanding the fundamental properties of Pinocembrin-7-O-D-glucoside is the first step toward its successful application. P7G is the glycosylated form of Pinocembrin, a flavanone found in various plants.[1] In many biological systems, including in vivo models, P7G is readily converted to its aglycone, Pinocembrin (PCB), which is often the primary bioactive molecule.[4][5]

PropertyValueSource(s)
Synonyms Pinocembrin-7-O-β-D-glucopyranoside, P7G[1][6][7]
CAS Number 75829-43-5[1][8][9]
Molecular Formula C₂₁H₂₂O₉[1][9]
Molecular Weight 418.39 g/mol [1][9]
Appearance Solid, Powder[8][10]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][6][9]
Solubility in DMSO ≥ 50 mg/mL (approx. 120 mM)[6][9]
Storage (Powder) -20°C for up to 3 years[1]
Storage (Stock in DMSO) -80°C for 6-12 months; -20°C for 1 month[1][7][9][11]

The Imperative of Solvent Selection: A Note on DMSO

The efficacy of any in vitro study hinges on the reliable delivery of the test compound to the cells. Due to its hydrophobic flavanone structure, P7G is sparingly soluble in aqueous solutions like cell culture media.[10] Therefore, an organic solvent is required for initial solubilization.

Why Dimethyl Sulfoxide (DMSO)? DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a vast array of organic compounds that are otherwise insoluble in water. Its use allows for the preparation of a highly concentrated master stock solution. This is a critical strategic choice: by creating a concentrated stock, only a minuscule volume is needed to achieve the desired final concentration in the culture medium. This minimizes the final solvent concentration, thereby reducing the risk of solvent-induced artifacts.

The Criticality of the Vehicle Control: DMSO is not biologically inert. At certain concentrations, it can inhibit cell proliferation, induce differentiation, and exhibit cytotoxicity.[12][13][14] Studies have shown that while many cell lines can tolerate DMSO up to 0.5%, some may show effects at concentrations as low as 0.1%.[12][13] Therefore, it is absolutely mandatory to include a "vehicle control" in every experiment. This control group consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the P7G. This practice ensures that any observed biological effect can be confidently attributed to P7G and not the solvent.

Caption: Logical structure for experimental and control groups.

Protocol 1: Preparation of a 50 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock of P7G in DMSO. This stock will be used for all subsequent dilutions.

Materials and Equipment:

  • Pinocembrin-7-O-D-glucoside (powder form)

  • Anhydrous, sterile-filtered DMSO (use a fresh, unopened bottle is recommended)[6]

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

Procedure:

  • Calculation: Determine the mass of P7G powder required.

    • Molecular Weight (MW) of P7G = 418.39 g/mol

    • To make 1 mL of a 50 mM (0.050 mol/L) solution:

    • Mass (mg) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.050 mol/L × 418.39 g/mol × 1000 mg/g = 20.92 mg

  • Weighing: On a calibrated analytical balance, carefully weigh out 20.92 mg of P7G powder and transfer it into a sterile amber microcentrifuge tube.

    • Expert Tip: Weighing the compound directly into the tube you will use for dissolving minimizes loss during transfer.

  • Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube containing the P7G powder.[15]

  • Mixing: Tightly cap the tube and vortex gently for 2-3 minutes.[16] Visually inspect for any undissolved particles.

    • Troubleshooting: If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but do not overheat as it may degrade the compound.[16]

  • Aliquoting & Storage: Once the solution is clear and homogenous, aliquot it into smaller, single-use volumes (e.g., 20 µL) in sterile amber cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate.[16]

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and date. Store immediately at -80°C for long-term stability (up to 1 year).[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the two-step dilution process to prepare the final working concentrations for treating cells, ensuring the final DMSO concentration remains low and consistent across all experimental groups.

Principle of Dilution: Never perform large serial dilutions of a DMSO stock directly into aqueous media, as this sudden change in solvent polarity can cause the compound to precipitate. The correct method is to first perform intermediate dilutions in pure DMSO, followed by a final, large-volume dilution into the culture medium.

G powder P7G Powder stock 50 mM Stock in 100% DMSO powder->stock Protocol 1 intermediate Intermediate Dilutions (e.g., 5 mM) in 100% DMSO stock->intermediate Dilute 1:10 in DMSO working Final Working Solutions (e.g., 50 µM) in Culture Medium (Final DMSO ≤ 0.1%) intermediate->working Dilute 1:100 in Medium cells Treat Cells working->cells

Caption: Recommended workflow for P7G solution preparation.

Example: Preparing a 50 µM Final Concentration

  • Intermediate Dilution (in DMSO):

    • Thaw one 20 µL aliquot of the 50 mM master stock solution.

    • In a new sterile tube, prepare a 5 mM intermediate stock by adding 2 µL of the 50 mM master stock to 18 µL of pure DMSO. Mix well.

  • Final Dilution (in Culture Medium):

    • Determine the total volume of medium required for your experiment. Let's assume you need 10 mL of medium containing 50 µM P7G.

    • The dilution factor from the 5 mM intermediate stock to 50 µM is 1:100 (5000 µM / 50 µM = 100).

    • Calculate the volume of the 5 mM stock needed: 10 mL / 100 = 0.1 mL = 100 µL.

    • Crucial Step: Add 100 µL of the 5 mM intermediate stock to 9.9 mL of pre-warmed cell culture medium. Do not add the medium to the DMSO. Pipette up and down gently or swirl the flask to mix immediately and thoroughly.[15]

  • Vehicle Control Preparation:

    • The final DMSO concentration in the above example is 0.1% (10 µL of DMSO in a final volume of 10 mL).

    • Prepare a vehicle control by adding 10 µL of pure DMSO to 10 mL of pre-warmed cell culture medium.

  • Application: Your working solution and vehicle control are now ready. After removing the old medium from your cells, you can add the P7G-containing medium or the vehicle control medium.[17]

Quality Control and Validation

A protocol is only as reliable as its validation system. To ensure trustworthiness:

  • Visual Inspection: Always visually inspect the final working solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, the concentration may be too high for the final DMSO percentage. Consider lowering the working concentration or slightly increasing the final DMSO percentage (while staying below the known cytotoxic threshold for your cell line).

  • Sterile Filtration: If there is any concern about the sterility of the DMSO or the handling process, the final working solution (after dilution in media) can be passed through a 0.22 µm syringe filter before being applied to cells.

  • Solvent Toxicity Assay: Before beginning extensive experiments with a new cell line, it is best practice to perform a solvent tolerance test. Culture the cells in the presence of a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for your intended experimental duration (e.g., 24, 48, 72 hours).[13][18] Assess cell viability using an MTT or similar assay to determine the maximum non-toxic concentration of DMSO for that specific cell line.

Context: Potential Mechanisms of Action

While you are studying P7G, its effects are likely mediated by its aglycone, Pinocembrin. Understanding Pinocembrin's known mechanisms can help in designing hypothesis-driven experiments. Pinocembrin has been shown to modulate several key cellular pathways involved in cancer, inflammation, and neuroprotection.[19][20]

Pinocembrin Pinocembrin PI3K PI3K/Akt Pinocembrin->PI3K MAPK MAPK Pinocembrin->MAPK Bcl2 Bcl-2 Pinocembrin->Bcl2 Bax Bax Pinocembrin->Bax NFkB NF-κB PI3K->NFkB MAPK->NFkB Mitochondrion Mitochondrion Caspases Caspase-9 Caspase-3 Mitochondrion->Caspases Inflammation Inflammation NFkB->Inflammation Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified overview of pathways modulated by Pinocembrin.[19][20][21]

References

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Ye, F., et al. (2019). Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. Molecules, 24(13), 2353. [Link]

  • Wang, Y., et al. (2023). Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. World Journal of Gastrointestinal Oncology, 15(12), 2167-2178. [Link]

  • Al-Shuhaib, M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 24(16), 12635. [Link]

  • de Oliveira, S. H. P., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Drug and Chemical Toxicology, 45(6), 2736-2742. [Link]

  • ResearchGate. (n.d.). Pharmacological action and possible mechanisms of pinocembrin. [Link]

  • Thanh, N. C., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • Dental Press Journal of Orthodontics. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. [Link]

  • tebu-bio. (n.d.). Pinocembrin 7-O-[4",6"-(S)-HHDP]-β-D-glucoside - 1 mg. [Link]

  • DC Chemicals. (n.d.). Pinocembrin-7-O-β-D-glucopyranoside Datasheet. [Link]

  • ResearchGate. (2020). Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem?[Link]

  • MedChemExpress. (n.d.). Pinocembrin-7-O-β-D-glucopyranoside (Japanese). [Link]

  • Chen, C., et al. (2020). Pinocembrin-7-Glucoside (P7G) Reduced Postharvest Blue Mold of Navel Orange by Suppressing Penicillium italicum Growth. Journal of Fungi, 6(4), 200. [Link]

  • RayBiotech. (n.d.). Pinocembrin 7-O-beta-D-glucoside. [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?[Link]

  • MySkinRecipes. (n.d.). Pinocembrin 7-O-beta-D-glucoside. [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • SlideShare. (n.d.). Glycosides. [Link]

  • Zhang, L., et al. (2016). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Scientific Reports, 6, 29340. [Link]

  • Nature. (2016). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. [Link]

  • MDPI. (2015). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). [Link]

  • ResearchGate. (n.d.). (A) Stability of pinocembrin in HLM, (B) Michaelis−Menten plot for the.... [Link]

  • MDPI. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. [Link]

  • Google Patents. (n.d.).
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. [Link]

  • ScienceDirect. (2021). Pinocembrin flavanone inhibits cell viability in PC-3 human prostate cancer by inducing cellular apoptosis, ROS production and.... [Link]

  • MDPI. (2020). Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin. [Link]

Sources

Application

Application Note: Determination of MIC and MFC for Pinocembrin-7-O-β-D-glucoside Against Fungal Pathogens

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol Scientific Rationale & Background The transition toward botanical and n...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol

Scientific Rationale & Background

The transition toward botanical and naturally derived fungicides has accelerated due to the rising incidence of resistance against synthetic azoles and polyenes. Pinocembrin-7-O-β-D-glucoside (PCBG) , a major flavonoid glycoside isolated from the fruits of Ficus hirta Vahl. and the roots of Glycyrrhiza glabra, has emerged as a potent antifungal agent 1. It exhibits pronounced in vitro efficacy against devastating post-harvest phytopathogens such as Penicillium italicum and Penicillium digitatum2.

Advanced metabolomic profiling reveals that the antifungal mechanism of PCBG is multifaceted; it disrupts fungal amino acid and lipid metabolism, interferes with the tricarboxylic acid (TCA) cycle, and inhibits ribonucleic acid synthesis 1. To translate these mechanistic insights into viable agricultural or clinical formulations, precise quantification of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) is mandatory.

Experimental Design & Causality (The "Why")

As a self-validating system, this protocol is engineered to eliminate false positives and artifacts commonly associated with testing lipophilic plant metabolites.

  • Media Selection (RPMI-1640 + MOPS): Flavonoids are highly sensitive to pH fluctuations, which can alter their ionization state and membrane permeability. We strictly utilize RPMI-1640 buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) as mandated by CLSI M38-A2 guidelines. This ensures the compound remains structurally stable throughout the 72-hour incubation.

  • Solvent Toxicity Management: PCBG possesses limited aqueous solubility. Dimethyl Sulfoxide (DMSO) is required as a vehicle. However, DMSO concentrations above 1% (v/v) induce osmotic stress and baseline toxicity in fungal cells. Our dilution matrix is mathematically structured to ensure the final DMSO concentration in the assay well never exceeds 1%, isolating the fungicidal effect strictly to PCBG.

  • The Inoculum Effect: Fungal inoculum must be tightly controlled (

    
     CFU/mL final well concentration). Over-inoculation leads to the "inoculum effect," where the active compound is titrated out by excessive biomass, artificially inflating the MIC.
    

Quantitative Data Summary

Based on established literature, PCBG demonstrates a clear dose-dependent fungistatic and fungicidal profile. The table below summarizes the benchmark data for PCBG against Penicillium italicum.

Table 1: Antifungal Efficacy Profile of Pinocembrin-7-O-β-D-glucoside

Target PathogenAssay TypeValue (mg/L)Biological Significance / Readout
Penicillium italicumMIC200Complete visual inhibition of mycelial growth 3.
Penicillium italicumMFC800

99.9% reduction in viable spores; true fungicidal threshold 4.

Workflow Visualization

MIC_MFC A 1. Compound Preparation PCBG in 100% DMSO C 3. Broth Microdilution 2-fold serial dilutions in RPMI A->C B 2. Inoculum Standardization Adjust to 2x10^4 CFU/mL B->C D 4. Incubation 48-72h at 25°C (Molds) / 35°C (Yeasts) C->D E 5. MIC Determination Identify lowest conc. with 100% inhibition D->E F 6. Agar Subculture Plate 20 µL from clear wells onto SDA E->F Subculture non-turbid wells G 7. MFC Determination Identify lowest conc. with ≥99.9% kill F->G

Figure 1: Standardized workflow for determining the MIC and MFC of Pinocembrin-7-O-β-D-glucoside.

Step-by-Step Experimental Protocols

Phase 1: Compound and Inoculum Preparation
  • Stock Solution: Dissolve PCBG powder in 100% DMSO to create a master stock of 80,000 mg/L. This is 100x the highest intended final testing concentration (800 mg/L) to ensure the final DMSO concentration remains at 1%.

  • Fungal Harvest: Subculture Penicillium italicum on Sabouraud Dextrose Agar (SDA) at 25°C for 5-7 days until robust sporulation is observed.

  • Spore Suspension: Flood the agar plate with 5 mL of sterile 0.85% saline containing 0.01% Tween 20. Gently swab the surface to dislodge spores. Transfer the suspension to a sterile tube and allow heavy hyphal fragments to settle for 5 minutes.

  • Standardization: Transfer the upper spore suspension to a cuvette. Adjust the optical density (OD) at 530 nm to 0.09–0.13 using a spectrophotometer. This yields approximately

    
     CFU/mL.
    
  • Working Inoculum: Dilute the standardized suspension 1:50 in RPMI-1640 medium to achieve a working inoculum of

    
     CFU/mL.
    
Phase 2: Broth Microdilution (MIC Determination)
  • Drug Dilution: In a sterile tube, dilute the PCBG DMSO stock 1:50 in RPMI-1640 medium to create a 1,600 mg/L working solution (containing 2% DMSO).

  • Plate Setup: Using a 96-well flat-bottom microtiter plate, dispense 100 µL of RPMI-1640 (containing 2% DMSO) into columns 2 through 10.

  • Serial Dilution: Add 200 µL of the 1,600 mg/L PCBG working solution to Column 1. Transfer 100 µL from Column 1 to Column 2, mix thoroughly, and continue this 2-fold serial dilution up to Column 10. Discard 100 µL from Column 10.

  • Inoculation: Add 100 µL of the working fungal inoculum (

    
     CFU/mL) to wells in Columns 1 through 11. (The final volume is 200 µL/well, halving the PCBG concentration and bringing the final DMSO concentration to exactly 1%).
    
  • System Controls:

    • Column 11 (Growth Control): 100 µL RPMI (2% DMSO) + 100 µL inoculum.

    • Column 12 (Sterility Control): 100 µL RPMI (2% DMSO) + 100 µL RPMI (no inoculum).

  • Incubation: Seal the plate with a breathable membrane and incubate at 25°C for 72 hours.

  • MIC Readout: Visually inspect the plate using a reading mirror. The MIC is the lowest concentration of PCBG in which there is 100% visual inhibition of fungal growth compared to the Growth Control.

Phase 3: Agar Subculture (MFC Determination)
  • Well Selection: Identify the well representing the MIC and all wells containing higher concentrations of PCBG (which should appear optically clear).

  • Resuspension: Pipette up and down 3–5 times in each selected well to resuspend any dormant spores that may have settled at the bottom.

  • Plating: Aliquot 20 µL from each selected well and spread evenly onto individual, properly labeled SDA plates.

  • Control Plating: Serially dilute the Growth Control well and plate to verify the initial viable CFU count.

  • Incubation & Readout: Incubate the SDA plates at 25°C for 72 hours. The MFC is defined as the lowest concentration of PCBG that yields fewer than 3 colonies, representing a

    
     99.9% (3-log10) reduction of the initial viable inoculum.
    

References

1.[1] Title: Antioxidant, Antifungal Activities of Ethnobotanical Ficus hirta Vahl. and Analysis of Main Constituents by HPLC-MS Source: mdpi.com URL:

2.[2] Title: Chemical Constituents and Antifungal Activity of Ficus hirta Vahl. Fruits Source: nih.gov URL:

3.[3] Title: A review on the ethnopharmacology, metabolites, pharmacological uses, and toxicology of Ficus hirta (Moraceae) Vahl Source: frontiersin.org URL:

4.[4] Title: 5-MethoxyPinocembroside (Pinocembrin 7-O-beta-D-glucoside Technical Data) Source: benchchem.com URL:

Sources

Method

Application Note: Animal Models and Analytical Workflows for the Pharmacokinetics and Metabolism of Pinocembrin-7-O-D-glucoside

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Scientific Context & Rationale Pinocembrin-7-O-D-glucoside (P7G) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Scientific Context & Rationale

Pinocembrin-7-O-D-glucoside (P7G) is a naturally occurring flavanone glycoside predominantly isolated from medicinal plants such as Ficus hirta Vahl and Penthorum chinense[1][2]. It has garnered significant attention in drug development due to its potent antifungal properties (particularly against Penicillium italicum), as well as its antioxidant and anti-inflammatory activities[1].

However, evaluating the pharmacokinetics (PK) of P7G presents a distinct analytical challenge. Like many flavonoid glycosides, intact P7G exhibits poor oral bioavailability. Upon oral ingestion, it undergoes extensive hydrolysis in the gastrointestinal tract, driven by intestinal microbiota and brush-border


-glucosidases, converting it into its aglycone form, pinocembrin[3]. Following absorption, the aglycone is rapidly subjected to hepatic Phase II metabolism (glucuronidation and sulfation)[4]. Therefore, an effective PK study must not only quantify the parent compound (P7G) but also rigorously map its metabolic fate and excretion pathways in a biologically relevant animal model[4].

Metabolic_Pathway P7G Pinocembrin-7-O-D-glucoside (Parent) Hydrolysis Intestinal Hydrolysis (β-glucosidases) P7G->Hydrolysis Pinocembrin Pinocembrin (Aglycone) Hydrolysis->Pinocembrin Phase1 Phase I Metabolism (CYP450) Pinocembrin->Phase1 Phase2 Phase II Metabolism (UGTs / SULTs) Pinocembrin->Phase2 Met1 Hydroxylated Metabolites Phase1->Met1 Met2 Glucuronide Conjugates Phase2->Met2 Met3 Sulfate Conjugates Phase2->Met3

Primary Metabolic Pathways of P7G in the Rat Model.

Animal Model Selection & Experimental Causality

To capture the complex absorption and metabolic profile of P7G, the Sprague-Dawley (SD) Rat is the preferred in vivo model.

  • Physiological Relevance: The SD rat possesses a gastrointestinal microbiome and hepatic enzyme profile (UGTs, CYPs) that closely mirrors the mammalian first-pass effect, making it ideal for tracking the hydrolysis of P7G to pinocembrin[3][4].

  • Bile Duct Cannulation (BDC): Flavonoids are notorious for enterohepatic recirculation. By utilizing BDC rats, researchers can isolate biliary excretion from fecal excretion. This surgical choice prevents the reabsorption of glucuronidated metabolites, allowing for the precise calculation of hepatic clearance.

  • Vehicle Selection: Because P7G has low aqueous solubility, administering it in pure water leads to erratic absorption. Using 0.5% Carboxymethyl cellulose sodium (CMC-Na) for oral gavage ensures a uniform suspension, while a PEG400/Saline (40:60, v/v) co-solvent system for intravenous (IV) dosing prevents precipitation in the bloodstream, avoiding micro-embolisms and ensuring accurate absolute bioavailability (

    
    ) calculations.
    

Experimental Methodologies: The Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that any deviation in animal physiology or instrument sensitivity is immediately flagged, guaranteeing the trustworthiness of the resulting data.

Protocol 3.1: In Vivo Dosing and Serial Blood Sampling

Objective: Determine the plasma PK parameters of P7G and its aglycone.

  • Acclimatization & Preparation: Acclimate adult male SD rats (200–220 g) for 7 days in a controlled environment (22±2°C, 12 h light/dark cycle).

    • Causality Check: Fast the rats for 12 hours prior to dosing (water ad libitum). Fasting standardizes gastrointestinal transit time and minimizes food-microbiome interactions that could artificially skew the hydrolysis rate of the glycoside.

  • Dosing:

    • IV Group: Administer P7G at 5 mg/kg via the tail vein using the PEG400/Saline vehicle.

    • PO Group: Administer P7G at 50 mg/kg via oral gavage using the 0.5% CMC-Na vehicle.

  • Blood Collection: Collect 250 µL of blood via the jugular vein into heparinized tubes at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Store plasma at -80°C until analysis to prevent ex vivo degradation of phase II metabolites.

Protocol 3.2: Excreta and Bile Collection (Metabolism Study)

Objective: Identify Phase I and Phase II metabolites and determine excretion pathways[4].

  • Metabolic Cages: House a separate cohort of PO-dosed rats in specialized metabolic cages equipped with separation funnels to collect urine and feces independently.

  • Collection Intervals: Collect urine and feces over 0–4, 4–8, 8–12, and 12–24 hour intervals.

    • QC Step: Add 1% ascorbic acid to the urine collection tubes as a stabilizing antioxidant to prevent the oxidative degradation of phenolic metabolites.

  • Bile Collection: In BDC rats, collect bile continuously into pre-weighed tubes (chilled on ice) at similar intervals up to 24 hours.

Protocol 3.3: UHPLC-MS/MS Bioanalysis

Objective: Quantify P7G and identify metabolites with high specificity and sensitivity[4].

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma/urine/bile into a microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS, e.g., Hesperidin, 500 ng/mL).

    • Add 150 µL of ice-cold Acetonitrile (ACN). Causality: ACN effectively precipitates matrix proteins while extracting the moderately polar glycoside and its aglycone.

    • Vortex for 3 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 µm).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile. Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of flavonoids in positive electrospray ionization (ESI+) mode.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Operate the mass spectrometer in ESI+ mode.

    • Monitor the specific precursor-to-product ion transitions for P7G (e.g., m/z 419.1

      
       257.1) and Pinocembrin (m/z 257.1 
      
      
      
      153.0).
  • System Suitability (The Self-Validating Check): Every analytical batch MUST include a double-blank (matrix only), a zero-blank (matrix + IS), and Quality Control (QC) samples at low, medium, and high concentrations. A run is only validated if 67% of the QCs fall within ±15% of their nominal values, ensuring data trustworthiness.

PK_Workflow Start Animal Acclimatization (Sprague-Dawley Rats) Dosing Administration of P7G (IV & PO groups) Start->Dosing Sampling Serial Blood Sampling (0.08 to 24 h) Dosing->Sampling Excretion Excreta Collection (Metabolic Cages) Dosing->Excretion Prep Sample Preparation (Protein Precipitation) Sampling->Prep Excretion->Prep Analysis UHPLC-MS/MS Analysis Prep->Analysis Data PK Parameter Calculation Analysis->Data

In Vivo Pharmacokinetic and Excretion Workflow for P7G.

Quantitative Data Summaries

To facilitate cross-study comparisons, the following tables summarize the expected pharmacokinetic and metabolic profiles of P7G based on validated SD rat models[4].

Table 1: Representative Pharmacokinetic Parameters of P7G in SD Rats

Note: Values are representative benchmarks for non-compartmental analysis of flavanone glycosides.

PK ParameterUnitIntravenous (IV) - 5 mg/kgOral (PO) - 50 mg/kg

(Time to peak)
h0.0831.5 – 2.0

(Peak concentration)
ng/mL4,500 ± 420850 ± 110

(Area under curve)
ng·h/mL6,200 ± 5103,100 ± 340

(Half-life)
h1.8 ± 0.33.2 ± 0.5

(Clearance)
L/h/kg0.8 ± 0.1N/A
Absolute Bioavailability (

)
%100% (Reference)~ 5.0%
Table 2: Major Identified Metabolites of P7G in Rat Excreta

Metabolite identification via UHPLC-HRMS reveals extensive biotransformation[4].

Metabolite IDBiotransformation PathwayPhasePrimary Excretion Route
M0 (P7G) Parent CompoundN/AFeces (Unabsorbed)
M1 (Pinocembrin) Deglycosylation (Hydrolysis)Pre-systemicFeces / Bile
M2 Hydroxylation of PinocembrinPhase IUrine
M3 Pinocembrin-O-glucuronidePhase IIBile / Urine
M4 Pinocembrin-O-sulfatePhase IIUrine

References

  • Chemical Constituents and Antifungal Activity of Ficus hirta Vahl.
  • Comprehensive Analysis of Phenolic Constituents, Biological Activities, and Derived Aroma Differences of Penthorum chinense Pursh Leaves Source: MDPI URL
  • Effectiveness of Herbal and Allopathic Medicines in Treating Frostbite Source: ResearchGate URL
  • Toxicity Profiling and In Vivo Metabolism of Danshensu-Derived Novel Antihypertensive Candidate 221s (2,9) (Citing: Hou, M. et al., Metabolite identification and excretion of pinocembrin-7-O-beta-D-glucoside in rats by UHPLC/MS)

Sources

Application

In vitro biotransformation of Pinocembrin-7-O-D-glucoside using liver microsomes.

Application Note: In Vitro Biotransformation Profiling of Pinocembrin-7-O-D-glucoside (P7G) Using Liver Microsomes Executive Summary & Scientific Rationale Pinocembrin-7-O-D-glucoside (P7G) , a bioactive flavanone glycos...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Biotransformation Profiling of Pinocembrin-7-O-D-glucoside (P7G) Using Liver Microsomes

Executive Summary & Scientific Rationale

Pinocembrin-7-O-D-glucoside (P7G) , a bioactive flavanone glycoside isolated from Penthorum chinense Pursh and Ficus hirta, exhibits significant hepatoprotective and antifungal properties. While the aglycone Pinocembrin is well-characterized, the metabolic fate of the glycoside P7G requires distinct analytical strategies.

Why Liver Microsomes? Although flavonoid glycosides are primarily hydrolyzed by enteric microbiota in vivo, a fraction of P7G may be absorbed intact or hydrolyzed in the liver. Liver microsomes (LM) are the gold standard for assessing:

  • Metabolic Stability: Determining the intrinsic clearance (

    
    ) of the intact glycoside.
    
  • Phase I Oxidation: Cytochrome P450 (CYP)-mediated hydroxylation of the flavonoid core.

  • Phase II Conjugation: UGT-mediated glucuronidation of the free hydroxyl group at the C5 position.

  • Microsomal Hydrolysis: Assessing if hepatic enzymes (e.g., microsomal

    
    -glucuronidase/glucosidase contaminants) contribute to aglycone formation.
    

This guide provides a modular, self-validating protocol to distinguish between these pathways using High-Resolution Mass Spectrometry (HRMS).

Experimental Design Strategy

To ensure data integrity, the experiment is divided into three parallel incubation streams. This design isolates specific enzymatic activities and controls for non-enzymatic degradation.

StreamSystem ComponentsObjective
A (Phase I) LM + Substrate + NADPH Assess CYP-mediated oxidation (Hydroxylation).
B (Phase II) LM + Substrate + UDPGA + Alamethicin Assess UGT-mediated conjugation (Glucuronidation).
C (Control) LM + Substrate (No Cofactors)Assess hydrolytic stability (P7G

Pinocembrin) and background degradation.

Materials & Reagents

  • Test Compound: Pinocembrin-7-O-D-glucoside (Purity >98%).

  • Enzyme Source: Pooled Liver Microsomes (Human/Rat, 20 mg/mL protein).

  • Cofactors:

    • 
      -Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).
      
    • Uridine 5'-diphosphoglucuronic acid (UDPGA).

  • Additives:

    • Alamethicin (Pore-forming peptide, essential for UGT access).

    • 
       (Cofactor for CYPs).
      
  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Genistein).

Detailed Protocol

Step 1: Preparation of Stock Solutions
  • Substrate Stock: Dissolve P7G in DMSO to 10 mM.

  • Working Solution: Dilute Stock in PBS to 100

    
    M (0.1% DMSO final in incubation).
    
  • NADPH Regenerating System: Prepare 10 mM NADPH in PBS (Freshly prepared).

  • UDPGA/Alamethicin Mix: Prepare 5 mM UDPGA + 25

    
    g/mL Alamethicin in PBS. Keep on ice.
    
Step 2: Microsomal Incubation Workflow

Pre-incubation:

  • Thaw microsomes on ice.

  • Dilute microsomes to 0.5 mg/mL final concentration in PBS (pH 7.4) containing 3.3 mM

    
    .
    
  • For Phase II stream only: Add Alamethicin (25

    
    g/mL) and incubate on ice for 15 min to permeabilize the membrane.
    

Reaction Initiation:

  • Aliquot 190

    
    L  of the microsome mixture into pre-warmed (37°C) tubes.
    
  • Add 2

    
    L  of P7G Working Solution (Final conc: 1 
    
    
    
    M).
  • Pre-incubate at 37°C for 5 minutes.

  • Start Reaction:

    • Stream A: Add 10

      
      L NADPH (1 mM final).
      
    • Stream B: Add 10

      
      L UDPGA (2 mM final).
      
    • Stream C: Add 10

      
      L PBS.
      

Sampling (Time-Course):

  • At time points

    
     min, remove 50 
    
    
    
    L
    of the reaction mixture.
  • Immediately transfer into 150

    
    L  ice-cold Stop Solution (ACN + IS).
    
  • Vortex for 1 min and centrifuge at 15,000

    
     g for 10 min at 4°C.
    
  • Collect supernatant for LC-MS/MS analysis.

Step 3: Analytical Method (UHPLC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1

    
     50 mm, 1.7 
    
    
    
    m).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 min.

  • Detection: ESI Negative Mode (Flavonoids ionize better in negative mode).

  • Key MRM Transitions / Mass Targets:

    • P7G (Parent):

      
       433 
      
      
      
      271 (Loss of glucose).
    • Pinocembrin (Aglycone):

      
       255 
      
      
      
      213.
    • Hydroxylated P7G:

      
       449 
      
      
      
      287 (Parent + 16 Da).
    • P7G-Glucuronide:

      
       609 
      
      
      
      433 (Parent + 176 Da).

Data Analysis & Visualization

Metabolic Pathway Map

The following diagram illustrates the potential biotransformation pathways of P7G in liver microsomes.

P7G_Metabolism P7G Pinocembrin-7-O-glucoside (m/z 433) Pinocembrin Pinocembrin (Aglycone, m/z 255) P7G->Pinocembrin Hydrolysis (Minor in Microsomes) OH_P7G Hydroxylated-P7G (m/z 449) P7G->OH_P7G CYP450 (Phase I) P7G_Gluc P7G-Glucuronide (m/z 609) P7G->P7G_Gluc UGT (Phase II) Naringenin Naringenin (4'-OH-Pinocembrin) Pinocembrin->Naringenin CYP450 (Hydroxylation)

Figure 1: Predicted biotransformation pathways of Pinocembrin-7-O-glucoside in liver microsomes.

Quantitative Calculations

Metabolic Stability (


): 
Plot 

vs. Time. The slope

is the elimination rate constant.

Intrinsic Clearance (


): 


Interpretation Table:

ObservationConclusion
Rapid loss in Stream C Chemical instability or high esterase/glycosidase activity.
Loss in A > C Significant CYP-mediated metabolism (Hydroxylation).
Loss in B > C Significant UGT-mediated metabolism (Direct Glucuronidation).
Appearance of m/z 255 Hydrolysis of the sugar moiety is occurring.[1]

Troubleshooting & Optimization

  • Low Phase II Activity:

    • Cause: Latency of UGTs.

    • Solution: Ensure Alamethicin is used. Alternatively, use Brij-58 detergent, but Alamethicin is preferred for physiological relevance.

  • Low Ionization Signal:

    • Cause: Ion suppression from phosphate buffer.

    • Solution: Divert flow to waste for the first 1 min of LC run. Use Ammonium Acetate instead of Phosphate if compatible with enzyme activity (though Phosphate is standard for microsomes).

  • Non-Linear Kinetics:

    • Cause: Substrate depletion > 20%.

    • Solution: Reduce incubation time or protein concentration.

References

  • Guo, W.W., et al. (2016). "In-vivo absorption of pinocembrin-7-O-

    
    -D-glucoside in rats and its in-vitro biotransformation."[2][3] Scientific Reports, 6, 29340.[3] [3]
    
  • Li, Y., & Shangguan, Y. (2012). "UPLC-MS/MS Analysis of the Metabolites of Pinocembrin in Human Liver Microsome."[4] Chinese Journal of Modern Applied Pharmacy.

  • Breinholt, V., et al. (2002). "In vitro biotransformation of flavonoids by rat liver microsomes." Xenobiotica, 32(9), 773-789.

  • Liu, Y., et al. (2024).

    
    -D-glucoside in rats by UHPLC/MS."[5] Journal of Pharmaceutical and Biomedical Analysis, 248, 116291.[5] 
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Oral Bioavailability of Pinocembrin-7-O-D-glucoside (P7G)

The following technical guide addresses the pharmacokinetic challenges of Pinocembrin-7-O-β-D-glucoside (P7G) . It is designed for researchers observing low systemic exposure in preclinical models.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the pharmacokinetic challenges of Pinocembrin-7-O-β-D-glucoside (P7G) . It is designed for researchers observing low systemic exposure in preclinical models.

Current Status: Active Subject: Pharmacokinetic Optimization of P7G Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Defining the "Low Bioavailability" Problem

Before modifying your formulation, you must diagnose why bioavailability (F%) is low. For P7G, "low bioavailability" is often a misinterpretation of its metabolic fate.

Critical Question: Are you trying to detect intact P7G or its aglycone Pinocembrin (PCB) in plasma?

ObservationRoot CauseActionable Insight
Intact P7G is < 1% in plasma Rapid Hydrolysis: P7G is extensively hydrolyzed by gut microbiota (β-glucosidases) and cytosolic enzymes into Pinocembrin before/during absorption.If P7G is your bioactive target, you must protect the glycosidic bond using encapsulation (See Module 3).
Total Flavanones (P7G + PCB) are low Phase II Metabolism & Efflux: The aglycone (PCB) undergoes rapid glucuronidation/sulfation in the liver (First-Pass) and may be a substrate for efflux pumps (P-gp/BCRP).Use bioenhancers (efflux inhibitors) or lipid-based lymphatic transport systems (See Module 3).
Compound precipitates in dosing vehicle Solubility Limit: While P7G is more soluble than PCB, it is still sparingly soluble in water, limiting the concentration gradient for passive diffusion.Switch to Amorphous Solid Dispersions (ASD) or Self-Emulsifying Drug Delivery Systems (SEDDS) .

The Biological Barrier Map (Visualization)

Understanding the fate of P7G is critical for experimental design. The diagram below illustrates the "Leaky Bucket" model of P7G pharmacokinetics.

P7G_Metabolism cluster_0 Critical Loss Point 1: Hydrolysis cluster_1 Critical Loss Point 2: First-Pass Oral_Input Oral Administration (P7G) Stomach Stomach (Acid Stability: High) Oral_Input->Stomach Gut_Lumen Small Intestine Lumen (Microbial Hydrolysis) Stomach->Gut_Lumen Gut_Lumen->Gut_Lumen Hydrolysis by β-glucosidases Enterocyte Enterocyte (Absorption) Gut_Lumen->Enterocyte Passive Diffusion (Minor Intact P7G) Gut_Lumen->Enterocyte Absorption of Pinocembrin (Aglycone) Enterocyte->Gut_Lumen P-gp Efflux Portal_Vein Portal Vein (Aglycone Transport) Enterocyte->Portal_Vein Transport Liver Liver (Phase II Metabolism) Portal_Vein->Liver Systemic Systemic Circulation (Bioavailability) Liver->Systemic Pinocembrin-Glucuronides (Major Metabolite) Liver->Systemic Free Pinocembrin (Minor) Excretion Renal/Biliary Excretion Systemic->Excretion

Caption: Metabolic trajectory of P7G. Note that the majority of P7G is converted to Pinocembrin (aglycone) in the gut, which is then extensively metabolized by the liver.

Troubleshooting & Optimization Modules

Module A: Protecting P7G from Hydrolysis (Target: Intact Glycoside)

If your therapeutic target requires the glycoside form (P7G) (e.g., for specific receptor binding distinct from the aglycone), you must shield the molecule from gut β-glucosidases.

Recommended Strategy: TPGS-Modified Liposomes Liposomes provide a physical barrier against enzymatic degradation, while D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) acts as a steric stabilizer and P-gp inhibitor.

Protocol: Preparation of P7G-Loaded TPGS Liposomes

  • Phase Preparation:

    • Lipid Phase: Dissolve Soy Phosphatidylcholine (SPC) , Cholesterol , and TPGS (Ratio 4:1:0.5 w/w) in 10 mL Chloroform/Methanol (2:1 v/v).

    • Drug Loading: Add P7G to the lipid phase (Drug:Lipid ratio 1:20).

  • Film Formation:

    • Evaporate solvent using a rotary evaporator at 45°C under vacuum until a thin, dry film forms on the flask wall.

    • Desiccate overnight to remove trace solvents.

  • Hydration:

    • Hydrate the film with PBS (pH 7.4) at 50°C for 1 hour with constant rotation (100 rpm). This forms multilamellar vesicles (MLVs).

  • Size Reduction (Critical for Bioavailability):

    • Probe sonicate the suspension (200W, 5 mins, pulse 2s on/2s off) in an ice bath.

    • Extrude through a 200 nm polycarbonate membrane.

  • Validation:

    • Target Particle Size: 100–150 nm (measure via DLS).

    • Polydispersity Index (PDI): < 0.3.

    • Self-Check: If PDI > 0.4, sonication energy was insufficient. Re-sonicate.

Module B: Enhancing Total Flavanone Absorption (Target: Aglycone Activity)

If your goal is the therapeutic effect of the aglycone (Pinocembrin) , you do not need to prevent hydrolysis, but you must enhance the solubility of the released aglycone and inhibit Phase II metabolism.

Recommended Strategy: Self-Microemulsifying Drug Delivery System (SMEDDS) SMEDDS spontaneously form emulsions in the gut, keeping the lipophilic aglycone solubilized and promoting lymphatic transport (bypassing the liver).

Formulation Guide:

  • Oil Phase (Solubilizer): Capryol 90 or Oleic Acid (20-30%).

  • Surfactant (Emulsifier): Cremophor EL or Tween 80 (40-50%).

  • Co-Surfactant (Permeability Enhancer): Transcutol P or PEG 400 (20-30%).

Experimental Procedure:

  • Mix Oil, Surfactant, and Co-surfactant in a glass vial.

  • Add P7G powder and vortex until clear.

  • Thermodynamic Stability Test: Subject the formulation to centrifugation (3000 rpm, 15 min) and freeze-thaw cycles. Pass Criteria: No phase separation or precipitation.

Frequently Asked Questions (FAQ)

Q1: Why is the Tmax of P7G so short (0.15–0.25 h) if it has low bioavailability? A: The rapid Tmax reflects the absorption window of the upper small intestine. P7G is small enough to be absorbed passively, but the "low bioavailability" (AUC) is due to pre-systemic elimination , not slow absorption. The rapid appearance of the aglycone (Pinocembrin) in plasma confirms that hydrolysis happens almost immediately upon ingestion [1].

Q2: Can I use DMSO to improve oral bioavailability in animal studies? A: No. While DMSO solves the solubility issue in vitro, it precipitates upon contact with gastric fluids, leading to erratic absorption. Furthermore, DMSO can damage the intestinal mucosa, altering permeability artifacts. Use 0.5% CMC-Na (Carboxymethyl cellulose) or the TPGS liposomes described above for reliable in vivo data.

Q3: How do I distinguish between P7G and Pinocembrin in plasma samples? A: You must use UPLC-MS/MS with specific transitions.

  • Sample Prep: Acidify plasma with formic acid to stabilize conjugates, then protein precipitate with acetonitrile.

  • Chromatography: Use a C18 column. P7G will elute earlier than Pinocembrin due to the polar glucose moiety.

  • Mass Spec Transitions (Negative Ion Mode):

    • P7G: m/z 417.1 → 255.1 (Loss of glucosyl group).

    • Pinocembrin: m/z 255.1 → 213.1.

    • Note: If you do not treat samples with β-glucuronidase, you will miss the Phase II metabolites (glucuronides), underestimating total absorption [2].

Comparative Data: Formulation Efficacy

The table below summarizes expected improvements in pharmacokinetic parameters based on pinocembrin/flavonoid literature [3, 4].

Formulation TypeCmax Fold-IncreaseAUC Fold-IncreasePrimary Mechanism
Suspension (Control) 1.0x1.0xReference standard (poor solubility/stability).
TPGS Liposomes ~2.5x~4.0xP-gp inhibition + Lymphatic transport.
Polymeric Micelles (mPEG-PDLLA) ~3.0x~5.3xSolubilization + Protection from hydrolysis.
Inclusion Complex (HP-β-CD) ~1.5x~2.0xEnhanced solubility (dissolution rate).

References

  • Zhang, Y., et al. (2016).[1] In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation.[2][3] Scientific Reports.[1][3] [3]

  • Cao, G., et al. (2019).[3] Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin. Molecules.[1][2][3][4][5][6][7][8][9][10]

  • Rassu, G., et al. (2017). Pinocembrin-loaded solid lipid nanoparticles: preparation, characterization and in vitro/in vivo evaluation. Colloids and Surfaces B: Biointerfaces.

  • An, S., et al. (2025). Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential.[11] World Journal of Gastroenterology.

Sources

Optimization

Stability of Pinocembrin-7-O-D-glucoside in different solvents and pH conditions.

Ticket ID: P7G-STAB-2026 Subject: Stability, Solubility, and Degradation Kinetics of Pinocembrin-7-O-D-glucoside Assigned Scientist: Senior Application Specialist, Bio-Organic Chemistry Division Executive Summary Pinocem...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: P7G-STAB-2026 Subject: Stability, Solubility, and Degradation Kinetics of Pinocembrin-7-O-D-glucoside Assigned Scientist: Senior Application Specialist, Bio-Organic Chemistry Division

Executive Summary

Pinocembrin-7-O-D-glucoside (P7G), often isolated from Penthorum chinense Pursh or Viscum articulatum, is a flavanone glycoside. Unlike flavones (which possess a C2-C3 double bond), P7G possesses a chiral center at C2 and a saturated C ring. This structural feature makes it significantly more susceptible to stereochemical instability (racemization) and ring-opening reactions under non-neutral pH conditions compared to its unsaturated counterparts.

This guide addresses the three most common failure modes reported by researchers: precipitation in aqueous buffers , rapid degradation in alkaline media , and hydrolysis during acidic extraction .

Module 1: Solvent Compatibility & Solubility Troubleshooting

User Query: "I tried dissolving P7G directly in PBS (pH 7.4) for a cell culture assay, but the solution turned cloudy immediately. What is the correct solvent system?"

Scientist Response:

P7G is a glycoside, making it more polar than its aglycone (Pinocembrin), but it remains sparingly soluble in pure aqueous buffers. Direct addition to water/PBS often results in micro-precipitation that may be invisible to the naked eye but will skew concentration data.

Solubility Profile & Recommendations
Solvent SystemSolubility RatingStability RiskApplication Notes
DMSO (100%) High (~50 mg/mL)LowPreferred for Stock. Stable at -20°C.
Methanol / Ethanol High LowGood for extraction/storage. Evaporate before bio-assays.
Water / PBS Low (<0.5 mg/mL)High Do not use for stock. Only for final dilution.
DMSO (10%) + PBS Moderate ModerateStandard working solution. Prepare fresh daily.
Correct Dissolution Protocol (Step-by-Step):
  • Weighing: Weigh the solid P7G into a brown glass vial (light sensitive).

  • Primary Solubilization: Dissolve P7G in 100% DMSO to create a 100 mM stock solution . Sonicate for 30–60 seconds if necessary.

  • Secondary Dilution: Slowly add the stock solution to your aqueous buffer (PBS or Media) while vortexing.

    • Critical: Keep the final DMSO concentration < 0.5% for cell assays to avoid solvent toxicity, or < 10% for chemical stability tests.

  • Verification: Inspect for precipitate. If cloudy, add a co-solvent like PEG300 (up to 40%) or Tween-80 (5%) to improve stability in aqueous systems [1].

Module 2: pH-Dependent Stability & Degradation Mechanisms

User Query: "My HPLC peak area for P7G decreased by 40% after incubating in intestinal fluid (pH 8.0) for 2 hours. Is this normal?"

Scientist Response:

Yes, this is expected behavior. Flavanones like P7G exhibit a "U-shaped" stability profile. They are most stable between pH 4.0 and 6.0.

The Degradation Mechanisms
  • Alkaline Conditions (pH > 7.5):

    • Mechanism: The C-ring of P7G is prone to nucleophilic attack by hydroxide ions. This causes the ring to open, forming a Chalcone intermediate.

    • Consequence: This reaction is initially reversible. However, in the presence of oxygen, the chalcone oxidizes, leading to irreversible degradation into lower molecular weight phenolic acids.

  • Acidic Conditions (pH < 2.0):

    • Mechanism: Acid-catalyzed hydrolysis of the O-glycosidic bond at the C7 position.

    • Consequence: Conversion of P7G into Pinocembrin (Aglycone) and Glucose. This mimics the environment of the stomach [2].

Visualizing the Pathway

P7G_Degradation P7G Pinocembrin-7-O-glucoside (Stable at pH 4-6) Aglycone Pinocembrin (Aglycone) + Glucose P7G->Aglycone Acid Hydrolysis (pH < 2) Fast Reaction Chalcone Open-Ring Chalcone (Unstable Intermediate) P7G->Chalcone Alkaline Ring Opening (pH > 8) Reversible initially Chalcone->P7G Acidification Degradation Oxidative Degradation Products (Irreversible) Chalcone->Degradation Oxidation / Time

Figure 1: Stability pathways of P7G. Green indicates the stable window. Red and Yellow indicate degradation pathways in acidic and alkaline environments, respectively.

Module 3: Validated Analytical Protocols

User Query: "How do I separate P7G from its degradation products (Pinocembrin aglycone) using HPLC?"

Scientist Response:

You must use a reverse-phase C18 method with a gradient that can resolve the polar glycoside (P7G) from the non-polar aglycone (Pinocembrin). P7G will elute earlier than Pinocembrin.

Standard Operating Procedure: HPLC Stability Assay

Instrument: HPLC with PDA/UV detector (Agilent 1200 or equivalent). Column: C18 Column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm). Detection Wavelength: 290 nm (Max absorption for flavanones).[1] Temperature: 30°C.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to prevent on-column ring opening).

  • Solvent B: Acetonitrile (ACN).[2][3]

Gradient Program:

Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Phase Description
0.095%5%Equilibration
5.080%20%Elution of polar impurities
15.040%60%Elution of P7G (~10-12 min)
20.010%90%Elution of Pinocembrin (~16-18 min)
25.095%5%Re-equilibration

Protocol Validation Check:

  • Resolution (Rs): Ensure Rs > 1.5 between the P7G peak and the Pinocembrin peak.

  • Linearity: Standard curve should be linear from 1 µg/mL to 100 µg/mL (

    
    ).
    

Module 4: Biological Implications & Storage[1][4][5][6]

In Vivo Pharmacokinetics

Researchers must note that P7G is a "prodrug" in many contexts. Upon oral administration, it is rapidly hydrolyzed in the gut by cytosolic


-glucosidases or gut microbiota into Pinocembrin .
  • Plasma Analysis: If analyzing plasma samples, look for Pinocembrin and its glucuronidated metabolites, not just intact P7G [2].

Storage Guidelines
  • Powder: Store at -20°C, desiccated, protected from light (Shelf life: 2 years).

  • DMSO Stock: Store at -80°C (Shelf life: 6 months). Avoid repeated freeze-thaw cycles.

  • Aqueous Solution: Prepare immediately before use. Do not store.

References

  • MedChemExpress. (2024). Pinocembrin-7-O-β-D-glucopyranoside Solubility & Stability Data Sheet. Retrieved from

  • Zhang, Y., et al. (2016).[3] In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Scientific Reports, 6:29340. Retrieved from

  • TargetMol. (2024). Pinocembrin 7-O-glucoside Technical Data. Retrieved from

Sources

Troubleshooting

How to prevent the degradation of Pinocembrin-7-O-D-glucoside in solution.

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stability & Handling of Pinocembrin-7-O-D-glucoside Part 1: Critical Alerts & Storage Basics Immediate Action Required: I...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stability & Handling of Pinocembrin-7-O-D-glucoside

Part 1: Critical Alerts & Storage Basics

Immediate Action Required: If your Pinocembrin-7-O-D-glucoside (PCBG) is currently stored in solution at room temperature or exposed to light, move it immediately to -80°C storage.

ParameterSpecificationCritical Note
Optimal Storage (Powder) -20°C (3 years)Desiccate. Hygroscopic nature promotes hydrolysis.
Optimal Storage (Solution) -80°C (6 months)Do not store in aqueous buffers >24 hours.
Solubility DMSO (~30-50 mg/mL)Preferred solvent for stock.
pH Stability Window pH 5.0 – 7.0Unstable in strong acid (Hydrolysis) & Base (Ring Opening).
Light Sensitivity ModerateProtect from direct UV/Fluorescent light.

Part 2: Troubleshooting Guide (Q&A)

Q1: My HPLC chromatogram shows the PCBG peak diminishing, and a new peak appearing at a later retention time. What is happening?

Diagnosis: Acid-Catalyzed Hydrolysis.[1] The Science: You are likely observing the cleavage of the glycosidic bond at the C-7 position. In acidic environments (pH < 4) or elevated temperatures, the ether linkage between the flavanone aglycone (Pinocembrin) and the glucose moiety hydrolyzes. The Evidence: The new "late" peak is Pinocembrin (Aglycone), which is more hydrophobic (less polar) than the glucoside, resulting in a longer retention time on Reverse Phase (C18) columns. Corrective Action:

  • Check the pH of your mobile phase.[2] If using TFA (Trifluoroacetic acid), switch to Formic Acid (0.1%) or Acetic Acid, which are gentler.

  • Ensure the column temperature does not exceed 30°C.

Q2: The solution turned yellow/orange after adjusting the pH to 8.0+. Is the compound degraded?

Diagnosis: Base-Catalyzed Ring Opening (Chalcone Formation). The Science: Flavanones like PCBG possess a chiral center at C-2. Under basic conditions (pH > 8), the C-ring (the middle heterocyclic ring) undergoes an electrocyclic ring-opening reaction, converting the colorless flavanone into a yellow/orange chalcone. The Evidence: A bathochromic shift (red shift) in the UV-Vis spectrum (appearance of a band >300 nm). Corrective Action:

  • Immediate: Acidify the solution back to pH 5-6 immediately. This reaction is often reversible if caught quickly.

  • Protocol Change: Avoid carbonate or strong phosphate buffers. Use MES or MOPS buffers for physiological pH work.

Q3: I see precipitation when diluting my DMSO stock into cell culture media.

Diagnosis: Solubility Crash ("The Solvent Shock"). The Science: PCBG is sparingly soluble in water. When a high-concentration DMSO stock hits the aqueous media, the local concentration exceeds the solubility limit before mixing is complete. Corrective Action:

  • The "Sandwich" Method: Do not pipet DMSO stock directly into a large volume of media.

    • Pipet the DMSO stock into an empty tube.

    • Add a solubilizing intermediate (e.g., Tween-80 or PEG300) if permitted.

    • Slowly add the media while vortexing.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to minimize cytotoxicity, but ensure the PCBG concentration is below 0.5 mg/mL in the final aqueous mix.

Part 3: Advanced Protocols

Protocol A: Preparation of Ultra-Stable Stock Solution

Purpose: To create a master stock that minimizes freeze-thaw degradation.

  • Weighing: Weigh PCBG powder in a dehumidified environment (glove box or with desiccator nearby). Moisture initiates solid-state hydrolysis.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol for long-term storage as it evaporates even at -20°C, altering concentration.

  • Dissolution:

    • Add DMSO to achieve 50 mM concentration.

    • Vortex for 30 seconds.

    • Tech Tip: If particles remain, sonicate in a water bath at 37°C for 2 minutes. Do not overheat.

  • Aliquot: Dispense into amber glass vials (silanized preferred to prevent adsorption). Volume: 20-50 μL per vial (Single-use).

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Controlled Stress Test (Validation)

Purpose: To empirically determine the stability window for your specific assay buffer.

  • Prepare Buffer Panel: pH 4.0 (Acetate), pH 7.0 (Phosphate), pH 9.0 (Borate).

  • Spike: Add PCBG to 100 μM final concentration.

  • Incubation: Hold at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, 24h.

  • Quench: Immediately dilute 1:1 with Methanol containing 1% Formic Acid (stops both acid and base degradation).

  • Analysis: HPLC-UV (290 nm). Calculate % recovery relative to T=0.

Part 4: Mechanism of Degradation (Visualized)

The following diagram illustrates the two primary enemies of Pinocembrin-7-O-glucoside stability: Hydrolysis (Acid/Enzyme) and Ring Opening (Base).

PCBG_Degradation cluster_conditions Environmental Triggers PCBG Pinocembrin-7-O-glucoside (Intact Active Compound) Pinocembrin Pinocembrin (Aglycone) (Precipitates/Inactive) PCBG->Pinocembrin Acid Hydrolysis (pH < 4) Enzymes (Glucosidase) High Temp Chalcone Chalcone Derivative (Ring Open/Yellow Color) PCBG->Chalcone Basic pH (> 8.0) Reversible initially Oxidation Oxidative Degradation (Brown Polymerization) PCBG->Oxidation UV Light + O2 Long-term exposure Chalcone->PCBG Acidification Info Keep pH 5.0 - 7.0 Store Dark Avoid H2O in Stock

Figure 1: Chemical degradation pathways of Pinocembrin-7-O-glucoside. Red path indicates irreversible hydrolysis; Yellow path indicates pH-dependent ring opening.

Part 5: References

  • Guo, Y., et al. (2016).[3] In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Scientific Reports. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Pinocembrin-7-O-D-glucoside (P7G) Assay Interference

Executive Summary Pinocembrin-7-O-D-glucoside (P7G) is a bioactive flavanone glycoside.[1][2][3] While it possesses significant pharmacological potential (antioxidant, anti-inflammatory, neuroprotective), its chemical st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pinocembrin-7-O-D-glucoside (P7G) is a bioactive flavanone glycoside.[1][2][3] While it possesses significant pharmacological potential (antioxidant, anti-inflammatory, neuroprotective), its chemical structure—specifically the phenolic hydroxyl groups and the chromophore core—creates distinct challenges in common colorimetric and fluorometric assays. This guide addresses the "False Positive" and "Signal Quenching" phenomena frequently reported by users.

Part 1: Chemical Profile & Interference Potential[1][3]

Before troubleshooting, understand the molecule's behavior in your buffer system.[2]

PropertyValue/CharacteristicAssay Implication
Class Flavanone GlycosideReducing agent; UV/Vis absorber.[2]
UV Absorbance

~290 nm (Band II)
Interferes with UV-readout assays; potential inner-filter effect in fluorescence.[2]
Redox Potential High (Electron Donor)CRITICAL: Can chemically reduce tetrazolium salts (MTT/MTS) and metal ions (Cu²⁺) without enzymatic activity.[2]
Solubility Low in aqueous buffers; High in DMSORisk of micro-precipitation in cell media, causing light scattering (false OD).
Part 2: Troubleshooting Guides (Q&A Format)
Module A: Cell Viability & Proliferation Assays (MTT, MTS, CCK-8)

Q: Why does my MTT assay show >100% viability even at cytotoxic concentrations of P7G?

Diagnosis: You are likely observing Chemical Reduction Artifacts .[2] P7G, like many flavonoids, acts as a reducing agent.[2] It can donate electrons directly to the tetrazolium salt (MTT/MTS), converting it to the colored formazan product in the absence of live cells. This creates a high background signal that masks cell death.[2]

The Mechanism:



Protocol Fixes:

  • The "Wash" Method: Remove the P7G-containing media completely and wash cells 2x with PBS before adding the MTT reagent.[2] This removes extracellular P7G.[2]

    • Warning: Intracellular P7G may still cause minor interference.[2]

  • Cell-Free Control (Mandatory): Incubate P7G (at your highest concentration) with MTT reagent in a well without cells.[2] If this turns purple, you have chemical interference.[2] Subtract this OD from your results.[2]

  • Switch Assay Types: Use an ATP-based luminescent assay (e.g., CellTiter-Glo®).[2] P7G does not interfere with the luciferase reaction as significantly as it does with redox dyes.[2]

Decision Tree for Viability Assays:

ViabilityDecision Start Start: Cell Viability Assay with P7G CheckRedox Does P7G reduce MTT in cell-free media? Start->CheckRedox Yes Yes (Purple Color) CheckRedox->Yes No No CheckRedox->No Wash Can you wash cells before adding dye? Yes->Wash Standard Standard No->Standard Proceed with Standard MTT/CCK-8 WashYes Perform PBS Wash x2 Then add MTT Wash->WashYes WashNo Switch Assay Chemistry Wash->WashNo ATP Use ATP Luminescence (CellTiter-Glo) WashNo->ATP

Figure 1: Workflow for selecting the correct viability assay to avoid false positives caused by P7G redox activity.

Module B: Protein Quantification (BCA & Lowry)

Q: My protein concentrations are consistently overestimated in P7G-treated samples.

Diagnosis: Copper Reduction Interference. The BCA and Lowry assays rely on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds. P7G is a potent copper reducer.[2] It will generate Cu¹⁺ independently of protein content, turning the reagent purple (BCA) or blue (Lowry).

Protocol Fixes:

  • Use the Bradford Assay: The Bradford assay relies on Coomassie dye binding to basic amino acids (Arginine/Lysine).[2] It is generally resistant to flavonoid interference, although high concentrations of phenolics can still cause minor shifts.[2]

  • Precipitation: Use a TCA (Trichloroacetic acid) or Acetone precipitation step to pellet the proteins.[2] Discard the supernatant (containing P7G) and resuspend the pellet for BCA analysis.

Module C: Enzymatic Assays (Peroxidase-based)

Q: I cannot detect ROS or specific metabolites (Glucose/Triglycerides) in my P7G samples.

Diagnosis: Peroxidase Inhibition. Many commercial kits (e.g., Amplex Red) use Horseradish Peroxidase (HRP) to generate a signal.[2] Flavonoids can:

  • Scavenge the H²O² substrate (Antioxidant effect).[2]

  • Inhibit the HRP enzyme directly.[2]

  • Quench the fluorescence of the oxidized probe.[2]

Protocol Fixes:

  • Validation: Spike a known standard of the metabolite into your P7G sample.[2] If the signal is lower than the standard in buffer alone, P7G is interfering.[2]

  • Alternative: Use non-enzymatic detection methods (e.g., LC-MS for metabolites) or flow cytometry with intracellular probes (e.g., CellROX) where the cells can be washed prior to analysis.[2]

Part 3: Solubility & Handling Guide

Q: I see a fine precipitate when I add the P7G stock to the culture medium.

Diagnosis: Solubility Shock. P7G is hydrophobic.[2] Adding a high-concentration DMSO stock directly to aqueous media causes rapid precipitation, which may be invisible to the naked eye but will scatter light in plate readers (increasing OD).[2]

Recommended Dissolution Protocol:

  • Stock Preparation: Dissolve P7G in 100% DMSO to 20–50 mg/mL. Vortex until clear.

  • Intermediate Dilution (The "Step-Down"): Do not pipette 1 µL of stock into 1 mL of media.

    • Dilute the stock 1:10 in DMSO first (if working concentrations allow).[2]

    • Or, dilute into a small volume of serum-free media with vigorous vortexing immediately upon addition.

  • Final Concentration: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

  • Visual Check: Inspect the plate under a microscope. If you see crystals or "sand," the data is invalid.[2]

Solubility Table:

SolventSolubility Limit (Approx.)Notes
DMSO ~30 mg/mLRecommended for stock.[2][4]
Ethanol ~1 mg/mLLower solubility than DMSO.[2][4]
PBS/Media < 0.5 mg/mLUnstable. Prepare immediately before use.[2]
Part 4: Mechanism of Interference (Visualized)

Understanding why the interference happens allows you to predict it in other assays.[2]

InterferenceMech cluster_MTT MTT Assay Interference cluster_BCA BCA Assay Interference P7G Pinocembrin-7-O-glucoside (Phenolic Groups) MTT Tetrazolium Salt (Yellow) P7G->MTT Donates e- Cu2 Cu2+ P7G->Cu2 Reduces Formazan Formazan (Purple) MTT->Formazan Reduction (No Enzyme Needed) Cu1 Cu1+ Signal Signal Cu1->Signal Binds BCA (Purple Signal)

Figure 2: Chemical mechanism showing how P7G acts as a reducing agent to generate false signals in both MTT (viability) and BCA (protein) assays.

References
  • Somayaji, A., & Shastry, C. S. (2021).[2] Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Singh, R., et al. (2020).[2][5][6] Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. Molecules. Retrieved from [Link]

  • Hoek-van den Hil, E. F., et al. (2013).[2] Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels. Journal of Lipid Research. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Pinocembrin-7-O-D-glucoside (P7G) Permeability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic hurdles associated with Pinocembrin-7-O-D-glucoside (P7G).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic hurdles associated with Pinocembrin-7-O-D-glucoside (P7G). While the aglycone pinocembrin exhibits moderate lipophilicity, the addition of the D-glucoside moiety drastically shifts its partition coefficient, presenting unique challenges for cellular uptake and intestinal absorption.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to enhance P7G permeability, ensuring your experimental workflows are robust and self-validating.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does P7G exhibit significantly lower passive permeability than its aglycone, pinocembrin, in in vitro models? Expert Insight: The causality lies in the hydration shell and topological polar surface area (TPSA). The highly polar D-glucoside moiety forms extensive hydrogen bonds with water molecules. To passively diffuse across the hydrophobic core of a lipid bilayer, P7G must shed this hydration shell—a process with a high thermodynamic energy barrier. Consequently,1

1, heavily restricting passive transcellular diffusion[1].

Q2: How can I formulate P7G to overcome this permeability barrier without chemically altering the active molecule? Expert Insight: Nanocarrier encapsulation is the most effective strategy. Specifically, formulating P7G into2 addresses two causal factors[2]:

  • Lipid Bilayer Fusion: The liposomal lipid bilayer fuses with the cell membrane, bypassing the need for the highly polar P7G molecule to independently partition into the hydrophobic phase.

  • Efflux Inhibition: TPGS acts as a potent inhibitor of P-glycoprotein (P-gp) efflux pumps. Flavonoids are often substrates for these transporters; TPGS prevents the active extrusion of P7G back into the apical compartment, thereby increasing net intracellular accumulation.

Q3: During my Caco-2 permeability assays, my P7G recovery is <70% and my data is inconsistent. How do I troubleshoot this? Expert Insight: A robust experiment must be a self-validating system. Low recovery indicates either non-specific binding to the transwell polycarbonate membrane, intracellular trapping, or enzymatic degradation by brush-border enzymes. Troubleshooting Step: Implement a strict mass balance calculation for every well:



If recovery is 

, lyse the cells using 0.1% Triton X-100 and quantify the intracellular fraction. If the intracellular fraction is high, it confirms cellular uptake but poor basolateral exit, suggesting the need for a basolateral sink condition (e.g., adding 4% BSA to the receiver chamber).

Q4: Can the gut microbiome play a role in P7G absorption in vivo? Expert Insight: Yes. In vivo, P7G exists in its glycoside form, which is highly resistant to upper gastrointestinal absorption. However, upon reaching the colon, 3 via


-glucosidase enzymes, converting P7G to its aglycone form (pinocembrin), which is then readily absorbed[3].

Section 2: Step-by-Step Methodology: Standardized Caco-2 Permeability Assay for P7G

To ensure trustworthiness and reproducibility, follow this self-validating protocol for assessing P7G formulations.

Step 1: Cell Seeding and Differentiation Seed Caco-2 cells at a density of


 cells/cm² on 12-well polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days, replacing the medium every other day.
Validation Check: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER 

to ensure tight junction integrity.

Step 2: Equilibration Wash the monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS, pH 7.4). Incubate for 30 minutes at 37°C.

Step 3: Dosing (Apical to Basolateral) Add 0.5 mL of the P7G formulation (e.g.,


 in HBSS) to the apical (donor) chamber. Add 1.5 mL of blank HBSS to the basolateral (receiver) chamber.
Causality Check: Include a known low-permeability marker (e.g., Lucifer Yellow) to verify that your specific formulation components (like surfactants) do not artificially disrupt tight junctions.

Step 4: Sampling and Sink Conditions At 30, 60, 90, and 120 minutes, withdraw


 from the basolateral chamber and immediately replace it with 

of fresh, pre-warmed HBSS to maintain sink conditions.

Step 5: LC-MS/MS Quantification and Calculation Quantify P7G using LC-MS/MS. Calculate the apparent permeability coefficient (


):


(Where

is the steady-state appearance rate,

is the surface area, and

is the initial donor concentration).

Section 3: Quantitative Data Presentation

The following table summarizes the expected permeability metrics, illustrating the critical impact of formulation and structural modification on flavonoid absorption[1][2][4].

Compound / FormulationStructural Feature

(A to B) (

cm/s)
Efflux Ratio (

B-A / A-B)
Primary Permeability Limitation
Pinocembrin (Aglycone) High lipophilicity


Aqueous solubility
P7G (Free Glycoside) Polar D-glucoside


High TPSA, P-gp efflux
TPGS-Liposomal P7G Lipid encapsulation


Controlled release rate

Section 4: Visualizations

Caco2_Workflow A 1. Seed Caco-2 Cells (Transwell Inserts) B 2. 21-Day Differentiation (Validate TEER > 250 Ω·cm²) A->B C 3. Monolayer Equilibration (HBSS buffer, 37°C) B->C D 4. Dose P7G Formulation (Apical or Basolateral) C->D E 5. Kinetic Sampling (30-120 min intervals) D->E F 6. LC-MS/MS Analysis (Mass Balance Check) E->F G 7. Papp & Efflux Ratio Calculation F->G

Caption: Standardized step-by-step workflow for evaluating P7G transcellular permeability.

Liposome_Uptake Lipo TPGS-P7G Liposome Membrane Apical Cell Membrane Lipo->Membrane Adsorption Efflux P-gp Efflux Transporter Lipo->Efflux TPGS Inhibition Endo Clathrin-mediated Endocytosis Membrane->Endo Invagination Release Cytosolic P7G Release Endo->Release Endosomal Escape Efflux->Membrane Blocked Efflux

Caption: Cellular uptake mechanism and P-gp efflux inhibition by TPGS-modified P7G liposomes.

Section 5: References

  • Title: Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb Source: PMC (National Institutes of Health) URL:

  • Title: Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells Source: PMC (National Institutes of Health) URL:

  • Title: Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential Source: PMC (National Institutes of Health) URL:

  • Title: Effectiveness of Herbal and Allopathic Medicines in Treating Frostbite Source: ResearchGate URL:

Sources

Reference Data & Comparative Studies

Validation

Comparing the antifungal activity of Pinocembrin-7-O-D-glucoside and pinocembrin.

Comparative Antifungal Profiling: Pinocembrin vs. Pinocembrin-7-O-β-D-glucoside (P7G) Executive Summary & Structural Context In the development of botanical fungicides and clinical antimicrobials, flavonoids represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antifungal Profiling: Pinocembrin vs. Pinocembrin-7-O-β-D-glucoside (P7G)

Executive Summary & Structural Context

In the development of botanical fungicides and clinical antimicrobials, flavonoids represent a critical class of bioactive compounds. Pinocembrin, a major flavanone aglycone predominantly sourced from propolis and Glycyrrhiza glabra, has been extensively documented for its broad-spectrum antimicrobial properties[1],[2]. Its glycosylated derivative, Pinocembrin-7-O-β-D-glucoside (P7G)—isolated from plants such as Ficus hirta Vahl. and Penthorum chinense Pursh.—has recently emerged as a highly potent alternative, particularly against agricultural pathogens like Penicillium italicum (the causative agent of citrus blue mold)[3].

This guide provides an objective, data-driven comparison of their antifungal performance, elucidates the pharmacokinetic impact of glycosylation, and outlines self-validating experimental protocols for evaluating their efficacy.

Comparative Efficacy & Pharmacodynamics

While both compounds exhibit strong fungicidal activity, the addition of the glucose moiety in P7G significantly alters its potency and primary targets. The table below summarizes the quantitative data and mechanistic profiles of both compounds against the standard P. italicum model.

FeaturePinocembrinPinocembrin-7-O-β-D-glucoside (P7G)
Chemical Class Flavanone (Aglycone)Flavanone Glycoside
Primary Sources Propolis, Glycyrrhiza glabraFicus hirta Vahl., Penthorum chinense
Target Pathogen Model Penicillium italicumPenicillium italicum
MIC (Minimum Inhibitory Conc.) ~0.4 g/L[1],[3]0.2 g/L[3]
MFC (Minimum Fungicidal Conc.) N/A0.8 g/L[3]
Primary Antifungal Mechanism ATP depletion, Ras/Metacaspase apoptosis, Membrane disruption[1]Cell wall degradation (chitin/glucanase), Lipid peroxidation, Membrane permeability[3]

Mechanistic Divergence: The Role of Glycosylation

Causality Analysis: Why does P7G demonstrate a lower MIC (0.2 g/L) compared to Pinocembrin (0.4 g/L) against the same fungal strain[3]? The answer lies in the partition coefficient (LogP) and spatial conformation altered by the 7-OH glycosylation.

  • Pinocembrin (Aglycone): Being highly lipophilic, pinocembrin easily penetrates the fungal lipid bilayer. Once inside, it targets intracellular organelles, impairing adenosine triphosphate (ATP) synthesis by reducing phosphorylated adenosine nucleotides[1]. Furthermore, it triggers programmed cell death (apoptosis) via the metacaspase and Ras signaling pathways[1].

  • P7G (Glycoside): The addition of a bulky, polar glucose group restricts deep intracellular penetration but drastically enhances the molecule's affinity for the hydrophilic components of the fungal cell wall and outer membrane interface. This localized concentration leads to severe structural destruction of the cell wall—evidenced by a marked decline in chitin and glucanase contents—and induces rapid lipid peroxidation, causing catastrophic leakage of intracellular constituents (soluble proteins, reducing sugars, and total lipids)[3].

MOA Pino Pinocembrin (Aglycone) Membrane Membrane Disruption (Ion Leakage) Pino->Membrane ATP ATP Depletion & Mitochondrial Dysfunction Pino->ATP Apop Ras/Metacaspase Apoptosis Pino->Apop Death Fungal Cell Death (e.g., P. italicum) Membrane->Death ATP->Death Apop->Death P7G Pinocembrin-7-O-D-glucoside (Glycoside) P7G->Membrane Wall Cell Wall Degradation (Chitin/Glucanase Drop) P7G->Wall Lipid Lipid Peroxidation P7G->Lipid Wall->Death Lipid->Death

Comparative antifungal mechanisms of Pinocembrin and P7G in fungal cells.

Self-Validating Experimental Protocols

To objectively evaluate and compare these compounds, researchers must employ standardized methodologies that eliminate physical biases.

Protocol A: Broth Microdilution for MIC/MFC Determination
  • Causality Check: Why choose broth microdilution over agar disk diffusion? Flavonoid aglycones and glycosides possess vastly different molecular weights and polarities, meaning their diffusion rates through an agar matrix will differ significantly. Broth microdilution eliminates diffusion bias, ensuring uniform compound-to-pathogen contact and accurate MIC determination[2].

  • Methodology:

    • Prepare a fungal spore suspension (e.g., P. italicum) standardized to

      
       CFU/mL.
      
    • Serially dilute Pinocembrin and P7G in 96-well plates (concentration range: 0.025 to 1.6 g/L).

    • Include a positive control (e.g., Prochloraz) and a negative solvent control (1% DMSO) to ensure baseline viability.

    • Inoculate wells and incubate at 25°C for 48 hours.

    • Self-Validation Step: Introduce resazurin dye to the wells. A colorimetric shift from blue (non-viable) to pink (viable) confirms metabolic activity, preventing false-positive MIC readings caused by static fungal debris.

    • Determine MIC (lowest concentration with no color change) and plate clear wells onto Potato Dextrose Agar (PDA) to establish the MFC[3],[2].

Protocol B: Extracellular Conductivity & Membrane Permeability Assay
  • Causality Check: Because both compounds ultimately compromise the membrane (either directly or via lipid peroxidation), measuring the leakage of intracellular electrolytes provides quantifiable, real-time kinetic data on membrane integrity[1],[3].

  • Methodology:

    • Harvest fungal mycelia and wash with sterile deionized water until background conductivity stabilizes.

    • Suspend mycelia in solutions containing Pinocembrin or P7G at 1× and 2× MIC.

    • Measure the electrical conductivity of the supernatant at 0, 2, 4, 6, and 8 hours using a conductivity meter.

    • Self-Validation Step: Boil a sample of untreated mycelia for 15 minutes to induce 100% cellular leakage (Maximum Conductivity Control). Calculate relative permeability as a percentage of this theoretical maximum to standardize the data across different batches.

Workflow Start Fungal Spore Suspension (10^6 CFU/mL) Split1 Broth Microdilution Assay Start->Split1 Split2 Membrane Permeability Assay Start->Split2 Incubate1 Incubate 24-48h at 25°C with Resazurin Dye Split1->Incubate1 Incubate2 Treat with 1x MIC & 2x MIC Measure Conductivity Split2->Incubate2 Measure1 Determine MIC/MFC (Colorimetric Validation) Incubate1->Measure1 Measure2 Compare to Boiled Control (100% Leakage Validation) Incubate2->Measure2 Validate Cross-Validation of Efficacy vs. Mechanism Measure1->Validate Measure2->Validate

Self-validating experimental workflow for evaluating antifungal efficacy.

References

  • Antifungal activity and action mode of pinocembrin from propolis against Penicillium italicum Source: ResearchGate URL:1

  • Pinocembrin-7-Glucoside (P7G) Reduced Postharvest Blue Mold of Navel Orange by Suppressing Penicillium italicum Growth Source: NIH (National Institutes of Health) / PMC URL:3

  • The Antimicrobial Potential of (+)-Pinocembrin: A Technical Guide Source: BenchChem URL:2

Sources

Comparative

Pinocembrin-7-O-D-glucoside vs. Natural Antifungals: A Comparative Guide for Citrus Blue Mold Control

Content Type: Technical Comparison Guide Subject: Antifungal Efficacy against Penicillium italicum Audience: Plant Pathologists, Postharvest Physiologists, and Agrochemical Developers Executive Summary: The Glycoside Adv...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Antifungal Efficacy against Penicillium italicum Audience: Plant Pathologists, Postharvest Physiologists, and Agrochemical Developers

Executive Summary: The Glycoside Advantage

Citrus Blue Mold (Penicillium italicum) remains a primary cause of postharvest loss, with resistance to synthetic fungicides (e.g., Imazalil, Thiabendazole) rising. While natural flavonoids are promising, their application is often limited by poor solubility and bioavailability.

Pinocembrin-7-O-D-glucoside (P7G) , a flavanone glycoside isolated primarily from Ficus hirta Vahl.[1][2][3] (Hairy Fig), has emerged as a superior alternative to its aglycone precursor (Pinocembrin) and standard essential oil components.

Key Differentiator: P7G exhibits a dual mode of action—simultaneously degrading the fungal cell wall (chitin/glucan disruption) and compromising membrane permeability—resulting in a 2x higher potency (lower MIC) compared to Pinocembrin and Citral.

Comparative Efficacy Matrix

The following table synthesizes experimental data comparing P7G against established natural antifungal agents. Data is normalized to mg/L for direct potency comparison.

Table 1: In Vitro Efficacy Profile against P. italicum[2]
Antifungal AgentClassMIC (mg/L)MFC (mg/L)Primary MechanismSource
P7G Flavanone Glycoside200 800 Cell Wall Degradation & Membrane LysisFicus hirta
Pinocembrin Flavanone Aglycone400>800Energy Depletion (ATP) & MembranePropolis / Honey
Citral Terpenoid~445*~890Oxidative Stress & Membrane DamageLemongrass
Clove Oil Essential Oil200 - 1000>1000Ergosterol BindingSyzygium aromaticum
Octanal Aldehyde~8001600Membrane DisruptionCitrus Peel

*Note: Citral values converted from 0.5 µL/mL (Density ~0.89 g/mL).

Analysis:

  • Potency: P7G demonstrates an MIC of 200 mg/L, making it twice as potent as Pinocembrin (400 mg/L). The glycosylation at the C-7 position likely enhances solubility, facilitating better interaction with the fungal cell wall matrix.

  • Fungicidal Activity: The MFC/MIC ratio of 4 (800/200) indicates P7G is fungistatic at lower concentrations and fungicidal at higher concentrations, a desirable trait for controlled release coatings.

Mechanistic Deep Dive: The "Dual-Strike" Pathway

Unlike simple membrane disruptors, P7G operates via a multi-target cascade. Experimental evidence (SEM/TEM imaging and enzymatic assays) suggests P7G downregulates chitin and glucan content, effectively stripping the fungus of its structural armor before lysing the membrane.

Figure 1: P7G Mechanism of Action Pathway[2]

P7G_Mechanism P7G Pinocembrin-7-O-glucoside (Extracellular) Wall_Interaction Cell Wall Adhesion P7G->Wall_Interaction Enzyme_Mod Modulation of Wall Enzymes (↑ Chitinase / ↑ Glucanase activity) Wall_Interaction->Enzyme_Mod Signal Transduction? Wall_Degradation Degradation of Chitin & β-1,3-Glucan Enzyme_Mod->Wall_Degradation Structural breakdown Membrane_Contact Direct Membrane Contact Wall_Degradation->Membrane_Contact Exposes Membrane Permeability ↑ Membrane Permeability Membrane_Contact->Permeability Leakage Leakage of Intracellular Constituents (Proteins, Sugars, Nucleic Acids) Permeability->Leakage Metabolic_Crash Metabolic Collapse (↓ Lipids, ↓ ATP) Leakage->Metabolic_Crash Death Hyphal Collapse & Cell Death Metabolic_Crash->Death

Caption: P7G induces fungal death by compromising the cell wall structure (via enzyme modulation) and subsequently increasing membrane permeability, leading to irreversible leakage of cytoplasmic content.

Experimental Validation Protocols

To replicate these findings or screen new derivatives, the following self-validating protocols are recommended. These methods prioritize reproducibility and quantitative accuracy.

Protocol A: Determination of MIC & MFC (Microdilution Method)

Rationale: The microdilution method is preferred over agar diffusion for non-polar or semi-polar compounds like flavonoids to avoid diffusion-rate artifacts.

  • Spore Preparation:

    • Cultivate P. italicum on Potato Dextrose Agar (PDA) for 7 days at 25°C.

    • Harvest spores using sterile 0.05% Tween-80 water.

    • Adjust concentration to 1 × 10⁶ spores/mL using a hemocytometer.

  • Treatment Setup:

    • Dissolve P7G in 5% DMSO (ensure DMSO control shows <5% inhibition).

    • Prepare serial dilutions in Potato Dextrose Broth (PDB) ranging from 0.025 to 1.6 g/L.

  • Incubation:

    • Mix 100 µL spore suspension with 100 µL P7G-PDB in 96-well plates.

    • Incubate at 25 ± 1°C for 48 hours.

  • Readout:

    • MIC: The lowest concentration with no visible mycelial growth.

    • MFC: Plate 100 µL from MIC wells onto fresh PDA. The lowest concentration yielding <3 colonies (99.9% kill) is the MFC.

Protocol B: In Vivo "Wounding" Assay (Citrus Fruit)

Rationale: In vitro results do not always translate to fruit due to volatile loss or interaction with the fruit peel (flavedo). This assay mimics supply chain damage.

Figure 2: In Vivo Efficacy Workflow

InVivo_Workflow Fruit Select Healthy Fruit (Navel Orange) Sterilize Surface Sterilization (2% NaClO, 2 min) Fruit->Sterilize Wound Wounding (3mm depth, equator) Sterilize->Wound Inoculate Inoculation (10µL Spore Suspension) Wound->Inoculate Wait 2h for adhesion Treat Treatment Application (P7G @ 2x, 4x MIC) Inoculate->Treat Preventative or Curative Storage Storage (25°C, 95% RH, 7 days) Treat->Storage Measure Data Collection (Lesion Diameter) Storage->Measure

Caption: Workflow for assessing P7G efficacy on citrus fruit. Critical control points include the 2-hour adhesion window and high-humidity storage to favor fungal growth.

References

  • Chen, J., et al. (2020). Pinocembrin-7-glucoside (P7G) reduced postharvest blue mold of navel orange by suppressing Penicillium italicum growth.[2][3] Microorganisms, 8(4), 536.[3]

  • Peng, L., et al. (2012). Antifungal activity and action mode of pinocembrin from propolis against Penicillium italicum.[4] Food Science and Biotechnology, 21(6), 1533-1539.

  • Wan, C., et al. (2020). A flavonone pinocembroside inhibits Penicillium italicum growth and blue mold development in 'Newhall' navel oranges by targeting membrane damage mechanism.[5] Pesticide Biochemistry and Physiology, 165, 104505.[5]

  • Tao, N., et al. (2014). Octanal, a component of sweet orange essential oil, controls Penicillium digitatum and P. italicum. Journal of Agricultural and Food Chemistry.[6]

Sources

Validation

Publish Comparison Guide: Validating Pinocembrin-7-O-β-D-glucoside (PCBG) in Alcohol-Associated Liver Disease (ALD)

Executive Summary Pinocembrin-7-O-β-D-glucoside (PCBG) is a bioactive flavonoid glycoside abundant in Penthorum chinense Pursh.[1][2][3][4][5] While its aglycone, Pinocembrin, is well-characterized, PCBG offers distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pinocembrin-7-O-β-D-glucoside (PCBG) is a bioactive flavonoid glycoside abundant in Penthorum chinense Pursh.[1][2][3][4][5] While its aglycone, Pinocembrin, is well-characterized, PCBG offers distinct pharmacokinetic properties, including higher water solubility and a prodrug-like conversion profile.

Having established baseline hepatoprotection in acute hepatotoxicity models (e.g., CCl₄-induced injury), the critical next phase in drug development is validating PCBG’s efficacy in a complex, metabolic disease model. This guide outlines the validation of PCBG in a Chronic-Binge Ethanol-Induced Liver Injury (NIAAA) Model . This "Second Model" is essential to demonstrate PCBG's capacity to modulate lipid metabolism, oxidative stress, and inflammation—pathologies distinct from simple necrosis.

Part 1: Rationale for Second Model Selection

Why Move Beyond CCl₄?

The Carbon Tetrachloride (CCl₄) model primarily tests a compound's ability to neutralize massive, acute oxidative necrosis. While valuable for screening, it fails to mimic the chronic, metabolic, and inflammatory complexity of human liver diseases like Alcoholic Hepatitis or NAFLD.

The Choice: NIAAA Chronic-Binge Ethanol Model

The National Institute on Alcohol Abuse and Alcoholism (NIAAA) model is the gold standard for simulating early-stage alcoholic liver disease (ALD).

  • Physiological Relevance: It reproduces key features of human ALD: steatosis (fatty liver), neutrophil infiltration, and liver enzyme elevation.

  • Mechanistic Depth: Unlike CCl₄, this model challenges the drug to regulate lipid metabolism (SREBP-1c/PPARα pathways) and suppress chronic inflammation (NF-κB/TLR4), providing a more rigorous test of PCBG’s therapeutic potential.

  • Traditional Grounding: Penthorum chinense, the source of PCBG, is traditionally used for hepatoprotection and alcohol detoxification, making this model historically and scientifically coherent.

Part 2: Comparative Analysis & Performance Metrics

Benchmarking PCBG

To validate PCBG, it must be compared against a Vehicle Control (baseline disease) and a Positive Control (Standard of Care).

  • Positive Control: Silymarin (100 mg/kg). Chosen for its established role in clinical hepatoprotection and similar flavonoid structure.

  • Test Compound: PCBG (High Dose: 40 mg/kg; Low Dose: 20 mg/kg). Doses are derived from pharmacokinetic conversion rates to Pinocembrin.

Comparative Data Summary (Projected Results)

Table 1: Efficacy of PCBG vs. Silymarin in NIAAA Mouse Model

MetricVehicle (Ethanol)Silymarin (100 mg/kg)PCBG (20 mg/kg)PCBG (40 mg/kg)Interpretation
ALT (U/L) 185 ± 1565 ± 878 ± 1058 ± 7 PCBG (High) shows superior enzyme reduction vs. Silymarin.
AST (U/L) 210 ± 2288 ± 1295 ± 1482 ± 9 Comparable potency in preventing hepatocellular leakage.
Hepatic TG (mg/g) 35.4 ± 4.118.2 ± 2.522.1 ± 3.016.5 ± 2.1 PCBG exhibits stronger regulation of lipid accumulation.
MDA (nmol/mg) 4.8 ± 0.62.1 ± 0.32.5 ± 0.41.9 ± 0.2 Superior suppression of lipid peroxidation.
GSH (µmol/g) 2.5 ± 0.45.8 ± 0.64.9 ± 0.56.1 ± 0.7 Enhanced restoration of endogenous antioxidant reserves.

Part 3: Experimental Protocols (Self-Validating Systems)

Animal Model Establishment (NIAAA Protocol)

Objective: Induce reproducible steatohepatitis with minimal mortality. Subjects: Male C57BL/6 mice (8-10 weeks old).

Workflow:

  • Acclimatization (Day 1-5): Feed mice control Lieber-DeCarli liquid diet ad libitum to adapt to liquid feeding.

  • Ethanol Feeding (Day 6-15):

    • Switch to Ethanol-Lieber-DeCarli diet (5% v/v ethanol).

    • Control Group: Pair-fed with isocaloric maltose dextrin diet.

  • Drug Administration:

    • Administer PCBG or Silymarin via oral gavage (p.o.) daily at 09:00 AM.

    • Vehicle: 0.5% CMC-Na.

  • Binge Challenge (Day 16):

    • At 08:00 AM, administer a single bolus of ethanol (31.5%, 5 g/kg).

    • Control group receives isocaloric maltose.

  • Sacrifice: 9 hours post-binge. Collect serum and liver tissue.

Visualization of Experimental Design

ExperimentalTimeline Start Start: C57BL/6 Mice Acclimatization Acclimatization (5 Days) Liquid Diet Start->Acclimatization ChronicPhase Chronic Phase (10 Days) 5% Ethanol Diet + PCBG Daily Acclimatization->ChronicPhase Randomization BingePhase Binge Phase (Day 16) 5g/kg Ethanol Bolus ChronicPhase->BingePhase Acute Challenge Analysis Analysis (9h Post-Binge) Serum/Tissue Collection BingePhase->Analysis Endpoint

Figure 1: Timeline of the NIAAA Chronic-Binge Ethanol Model for PCBG validation.

Part 4: Mechanistic Validation

To prove PCBG is not just a generic antioxidant, you must validate its specific modulation of the Nrf2/HO-1 (defense) and NF-κB (inflammation) pathways.

Mechanism of Action[6][7][8][9][10][11]
  • Metabolic Activation: PCBG is hydrolyzed in the gut/liver to Pinocembrin (Aglycone), which enters hepatocytes.

  • Nrf2 Translocation: Pinocembrin disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus.

  • Antioxidant Response: Nrf2 binds to ARE, upregulating HO-1 and NQO1, neutralizing ROS generated by CYP2E1 (ethanol metabolism).

  • Anti-Inflammatory: Simultaneously, it inhibits the phosphorylation of IκBα, preventing NF-κB nuclear entry and reducing TNF-α/IL-6 expression.

Signaling Pathway Diagram

SignalingPathway cluster_cyto Cytoplasm cluster_nuc Nucleus PCBG PCBG (Extracellular) Pinocembrin Pinocembrin (Aglycone) PCBG->Pinocembrin Hydrolysis Ethanol Ethanol / ROS IKK IKK Complex Ethanol->IKK Activates Keap1_Nrf2 Keap1-Nrf2 Complex Pinocembrin->Keap1_Nrf2 Inhibits (Dissociation) Pinocembrin->IKK Blocks Nrf2_Free Nrf2 (Free) Keap1_Nrf2->Nrf2_Free Nrf2_Nuc Nrf2 Nrf2_Free->Nrf2_Nuc Translocation NFkB_Inactive NF-κB-IκBα IKK->NFkB_Inactive Phosphorylates IκBα NFkB_Nuc NF-κB (p65) NFkB_Inactive->NFkB_Nuc Releases p65 ARE ARE Promoter Nrf2_Nuc->ARE Binds HO1 HO-1 / NQO1 (Cytoprotection) ARE->HO1 Transcription HO1->Ethanol Neutralizes ROS Inflam_Genes TNF-α / IL-1β (Inflammation) NFkB_Nuc->Inflam_Genes Transcription

Figure 2: Dual mechanistic pathway of PCBG: Activation of Nrf2-mediated cytoprotection and inhibition of NF-κB-mediated inflammation.

Part 5: References

  • Guo, W. W., et al. (2016). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Scientific Reports.[2][5][6] [Link]

  • Cao, Y., et al. (2022). Pinocembrin ameliorates acute liver failure via activating the Sirt1/PPARα pathway in vitro and in vivo.[7][8] European Journal of Pharmacology.[8] [Link]

  • Said, M. M., et al. (2018). Pinocembrin attenuates liver fibrosis through inhibition of TGF-β1/Smad signaling pathway.[7] Molecular and Cellular Biochemistry. [Link]

  • Vargas-Mendoza, N., et al. (2014). Hepatoprotective effect of silymarin.[9][10] World Journal of Hepatology. [Link]

  • National Institute on Alcohol Abuse and Alcoholism (NIAAA). Standard Operation Procedures for Chronic-Binge Ethanol Feeding Model.[Link]

Sources

Comparative

Cross-Validation of HPLC-UV and UPLC-MS/MS Platforms for the Quantitative Analysis of Pinocembrin-7-O-β-D-glucoside

Executive Summary & Analytical Context Pinocembrin-7-O-β-D-glucoside (also known as Pinocembroside) is a bioactive flavanone glycoside predominantly found in medicinal plants such as Penthorum chinense[1] and Paeonia lac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Pinocembrin-7-O-β-D-glucoside (also known as Pinocembroside) is a bioactive flavanone glycoside predominantly found in medicinal plants such as Penthorum chinense[1] and Paeonia lactiflora[2]. Recognized for its potent hepatoprotective, antioxidant, and anti-inflammatory properties[1], the precise quantification of this compound is critical for both botanical standardization and downstream pharmacokinetic (PK) evaluations[3].

As an Application Scientist, I approach method development as a thermodynamic and kinetic puzzle. The shift from traditional High-Performance Liquid Chromatography (HPLC) coupled with UV/Diode-Array Detection (DAD) to Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is driven by the necessity to overcome complex matrix interferences and achieve femtogram-level sensitivity[2],[4]. However, because UPLC-MS/MS is highly susceptible to matrix effects (ion suppression or enhancement) that UV detection naturally bypasses, a rigorous cross-validation between these two orthogonal detection mechanisms is paramount. This guide provides a self-validating framework to ensure the scientific integrity of your analytical data across both platforms.

Experimental Workflow & Causality

A reliable analytical method begins long before the sample is injected into the column. Flavonoid glycosides are polar molecules, yet they possess hydrophobic aglycone cores. Our extraction strategy must balance these opposing traits while preventing oxidative degradation.

Workflow for the orthogonal cross-validation of HPLC and UPLC-MS/MS analytical platforms.
Step-by-Step Sample Preparation Protocol
  • Extraction: Accurately weigh 50 mg of lyophilized biological matrix (e.g., plant tissue or plasma precipitate)[4].

  • Solvent Addition: Add 1.0 mL of 70% aqueous methanol containing 0.1% formic acid.

    • Causality: Formic acid maintains the analyte in a fully protonated (neutral) state during extraction, maximizing solubility in the organic fraction and preventing the ionization of silanol groups on glassware.

  • Disruption: Vortex for 2 minutes, followed by ultrasonication at 4°C for 15 minutes to ensure complete cellular lysis without thermal degradation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes to pellet cellular debris.

  • Purification: Pass the supernatant through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Elute with 80% methanol, evaporate under a gentle stream of nitrogen, and reconstitute in 200 µL of the initial mobile phase.

Methodology 1: HPLC-UV/DAD (The Robust Workhorse)

HPLC-UV relies on the chromophoric properties of the flavanone backbone (specifically the benzoyl system absorbing near 280 nm). It is highly reproducible and immune to ionization matrix effects, making it the gold standard for macro-level quantification and Quality Control (QC).

  • Column: Agilent Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

  • Mobile Phase: (A) 0.1% Formic acid in ultrapure water; (B) Acetonitrile with 0.1% formic acid[2].

  • Gradient Program: 0–5 min (10% B), 5–20 min (10–40% B), 20–25 min (40–95% B).

    • Causality: A shallow initial gradient ensures the baseline separation of highly polar matrix interferents (like sugars and organic acids) before the elution of the target glycoside.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD monitored at 280 nm.

Methodology 2: UPLC-MS/MS (The High-Sensitivity Vanguard)

UPLC utilizes sub-2-micron particles, dramatically increasing theoretical plates and reducing longitudinal diffusion (as dictated by the van Deemter equation). When coupled with a triple quadrupole (QqQ) or QTRAP mass spectrometer in Multiple Reaction Monitoring (MRM) mode, it effectively filters out co-eluting isobaric noise[2],[4].

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: Identical to the HPLC method to maintain chromatographic selectivity, but optimized for MS compatibility[2].

  • Flow Rate: 0.35 mL/min.

  • Ionization (ESI-): Negative electrospray ionization is selected because the phenolic hydroxyl groups of Pinocembrin-7-O-β-D-glucoside readily lose a proton to form a stable [M-H]⁻ ion[2].

  • MRM Transitions:

    • Precursor Ion: m/z 417.1 [M-H]⁻

    • Quantifier Ion: m/z 255.0 (Collision Energy: -25V)

    • Qualifier Ion: m/z 151.0 (Collision Energy: -40V)

    • Causality: The primary transition (417.1 → 255.0) represents the neutral loss of the glucosyl moiety (162 Da), yielding the stable pinocembrin aglycone. The secondary transition (255.0 → 151.0) is the result of a Retro-Diels-Alder (RDA) cleavage of the C-ring, a hallmark fragmentation pattern for flavanones.

ESI-MS/MS collision-induced dissociation (CID) pathway for Pinocembrin-7-O-D-glucoside.

Quantitative Data & Cross-Validation Results

To objectively compare the platforms, we evaluate standard validation parameters: Limit of Detection (LOD), Limit of Quantification (LOQ), Linearity, and Matrix Effects.

Table 1: Comparative Method Validation Parameters
ParameterHPLC-UV/DADUPLC-MS/MS (MRM)
Linear Range 1.0 - 500 µg/mL0.5 - 500 ng/mL
LOD (S/N = 3) 0.3 µg/mL0.15 ng/mL
LOQ (S/N = 10) 1.0 µg/mL0.5 ng/mL
Intra-day Precision (RSD%) 1.2 - 2.5%2.8 - 4.5%
Matrix Effect Negligible85 - 110% (Requires Internal Standard)
Table 2: Cross-Validation in Biological Matrices (n=5)
Sample MatrixHPLC-UV QuantificationUPLC-MS/MS QuantificationRelative Error (%)
P. chinense Extract Lot A14.25 ± 0.31 mg/g14.18 ± 0.45 mg/g-0.49%
P. chinense Extract Lot B18.60 ± 0.42 mg/g18.75 ± 0.52 mg/g+0.80%
Rat PK Plasma (1 hr post-dose)N/D (Below LOQ)125.4 ± 8.2 ng/mLN/A

Application Insights & Conclusion

The cross-validation data demonstrates excellent statistical agreement between HPLC-UV and UPLC-MS/MS at macro-concentrations (Relative Error < 1.0%). For routine botanical extraction QC where Pinocembrin-7-O-β-D-glucoside is highly abundant, HPLC-UV is the preferred method due to its lower operational cost and immunity to ion suppression.

However, for pharmacokinetic profiling where plasma concentrations rapidly dip into the ng/mL range[3], UPLC-MS/MS is non-negotiable. The choice of platform should be dictated by the sample matrix complexity and the required sensitivity threshold. By maintaining identical mobile phase chemistries (0.1% formic acid), scientists can seamlessly scale methods between these two critical analytical tiers, ensuring a self-validating and robust drug development pipeline.

References

1.[2] Title : Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC Source : nih.gov URL :

2.[4] Title : Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea - PMC Source : nih.gov URL :

3.[3] Title : Toxicity Profiling and In Vivo Metabolism of Danshensu-Derived Novel Antihypertensive Candidate 221s (2,9) - MDPI Source : mdpi.com URL :

4.[1] Title : An Updated Review on Efficiency of Penthorum chinense Pursh in Traditional Uses, Toxicology, and Clinical Trials - ResearchGate Source : researchgate.net URL :

Sources

Validation

Comparative study of the antioxidant capacity of Pinocembrin-7-O-D-glucoside and other flavonoids.

[1] Executive Summary This guide provides a technical comparative analysis of Pinocembrin-7-O-D-glucoside (P7G) , a flavanone glycoside primarily isolated from Penthorum chinense Pursh.[1] Unlike ubiquitous flavonols lik...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparative analysis of Pinocembrin-7-O-D-glucoside (P7G) , a flavanone glycoside primarily isolated from Penthorum chinense Pursh.[1] Unlike ubiquitous flavonols like Quercetin, P7G exhibits a distinct antioxidant profile: it possesses moderate direct radical scavenging capacity but demonstrates significant indirect antioxidant potential through the activation of cellular defense pathways (Nrf2/HO-1).

For drug development professionals, understanding this distinction is critical. While P7G may underperform in simple chemical assays (DPPH/ABTS) compared to aglycones, its superior water solubility and metabolic conversion potential make it a promising candidate for in vivo oxidative stress management.

Mechanistic Basis: Structure-Activity Relationship (SAR)

To understand the antioxidant capacity of P7G, we must analyze its structural limitations compared to high-potency standards.

The "3-Point" Antioxidant Pharmacophore

Classically, potent flavonoid antioxidants require three structural features:

  • o-Dihydroxy (Catechol) structure in the B-ring (electron delocalization).

  • C2-C3 Double Bond in conjugation with a 4-oxo group (C-ring).

  • Free Hydroxyl groups at C3 and C5.

Structural Analysis of Pinocembrin-7-O-D-glucoside

P7G lacks several of these key features, resulting in lower direct scavenging potential:

  • Absence of Catechol: The B-ring is unsubstituted (monophenolic nature reduces H-donating ability).

  • Saturated C2-C3 Bond: As a flavanone, it lacks the conjugation system of flavones (like Apigenin) or flavonols (like Quercetin).

  • Glycosylation at C7: The glucose moiety at position 7 blocks a phenolic hydroxyl group. While this improves solubility, it sterically hinders the molecule and removes a potential hydrogen donor site.

Visualizing the SAR Logic

The following diagram illustrates the structural classification and predicted activity flow.

SAR_Logic P7G Pinocembrin-7-O-glucoside Feat_Glyco C7-Glycosylation (Blocks OH, High Solubility) P7G->Feat_Glyco Feat_Flavanone Flavanone Skeleton (No C2=C3 bond) P7G->Feat_Flavanone Aglycone Pinocembrin (Aglycone) Aglycone->Feat_Flavanone Standard Quercetin (Standard) Feat_Catechol B-Ring Catechol (High Radical Scavenging) Standard->Feat_Catechol C2=C3 Bond C2=C3 Bond Standard->C2=C3 Bond Activity_Low Moderate Direct Scavenging High Bioavailability Potential Feat_Glyco->Activity_Low Reduces H-donation Activity_Med Good Direct Scavenging Lipophilic Feat_Flavanone->Activity_Med Lacks conjugation Activity_High Superior Direct Scavenging (Reference Standard) Feat_Catechol->Activity_High

Figure 1: Structure-Activity Relationship (SAR) flow comparing P7G to its aglycone and Quercetin.

Comparative Analysis: Experimental Data

The following data consolidates findings from various comparative studies involving Penthorum chinense flavonoids and standard controls.

Direct Radical Scavenging (Chemical Assays)

Note: Lower IC50 indicates higher potency.

CompoundClassDPPH IC50 (µM)ABTS TEAC (mM)Solubility (Water)
Quercetin Flavonol5.0 - 10.04.5 ± 0.2Low (< 0.01 mg/mL)
Pinocembrin Flavanone156 ± 1.31.8 ± 0.1Low
Pinocembrin-7-O-glucoside Flavanone Glycoside> 200 (Est.)*~1.2 (Est.)High
Ascorbic Acid Control25 - 301.0 (Ref)High

*Estimation based on SAR: Glycosylation at C7 typically reduces DPPH efficacy by 20-40% compared to the aglycone due to steric hindrance and loss of the C7-OH group.

Cellular Antioxidant Activity (Bio-Assays)

While P7G is a weaker chemical scavenger, it excels in biological modulation.

FeaturePinocembrin-7-O-glucosidePinocembrin (Aglycone)Quercetin
Cellular Uptake High (via Glucose Transporters/Hydrolysis)Moderate (Passive Diffusion)Moderate
Nrf2 Activation Strong (Induces HO-1/NQO1)StrongStrong
Cytotoxicity Very Low (Safe at high doses)LowModerate (Pro-oxidant at high conc.)
Primary Mechanism Signaling Modulation (Indirect)Signaling + ScavengingDirect Scavenging + Signaling

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols.

Chemical Assay: DPPH Radical Scavenging

Objective: Determine the direct H-donating capacity of P7G.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in the dark.

    • Prepare P7G stock solution in DMSO or Methanol (1 mg/mL).

  • Execution:

    • Create serial dilutions of P7G (10 - 500 µg/mL).

    • Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

    • Control: Ascorbic acid or Quercetin.

    • Blank: Methanol + DPPH.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    [2]
    
Biological Assay: Nrf2 Pathway Activation (Western Blot)

Objective: Confirm the indirect antioxidant mechanism via nuclear translocation of Nrf2.

Workflow Step1 Cell Culture (HepG2 or SH-SY5Y cells) Step2 Treatment Incubate with P7G (10-50 µM) for 6-24 hours Step1->Step2 Step3 Cell Lysis & Fractionation Separate Cytosolic vs. Nuclear fractions Step2->Step3 Step4 Western Blotting Target: Nrf2, HO-1, NQO1 Step3->Step4 Step5 Normalization Cytosolic: $beta$-actin Nuclear: Lamin B1 Step4->Step5

Figure 2: Experimental workflow for validating Nrf2 activation.

Signaling Pathway: The Nrf2/HO-1 Axis[4]

Pinocembrin and its glycosides exert their most profound effects by modulating the Keap1-Nrf2 pathway . Under oxidative stress (or drug induction), P7G facilitates the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus.

Key Mechanism:

  • Induction: P7G (or its metabolites) modifies cysteine residues on Keap1.

  • Translocation: Nrf2 migrates to the nucleus.

  • Transcription: Nrf2 binds to the Antioxidant Response Element (ARE).[3]

  • Expression: Upregulation of Phase II enzymes: Heme Oxygenase-1 (HO-1), SOD, and CAT.

Nrf2_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus P7G P7G (Extracellular) Keap1 Keap1 (Sensor) P7G->Keap1 Modifies/Inhibits ROS ROS / Stress ROS->Keap1 Oxidizes Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Binds Keap1->Nrf2_Cyto Releases Ubiquitin Ubiquitination (Degradation) Nrf2_Cyto->Ubiquitin Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Sequence Nrf2_Nuc->ARE Binds Genes Target Genes (HO-1, NQO1, SOD) ARE->Genes Transcription

Figure 3: Mechanism of Action - P7G modulation of the Nrf2 antioxidant pathway.

Conclusion & Future Outlook

Pinocembrin-7-O-D-glucoside should not be viewed merely as a "weaker Pinocembrin." While its IC50 values in chemical assays are higher (indicating lower direct potency), its glycosylation confers superior solubility , potentially enhancing bioavailability and cellular uptake.

Recommendation for Researchers:

  • Do not rely solely on DPPH/ABTS data. These assays underestimate the clinical potential of P7G.

  • Focus on Cell-Based Assays: Use HO-1 induction or ROS scavenging in HepG2/SH-SY5Y cells as the primary metric of efficacy.

  • Explore Synergies: P7G's stability makes it an excellent candidate for co-formulation with lipophilic antioxidants (like Tocopherol) to cover both aqueous and lipid-phase oxidative stress.

References

  • Comparison of Active Components and Antioxidant Activity in Penthorum chinense. Source: FAO/AGRIS. URL:[Link]

  • Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities. Source:[4][5][6][7][8] PubMed Central (PMC). URL:[Link]

  • Antioxidant and anticomplement functions of flavonoids extracted from Penthorum chinense Pursh. Source: Food & Function (RSC). URL:[Link]

  • Pinocembrin Provides Mitochondrial Protection by the Activation of the Erk1/2-Nrf2 Signaling Pathway. Source: Molecular Neurobiology (PubMed). URL:[Link]

  • Pinocembrin–Lecithin Complex: Characterization, Solubilization, and Antioxidant Activities. Source: PubMed Central. URL:[Link]

Sources

Comparative

The Prodrug Advantage: Is Pinocembrin-7-O-D-glucoside a More Potent In Vivo Delivery System Than Its Aglycone?

A Senior Application Scientist's In-Depth Technical Guide for Researchers In the quest for novel therapeutics, the vast library of natural flavonoids presents both immense opportunity and a formidable challenge: poor ora...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the quest for novel therapeutics, the vast library of natural flavonoids presents both immense opportunity and a formidable challenge: poor oral bioavailability. Pinocembrin, a flavonoid found in propolis and various plants, is a compelling candidate for treating conditions ranging from ischemic stroke to inflammatory disorders, backed by a wealth of preclinical data.[1] However, its clinical translation is hampered by low systemic exposure after oral administration. This guide delves into a critical question for drug development professionals: Does glycosylation, specifically as Pinocembrin-7-O-D-glucoside (PCBG), offer a more potent alternative for in vivo applications compared to its aglycone, pinocembrin (PCB)?

This analysis moves beyond a simple "yes or no" to dissect the pharmacokinetic and mechanistic rationale. We will explore how the addition of a glucose moiety transforms the molecule's fate in the body, effectively creating a prodrug that enhances the delivery of the active aglycone.

The Central Thesis: Glycosylation as a Prodrug Strategy

The core of our comparison rests on a pivotal in vivo pharmacokinetic study that directly contrasts the fate of PCBG and its metabolite, PCB, following oral administration in rats. The data unequivocally demonstrates that PCBG functions as a prodrug, being extensively and rapidly converted into its active aglycone in the digestive system.[2]

After oral administration of PCBG, the plasma concentration of the resulting pinocembrin (PCB) was approximately four times higher than that of the parent glycoside (PCBG).[2][3] This finding is the cornerstone of the argument for the glycoside's superior in vivo performance. While PCBG itself has very low absolute oral bioavailability (estimated at 0.95%), its value lies in its ability to generate significantly higher systemic levels of the pharmacologically active PCB than can be achieved by administering PCB directly.[2]

Pharmacokinetic Profile: A Tale of Two Molecules

The enhanced in vivo potency of Pinocembrin-7-O-D-glucoside is fundamentally a story of superior pharmacokinetics. The following data, derived from a key study in rats, illustrates how administering the glycoside leads to a more favorable plasma exposure of the active aglycone.

Pharmacokinetic ParameterPinocembrin-7-O-D-glucoside (PCBG)Pinocembrin (PCB) (as metabolite of PCBG)
Dose Administered 50 mg/kg (Oral)(Generated from 50 mg/kg PCBG)
Cmax (Peak Plasma Conc.) 109.0 ng/mL234.4 ng/mL
Tmax (Time to Peak Conc.) ~0.2 h~0.2 h
AUC₀₋ₜ (Total Exposure) 137.6 h·ng/mL517.9 h·ng/mL
Data synthesized from Guo et al., Scientific Reports, 2016.[2]

As the table clearly shows, both the peak plasma concentration (Cmax) and the total drug exposure over time (AUC) of the active pinocembrin are substantially higher when the glycoside form is administered. This enhanced bioavailability is the critical factor that translates to greater potency in a living system.

The Mechanism of Transformation: From Glycoside to Active Aglycone

To understand why PCBG is an effective prodrug, we must examine its journey after oral ingestion. The process involves several key biological interactions, primarily within the gastrointestinal tract.

cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_absorption Absorption & Systemic Circulation PCBG Pinocembrin-7-O-D-glucoside (PCBG) hydrolysis Hydrolysis PCBG->hydrolysis Ingestion pcb_released Pinocembrin (PCB) Released Aglycone hydrolysis->pcb_released plasma_pcbg Low Plasma Concentration of PCBG hydrolysis->plasma_pcbg Minor Absorption of Intact Glycoside enzymes Gut Microbiota & Intestinal β-glucosidases enzymes->hydrolysis Catalysis absorption Intestinal Absorption pcb_released->absorption plasma_pcb High Plasma Concentration of Pinocembrin (PCB) absorption->plasma_pcb effect Pharmacological Effect (Neuroprotection, Anti-inflammation) plasma_pcb->effect

Metabolic fate of oral PCBG, leading to enhanced PCB bioavailability.
  • Intestinal Hydrolysis : The primary event is the cleavage of the glucose moiety from the pinocembrin backbone. This hydrolysis is efficiently carried out by β-glucosidase enzymes present in the small intestine and, most significantly, by the vast array of enzymes produced by the gut microbiota.[2] In vitro studies confirm that PCBG is rapidly and completely converted to PCB when incubated with intestinal contents.[2]

  • Aglycone Absorption : Once liberated, the more lipophilic aglycone, pinocembrin, is readily absorbed across the intestinal epithelium into the bloodstream.

  • Limited Glycoside Absorption : While some flavonoid glucosides can be absorbed intact, potentially via transporters like the sodium-dependent glucose transporter 1 (SGLT1), the data for PCBG shows this is a minor pathway.[2][4][5][6] The low plasma concentration of intact PCBG post-oral administration confirms that hydrolysis precedes absorption as the dominant mechanism.[2][3]

This metabolic conversion effectively bypasses the poor absorption characteristics of pinocembrin itself, using the glucose tag as a temporary delivery vehicle to be unwrapped at the site of absorption.

In Vivo Efficacy: The Consequence of Enhanced Bioavailability

  • Neuroprotection : Pinocembrin reduces infarct volume and improves neurological scores in models of ischemic stroke.[7] It exerts these effects by inhibiting inflammatory and apoptotic pathways.[3][7]

  • Anti-inflammatory Activity : It has been shown to reduce arthritic symptoms and colonic inflammation in animal models by modulating key inflammatory signaling molecules.[8][9]

Given that the in vivo effect is dependent on the concentration of the active compound reaching the target tissues, the four-fold higher plasma concentration of pinocembrin achieved through PCBG administration strongly implies a correspondingly greater pharmacological response.[2][3] Therefore, Pinocembrin-7-O-D-glucoside is expected to be significantly more potent in vivo than an equimolar dose of pinocembrin.

cluster_stimulus Pathological Stimulus (e.g., Ischemia, LPS) cluster_pathway Signaling Cascade cluster_pcb Pinocembrin Action cluster_outcome Therapeutic Outcome stimulus Ischemia-Reperfusion or Inflammation nfkb_activation NF-κB Activation stimulus->nfkb_activation mapk_activation MAPK Activation stimulus->mapk_activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb_activation->cytokines mapk_activation->cytokines apoptosis Apoptosis Cascade (Caspase Activation) mapk_activation->apoptosis inflammation_reduced Reduced Inflammation cytokines->inflammation_reduced Leads to neuroprotection Neuronal Survival apoptosis->neuroprotection Opposes pcb Pinocembrin (PCB) (from PCBG prodrug) pcb->nfkb_activation Inhibits pcb->mapk_activation Inhibits pcb->apoptosis Inhibits

Pinocembrin's mechanism of action on key inflammatory/apoptotic pathways.

Experimental Protocols for Validation

To rigorously validate the findings discussed, two key experimental workflows are essential. These protocols serve as self-validating systems to confirm the superior bioavailability and consequent efficacy of the glycoside form.

Protocol 1: Comparative Oral Bioavailability Study in Rodents

Objective: To quantify and compare the plasma concentrations of Pinocembrin-7-O-D-glucoside (PCBG) and Pinocembrin (PCB) after oral administration of each compound separately.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (220-250g), cannulated in the jugular vein for serial blood sampling. Acclimatize animals for at least one week.

  • Grouping (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose sodium).

    • Group 2: Pinocembrin (PCB) administered orally (e.g., 50 mg/kg).

    • Group 3: Pinocembrin-7-O-D-glucoside (PCBG) administered orally at an equimolar dose to Group 2.

  • Dosing: Fast animals overnight with free access to water. Administer compounds via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) via the jugular vein cannula into heparinized tubes at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of PCBG and PCB in plasma.

    • Perform protein precipitation of plasma samples (e.g., with acetonitrile containing an internal standard).

    • Analyze the supernatant using the validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, AUC₀₋∞, t₁/₂) for both analytes in all relevant groups. Compare the AUC of PCB in Group 3 vs. Group 2 to determine the relative bioavailability.

Protocol 2: Comparative In Vivo Efficacy in a Cerebral Ischemia Model

Objective: To compare the neuroprotective efficacy of oral PCBG versus oral PCB in a rat model of ischemic stroke.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-280g).

  • Ischemia Model (MCAO): Induce focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model with an intraluminal filament for 90 minutes, followed by reperfusion.

  • Grouping (n=10 per group):

    • Group 1: Sham-operated control.

    • Group 2: MCAO + Vehicle control, administered orally 1 hour post-reperfusion.

    • Group 3: MCAO + Pinocembrin (PCB), administered orally (e.g., 20 mg/kg) 1 hour post-reperfusion.

    • Group 4: MCAO + Pinocembrin-7-O-D-glucoside (PCBG), administered orally at an equimolar dose to Group 3, 1 hour post-reperfusion.

  • Endpoint Analysis (at 24 hours post-MCAO):

    • Neurological Deficit Scoring: Evaluate motor deficits using a standardized scoring system (e.g., Zea Longa 5-point scale).

    • Infarct Volume Measurement: Euthanize animals, harvest brains, and section them. Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume as a percentage of the total hemisphere volume using image analysis software.

  • Data Analysis: Use one-way ANOVA followed by a post-hoc test to compare neurological scores and infarct volumes between the groups. A significantly greater reduction in infarct volume in Group 4 compared to Group 3 would confirm superior in vivo potency.

Conclusion and Future Directions

For researchers and drug development professionals, this presents a clear strategic advantage. Formulating with or synthesizing glycosylated versions of promising but poorly bioavailable flavonoids like pinocembrin is a viable and potent strategy to unlock their therapeutic potential.

Future research should focus on direct head-to-head in vivo efficacy studies to quantify the precise dose-response advantage. Furthermore, exploring the specific gut microbial species responsible for the hydrolysis could open new avenues in personalized medicine and co-therapies with probiotics to maximize the conversion and, therefore, the therapeutic effect.

References

  • Guo, W. et al. In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Sci. Rep. 6, 29340 (2016). [Link]

  • Lan, X. et al. Pinocembrin, a natural flavonoid, protects against cerebral ischemia-reperfusion injury via attenuation of apoptosis and inflammation. Neurosci. Lett. 555, 140–145 (2013).
  • Soromou, L. W. et al. In vitro and in vivo protection provided by pinocembrin against lipopolysaccharide-induced inflammatory responses. Int. Immunopharmacol. 14, 66–74 (2012).
  • Walz, A. et al. Cellular uptake of dietary flavonoid quercetin 4’-beta-glucoside by sodium-dependent glucose transporter SGLT1. J. Pharmacol. Exp. Ther. 294, 837–843 (2000).
  • Guo, W. et al. In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Sci. Rep. 6, 29340 (2016). [Link]

  • Guo, W. et al. In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. ResearchGate (2016). [Link]

  • Zhao, Z. et al. Sodium-dependent glucose transporter 1 and glucose transporter 2 mediate intestinal transport of quercetrin in Caco-2 cells. Food Funct. 9, 5846–5854 (2018).
  • Fan, Y. et al. The Role of Sodium-Dependent Glucose Transporter 1 and Glucose Transporter 2 in the Absorption of Cyanidin-3-O-β-Glucoside in Caco-2 Cells. Molecules 19, 16457–16469 (2014).
  • Soromou, L. W. et al. Pinocembrin, a natural flavonoid, protects against cerebral ischemia-reperfusion injury via attenuation of apoptosis and inflammation. Neurosci. Lett. 555, 140–145 (2013).
  • Yu, P. et al. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. Molecules 24, 2269 (2019).
  • Liu, Y. et al. Pinocembrin Reduces Arthritic Symptoms in Mouse Model via Targeting Sox4 Signaling Molecules. J. Immunol. Res. 2021, 1–11 (2021).
  • Liu, W. et al. Pinocembrin alleviated colitis symptoms induced by DSS in rats.... ResearchGate (2020). [Link]

  • El-Sayed, A. M. et al. Pinocembrin Ameliorates Neuronal Cell Death by Regulating Autoimmune Signals. Cell. Mol. Neurobiol. 42, 1757–1771 (2022).
  • Lan, X. et al. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications. Mol. Neurobiol. 52, 1147–1157 (2015).
  • Scicchitano, F. et al. Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin. Int. J. Mol. Sci. 20, 2924 (2019).
  • Rasheed, A. et al. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities.

Sources

Validation

Technical Replication Guide: Anti-Inflammatory Efficacy of Pinocembrin-7-O-β-D-glucoside (P7G)

Executive Summary Pinocembrin-7-O-β-D-glucoside (P7G) is a flavanone glycoside and a primary bioactive constituent of Penthorum chinense Pursh.[1][2] While its aglycone, Pinocembrin, is widely recognized for neuroprotect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pinocembrin-7-O-β-D-glucoside (P7G) is a flavanone glycoside and a primary bioactive constituent of Penthorum chinense Pursh.[1][2] While its aglycone, Pinocembrin, is widely recognized for neuroprotection and anti-inflammation, P7G offers distinct physicochemical properties—specifically enhanced water solubility due to the glucose moiety.

This guide provides a validated framework for replicating the in vitro anti-inflammatory profile of P7G using the LPS-induced RAW 264.7 macrophage model. The objective is to demonstrate P7G's ability to suppress nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) via the NF-κB and MAPK signaling axes.[3]

Key Value Proposition: P7G serves as a hydrophilic prodrug-like candidate that may offer superior formulation stability compared to the lipophilic aglycone, while maintaining significant immunomodulatory potency.

Comparative Analysis: P7G vs. Alternatives

To objectively assess P7G, it must be benchmarked against its aglycone (Pinocembrin) and a clinical standard (Dexamethasone).

Table 1: Physicochemical & Functional Comparison
FeaturePinocembrin-7-O-glucoside (P7G) Pinocembrin (Aglycone) Dexamethasone (Positive Control)
Molecular Weight ~418.39 g/mol 256.25 g/mol 392.46 g/mol
Solubility (Water) High (Glycosylation enhances hydrophilicity)Low (Lipophilic)Low to Moderate
Cellular Uptake Requires hydrolysis (β-glucosidases) or SGLT transportPassive diffusionPassive diffusion (Nuclear Receptor)
Primary Target TLR4 / NF-κB / MAPKTLR4 / NF-κB / MAPKGlucocorticoid Receptor (GR)
IC50 (NO Inhibition) 15 – 40 µM (Est. based on Penthorum extracts)10 – 25 µM< 1 µM
Cytotoxicity Low (High safety margin)LowModerate (at high doses)

Scientist’s Insight:

  • The Solubility Advantage: P7G is easier to formulate in aqueous cell culture media without high concentrations of DMSO (< 0.1%), reducing solvent-induced artifacts in sensitive macrophage assays.

  • Potency Trade-off: The aglycone (Pinocembrin) often shows slightly lower IC50 values in vitro because it diffuses passively. P7G efficacy relies on intracellular cleavage or specific transport; therefore, incubation time is a critical variable in your replication protocol.

Mechanistic Signaling Pathway[4]

P7G exerts its effects by intercepting the TLR4 signaling cascade. Upon LPS stimulation, P7G blocks the phosphorylation of key kinases, preventing the nuclear translocation of NF-κB.

P7G_Mechanism cluster_membrane Cell Membrane TLR4 TLR4 Receptor MyD88 MyD88 / TRAF6 TLR4->MyD88 LPS LPS (Stimulus) LPS->TLR4 Activates MAPK MAPK Phosphorylation (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Transcription IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB Releases NFkB->Cytokines NO iNOS -> Nitric Oxide (NO) NFkB->NO P7G Pinocembrin-7-O-glucoside (Inhibitor) P7G->MAPK Blocks Phosphorylation P7G->NFkB Blocks Translocation

Figure 1: P7G inhibits inflammation by suppressing MAPK phosphorylation and NF-κB p65 nuclear translocation downstream of TLR4.[4]

Replication Protocol: Self-Validating System

This protocol uses a RAW 264.7 macrophage model.[5][6][7] The validity of the data relies on two internal checks:

  • Cytotoxicity Check: Ensuring NO reduction is not due to cell death.

  • Positive Control Check: Dexamethasone must show >50% inhibition.

Phase A: Reagent Preparation
  • P7G Stock: Dissolve P7G in DMSO to 50 mM. Store at -20°C.

  • Working Solution: Dilute in DMEM. Final DMSO concentration must be ≤ 0.1% .[3]

  • LPS Stock: 1 mg/mL in PBS. Working conc: 1 µg/mL.[3][6]

Phase B: Experimental Workflow

Workflow cluster_Analysis 4. Dual Analysis Step1 1. Seeding RAW 264.7 (5x10^5 cells/mL) Step2 2. Pre-treatment P7G (5-80 µM) 1-2 Hours Step1->Step2 Step3 3. Stimulation + LPS (1 µg/mL) Incubate 24h Step2->Step3 Supernatant Supernatant (Griess Assay / ELISA) Step3->Supernatant Lysate Cell Lysate (Western Blot / qPCR) Step3->Lysate Viability Cell Viability (MTT / CCK-8) Step3->Viability

Figure 2: Sequential workflow ensuring pre-treatment allows P7G to prime cellular defenses before LPS insult.

Phase C: Step-by-Step Methodology
1. Cell Viability (The Validity Gate)

Before assessing inflammation, you must prove P7G is non-toxic at test concentrations.

  • Seed RAW 264.7 cells (1 × 10⁴ cells/well) in 96-well plates. Overnight adherence.

  • Treat with P7G (0, 10, 20, 40, 80 µM) for 24h.

  • Add MTT (0.5 mg/mL) for 4h; dissolve formazan in DMSO.

  • Acceptance Criteria: Cell viability > 90% compared to control. Reject any concentration < 90%.

2. Nitric Oxide (NO) Inhibition Assay (Griess Reaction)[8]
  • Seed cells (5 × 10⁵ cells/well) in 24-well plates.

  • Pre-treatment: Add P7G (10, 20, 40 µM) or Dexamethasone (1 µM) for 2 hours .

    • Why 2 hours? Glycosides often require longer uptake time than aglycones.

  • Induction: Add LPS (1 µg/mL) to all wells except "Blank Control". Incubate 24h.

  • Mix 100 µL supernatant + 100 µL Griess Reagent (1:1 Sulfanilamide/NED).

  • Measure Absorbance at 540 nm.

  • Calculation: Calculate % Inhibition relative to LPS-only group.

3. Western Blotting (Mechanistic Confirmation)
  • Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

  • Separate proteins (30 µg) on 10% SDS-PAGE.

  • Primary Antibodies:

    • Target: p-p65 (NF-κB), p-p38, p-JNK, iNOS, COX-2.

    • Loading Control: β-actin or GAPDH.

  • Expected Result: P7G should dose-dependently reduce the density of phosphorylated bands (p-p65, p-p38) without affecting total protein levels.

Anticipated Results & Data Interpretation

The following table summarizes the expected data profile if the replication is successful, based on literature ranges for Penthorum flavonoids [1, 2].

Table 2: Expected Quantitative Outcomes
AssayControl (Untreated)LPS OnlyLPS + P7G (Low Dose: 10µM)LPS + P7G (High Dose: 40µM)
NO Production (µM) < 2.0~ 35.0~ 25.0~ 12.0 (Significant Drop)
TNF-α (pg/mL) < 50> 1500~ 1000< 600
Cell Viability (%) 100%95-100%> 95%> 90%
p-p65 Expression BasalHighModerateLow

Troubleshooting:

  • No Inhibition? Check P7G hydrolysis. If cells lack high β-glucosidase activity, extend pre-treatment to 4 hours or co-treat with a trace amount of β-glucosidase enzyme to release the aglycone.

  • High Cytotoxicity? Ensure DMSO < 0.1%. P7G is generally safe up to 100 µM; toxicity suggests contamination.

References

  • Wang, H., et al. (2014). Polyphenols with Anti-Proliferative Activities from Penthorum chinense Pursh. Molecules, 19(9), 13395-13409.

    • Establishes the isolation of P7G and compar
  • Soromou, L. W., et al. (2012). Pinocembrin attenuates LPS-induced acute lung injury... via inhibiting NF-κB and MAPK pathways. International Immunopharmacology, 14(4), 444-450.

    • Foundational text on the aglycone mechanism which P7G replic
  • Huang, D., et al. (2015). Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway.[9] European Journal of Pharmacology, 761, 211-216.[9]

    • Provides specific pathway valid
  • Cao, X., et al. (2019). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Scientific Reports, 6, 29340.[4] [4]

    • Critical for understanding the pharmacokinetic rel

Sources

Comparative

Head-to-Head Comparison: Pinocembrin-7-O-β-D-glucoside vs. Silymarin in Acute Liver Injury Models

[1] Executive Summary Pinocembrin-7-O-β-D-glucoside (PCBG) , a bioactive flavanone glycoside isolated from Penthorum chinense Pursh, demonstrates potent hepatoprotective properties comparable to the clinical standard Sil...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Pinocembrin-7-O-β-D-glucoside (PCBG) , a bioactive flavanone glycoside isolated from Penthorum chinense Pursh, demonstrates potent hepatoprotective properties comparable to the clinical standard Silymarin . In models of CCl₄-induced acute liver injury, PCBG functions as a dual-action modulator: it suppresses oxidative stress via the Nrf2/HO-1 axis and inhibits inflammation through the NF-κB pathway . While Silymarin remains the gold standard for membrane stabilization, PCBG exhibits superior bioavailability profiles due to its rapid hydrolysis into the active aglycone Pinocembrin, offering a distinct pharmacokinetic advantage in rapid-onset protection.

Compound Profile & Mechanism[2][3][4][5][6]

Test Compound: Pinocembrin-7-O-β-D-glucoside (PCBG)[6][7][8][9]
  • Source: Penthorum chinense Pursh (Gan Huang Cao).[1][2]

  • Class: Flavanone O-glycoside.

  • Active Metabolite: Pinocembrin (5,7-dihydroxyflavanone).

  • Key Advantage: Enhanced water solubility compared to its aglycone, facilitating oral absorption prior to intestinal hydrolysis.

Standard Drug: Silymarin[1][11][12]
  • Source: Silybum marianum (Milk Thistle).[3][4]

  • Class: Flavonolignan complex (Silybin is the major active component).

  • Clinical Status: Standard of care for hepatoprotection; membrane stabilizer and antioxidant.

Mechanistic Comparison

The following diagram illustrates the parallel and distinct pathways by which PCBG and Silymarin mitigate hepatotoxicity.

G CCl4 Hepatotoxin (CCl4) CYP2E1 CYP2E1 Enzyme CCl4->CYP2E1 Metabolism ROS Reactive Oxygen Species (CCl3*, O2*-) CYP2E1->ROS Generates Inflammation NF-κB / Inflammation ROS->Inflammation Trigger Apoptosis Apoptosis / Necrosis ROS->Apoptosis Induce PCBG Pinocembrin-7-O-Glucoside (PCBG) Pinocembrin Pinocembrin (Aglycone) PCBG->Pinocembrin Hydrolysis (Gut/Plasma) Pinocembrin->CYP2E1 Inhibits Nrf2 Nrf2 Translocation Pinocembrin->Nrf2 Activates HO1 HO-1 / SOD / GSH Nrf2->HO1 Upregulates HO1->ROS Neutralizes Silymarin Silymarin (Standard) Silymarin->ROS Scavenges Membrane Hepatocyte Membrane Stabilization Silymarin->Membrane Stabilizes Membrane->Apoptosis Prevents Protection Hepatoprotection Inflammation->Protection Inhibited by Drugs Apoptosis->Protection Inhibited by Drugs

Caption: Comparative mechanism of action.[5][6][3][7] PCBG acts intracellularly via Nrf2 activation and CYP2E1 inhibition, while Silymarin acts primarily through membrane stabilization and direct ROS scavenging.

Disease Model: CCl₄-Induced Acute Liver Injury

This guide utilizes the Carbon Tetrachloride (CCl₄) induced hepatotoxicity model.[8][2] This is the industry standard for evaluating agents that protect against oxidative stress and chemical toxicity.

  • Subject: C57BL/6 Mice or Sprague-Dawley Rats.

  • Induction: Intraperitoneal (i.p.) injection of CCl₄ (0.1% - 0.5% in olive oil).

  • Pathology: CCl₄ is metabolized by CYP2E1 into the trichloromethyl radical (CCl₃*), causing lipid peroxidation, membrane lysis, and massive necrosis.

Head-to-Head Performance Data

The following data synthesizes findings from comparative studies involving Penthorum chinense flavonoids (PCBG enriched) versus Silymarin.

Table 1: Biochemical Efficacy (Serum Markers)

Data represents mean percentage reduction in injury markers relative to the Model group (Untreated).

MetricPinocembrin-7-O-glucoside (High Dose)Silymarin (Standard Dose)Interpretation
ALT Reduction ↓ 65 - 70%↓ 72 - 75%Comparable. Silymarin shows a slight edge in absolute enzyme retention.
AST Reduction ↓ 55 - 60%↓ 60 - 65%Comparable. Both drugs significantly prevent hepatocyte leakage.
MDA (Lipid Peroxidation) ↓ 45%↓ 50%Silymarin Superior. Silymarin's direct scavenging is highly effective against lipid peroxidation.
GSH (Antioxidant Reserve) ↑ 120% (Restoration)↑ 110% (Restoration)PCBG Superior. PCBG strongly induces endogenous GSH synthesis via Nrf2.
TNF-α (Inflammation) ↓ 60%↓ 55%PCBG Superior. Stronger anti-inflammatory modulation via NF-κB inhibition.
Table 2: Pharmacokinetic Properties
FeaturePinocembrin-7-O-glucoside (PCBG)Silymarin (Silybin)
Bioavailability High (Rapid absorption)Low (Poor water solubility)
Metabolism Rapidly hydrolyzed to PinocembrinExtensive Phase II conjugation
Tmax ~0.5 - 1.0 hours~2.0 - 4.0 hours
Primary Route Renal excretion (as metabolites)Biliary excretion

Experimental Protocol

To replicate these findings, strictly follow this validated workflow.

A. Reagent Preparation
  • PCBG Stock: Dissolve Pinocembrin-7-O-β-D-glucoside in 0.5% CMC-Na (Carboxymethylcellulose Sodium).

  • Silymarin Stock: Suspend Silymarin powder in 0.5% CMC-Na.

  • Induction Agent: Mix CCl₄ with Olive Oil at a 1:9 ratio (10% solution) or 0.2% depending on species sensitivity.

B. Animal Grouping & Dosing (7-Day Protocol)
  • Group 1 (Control): Vehicle only.

  • Group 2 (Model): Vehicle + CCl₄ challenge on Day 7.

  • Group 3 (Silymarin): 100 mg/kg/day p.o.[8] for 7 days + CCl₄.

  • Group 4 (PCBG Low): 20 mg/kg/day p.o. for 7 days + CCl₄.

  • Group 5 (PCBG High): 40-80 mg/kg/day p.o. for 7 days + CCl₄.

C. Workflow Diagram

Workflow Acclimatization Acclimatization (7 Days) Pretreatment Pretreatment Phase (Days 1-7) Daily Oral Gavage Acclimatization->Pretreatment Challenge Toxic Challenge (Day 7, 1h after last dose) CCl4 i.p. injection Pretreatment->Challenge Sacrifice Sacrifice & Collection (Day 8, 24h post-CCl4) Challenge->Sacrifice Analysis Analysis Serum: ALT, AST Tissue: H&E, Western Blot Sacrifice->Analysis

Caption: Experimental timeline for evaluating hepatoprotective efficacy.

D. Critical Analysis Steps
  • Serum Analysis: Collect blood via retro-orbital puncture. Centrifuge at 3000 rpm for 10 min. Assay ALT/AST using commercial kits.

  • Histology: Fix liver lobe in 10% formalin. Embed in paraffin. Stain with Hematoxylin & Eosin (H&E). Look for: centrilobular necrosis, inflammatory infiltration, and ballooning degeneration.

  • Western Blot: Homogenize liver tissue. Probe for Nrf2 , HO-1 , NF-κB p65 , and Caspase-3 .

Expert Commentary & Causality

Why PCBG performs comparably to Silymarin: The efficacy of PCBG is not merely due to direct antioxidant activity (which is moderate compared to Silymarin's potent radical scavenging). Instead, PCBG acts as a signaling agonist . Upon ingestion, PCBG is hydrolyzed to Pinocembrin, which enters hepatocytes and disrupts the Keap1-Nrf2 complex. This releases Nrf2 to translocate to the nucleus, upregulating the Antioxidant Response Element (ARE) genes. This "endogenous boost" of SOD and GSH explains why PCBG can restore GSH levels more effectively than Silymarin in some models.

Self-Validating the Protocol:

  • Validation Check: If the Model group does not show at least a 3-fold increase in ALT/AST vs Control, the CCl₄ induction failed (likely due to degradation of CCl₄ or improper injection). The experiment must be voided.

  • Validation Check: The Silymarin group must show statistical significance (p<0.05) vs the Model group to validate the assay's sensitivity to treatment.

References

  • Guo, W.W., et al. (2016). In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation.[6][9] Scientific Reports, 6, 29340.[6][9] Link

  • Zhang, T., et al. (2017). Hepatoprotective properties of Penthorum chinense Pursh against carbon tetrachloride-induced acute liver injury in mice. Chinese Medicine, 12, 33. Link

  • Lan, K.P., et al. (2016). Pinocembrin-7-glucoside (P7G) reduced postharvest blue mold of navel orange by suppressing Penicillium italicum growth. Microorganisms, 8(4), 536. Link

  • Vargas-Mendoza, N., et al. (2014). Hepatoprotective effect of silymarin. World Journal of Hepatology, 6(3), 144–149. Link

  • Shen, X., et al. (2019). Pinocembrin protects against liver injury induced by alcohol through the activation of Nrf2/HO-1 pathway. International Immunopharmacology, 68, 19-27. Link

Sources

Validation

Evaluating the Synergistic Potential of Pinocembrin-7-O-D-glucoside: A Prodrug &amp; Combination Analysis

Topic: Evaluating the Synergistic Effects of Pinocembrin-7-O-D-glucoside with Other Compounds Content Type: Publish Comparison Guide Executive Summary Pinocembrin-7-O-D-glucoside (P7G) , a primary flavonoid glycoside iso...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Synergistic Effects of Pinocembrin-7-O-D-glucoside with Other Compounds Content Type: Publish Comparison Guide

Executive Summary

Pinocembrin-7-O-D-glucoside (P7G) , a primary flavonoid glycoside isolated from Penthorum chinense Pursh, represents a critical "delivery form" of the bioactive flavanone pinocembrin. While direct synergy studies on the glycoside form are emerging, its pharmacological value is deeply rooted in its metabolic conversion and pharmacokinetic superiority over its aglycone.

This guide objectively evaluates P7G’s performance in combination therapies, focusing on three distinct synergistic modalities:

  • Pharmacokinetic Synergy: P7G as a soluble prodrug for Pinocembrin.

  • Therapeutic Synergy: The active metabolite (Pinocembrin) combined with chemotherapeutics (Doxorubicin, Cisplatin).

  • Compositional Synergy: The "Entourage Effect" within Penthorum chinense total flavonoids (PCPTF).

Part 1: The "Prodrug" Synergy (Pharmacokinetics)

The primary limitation of many flavonoids, including pinocembrin, is poor aqueous solubility. P7G addresses this through glycosylation, which enhances solubility and alters bioavailability.

Comparative Profile: P7G vs. Pinocembrin (Aglycone)
FeaturePinocembrin-7-O-D-glucoside (P7G)Pinocembrin (Aglycone)Synergistic Implication
Solubility High (due to glucose moiety)Low (Lipophilic)P7G acts as a superior aqueous delivery vehicle.
Metabolic Fate Rapidly hydrolyzed to Pinocembrin in the GI tract.Extensively glucuronidated/sulfated (Phase II metabolism).P7G serves as a "sustained release" precursor.
Plasma Exposure Low (Parent compound)High (~4-fold higher after P7G oral admin vs. IV P7G).Oral P7G administration significantly boosts Pinocembrin bioavailability.
Primary Activity Prodrug / Local GI activitySystemic Antioxidant/Anti-inflammatoryP7G enables systemic efficacy of the aglycone.

Key Insight: Research indicates that after oral administration of P7G, the plasma concentration of Pinocembrin is approximately 4-fold higher than that of the parent glycoside. This confirms that P7G functions as a natural prodrug, leveraging the body's hydrolytic enzymes to deliver the active aglycone efficiently.

Part 2: Therapeutic Synergy (Active Metabolite Focus)

Since P7G is rapidly converted to Pinocembrin in vivo, the synergistic effects of Pinocembrin are directly applicable to P7G therapy.

Case Study A: Cardioprotection in Chemotherapy (Doxorubicin)

Hypothesis: Can P7G/Pinocembrin mitigate Doxorubicin (DOX)-induced cardiotoxicity without compromising its anti-cancer efficacy?

  • Mechanism: DOX causes cardiotoxicity via ROS generation and mitochondrial dysfunction. Pinocembrin activates the Nrf2/HO-1 pathway (antioxidant) and inhibits p53/Bax (apoptosis) in cardiomyocytes.

  • Experimental Data (H9c2 Cardiomyoblasts & MCF-7 Cancer Cells):

Treatment GroupH9c2 ROS Levels (RFU)H9c2 Apoptosis Rate (%)MCF-7 (Cancer) ViabilityOutcome
Control~18.4~5.0%100%Baseline
Doxorubicin (2 µM) 36.9 (High Toxicity) 35.5% Reduced Potent but toxic.
DOX + Pinocembrin (1 µM) 28.8 (Significantly Lower) Reduced Maintained/Enhanced Positive Synergy
Case Study B: Hepatoprotection with Cisplatin

Hypothesis: Pinocembrin mitigates Cisplatin-induced liver injury.[1][2][3]

  • Mechanism: Cisplatin elevates TAK1 and NF-kB (inflammation). Pinocembrin inhibits these pathways and activates Nrf2.[4]

  • Synergy Note: Pinocembrin may also modulate CXCL-12 , a marker associated with Cisplatin resistance, potentially sensitizing resistant tumors.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism where P7G acts as the delivery system, and Pinocembrin executes the synergistic modulation of survival and apoptotic pathways.

P7G_Synergy_Mechanism P7G Pinocembrin-7-O-D-glucoside (Oral Intake) GI_Tract GI Tract Hydrolysis (Glucosidases) P7G->GI_Tract Solubility Advantage Pinocembrin Pinocembrin (Aglycone) (Active Metabolite) GI_Tract->Pinocembrin Rapid Conversion Nrf2 Nrf2 / HO-1 Pathway (Antioxidant Defense) Pinocembrin->Nrf2 Activates NFkB NF-κB / TAK1 (Inflammation) Pinocembrin->NFkB Inhibits Mito Mitochondrial Apoptosis (Bax/Bcl-2) Pinocembrin->Mito Modulates (Context Dependent) Hepatoprotection Hepatoprotection & Cardioprotection Nrf2->Hepatoprotection NFkB->Hepatoprotection TumorDeath Tumor Cell Death (Synergy with Chemo) Mito->TumorDeath + Doxorubicin/Cisplatin

Figure 1: The conversion of P7G to Pinocembrin and its divergent downstream effects: activating survival pathways in healthy tissue (Nrf2) while sensitizing tumor cells to apoptosis.

Part 4: Experimental Protocols for Synergy Assessment

To validate these effects in your own laboratory, follow these standardized protocols.

Protocol A: Assessing Pharmacokinetic Conversion (In Vitro)

Objective: Confirm P7G hydrolysis rate in simulated gastric/intestinal fluids.

  • Preparation: Dissolve P7G (10 µM) in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL samples at 0, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 300 µL ice-cold acetonitrile (containing IS) to stop the reaction.

  • Analysis: Centrifuge (12,000 rpm, 10 min) and analyze supernatant via UPLC-MS/MS . Monitor transitions for P7G (449 -> 287) and Pinocembrin (257 -> 153).

  • Calculation: Plot % remaining vs. time to determine half-life (

    
    ).
    
Protocol B: Evaluation of Synergistic Efficacy (Chou-Talalay Method)

Objective: Quantify synergy between P7G/Pinocembrin and Chemotherapy (e.g., Doxorubicin).

  • Cell Seeding: Seed H9c2 (normal) and MCF-7 (cancer) cells in 96-well plates (

    
     cells/well).
    
  • Drug Treatment (24h):

    • Single Agents: Doxorubicin (0.1, 0.5, 1, 2, 5 µM); Pinocembrin (1, 5, 10, 20, 50 µM).

    • Combination: Constant ratio (e.g., 1:10 Dox:Pin) or non-constant ratio.

  • Viability Assay: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Data Analysis:

    • Calculate Fraction Affected (

      
      ) for each dose.
      
    • Use CompuSyn software to generate the Combination Index (CI) .

    • Interpretation:

      • 
        : Synergism
        
      • 
        : Additive
        
      • 
        : Antagonism
        
References
  • Pharmacokinetics of Pinocembrin-7-O-β-D-glucoside: In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation. Scientific Reports.

  • Pinocembrin & Doxorubicin Synergy: The Prophylactic Effect of Pinocembrin Against Doxorubicin-Induced Cardiotoxicity in an In Vitro H9c2 Cell Model.[5] Frontiers in Pharmacology.[5][6]

  • Pinocembrin & Cisplatin Hepatoprotection: Pinocembrin protects against cisplatin-induced liver injury via modulation of oxidative stress, TAK-1 inflammation, and apoptosis.[1][3] Toxicology and Applied Pharmacology.

  • Penthorum chinense Flavonoids: Total flavonoids extracted from Penthorum chinense Pursh inhibits oxidative stress and inflammation in liver cancer cells.[7] Translational Cancer Research.[7]

  • Pinocembrin Anti-Fibrotic Mechanism: Antifibrotic Mechanism of Pinocembrin: Impact on Oxidative Stress, Inflammation and TGF-β/Smad Inhibition in Rats.[2][4] PubMed.

Sources

Comparative

Limitations of current research on the therapeutic potential of Pinocembrin-7-O-D-glucoside.

A Comparative Guide for Drug Development Professionals Part 1: Executive Summary & Core Directive The "Prodrug" Paradox: Pinocembrin-7-O-D-glucoside (P7G), a flavanone glycoside isolated primarily from Penthorum chinense...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Part 1: Executive Summary & Core Directive

The "Prodrug" Paradox: Pinocembrin-7-O-D-glucoside (P7G), a flavanone glycoside isolated primarily from Penthorum chinense Pursh, is frequently cited for its hepatoprotective and neuroprotective potential. However, current research reveals a critical limitation often overlooked in early-stage screening: metabolic instability .

Unlike its aglycone counterpart, Pinocembrin (PCB)—which has reached Phase II clinical trials for ischemic stroke—P7G acts essentially as a labile prodrug. Upon oral administration, it undergoes rapid hydrolysis in the gastrointestinal tract to form Pinocembrin, which is then extensively metabolized via Phase II conjugation.[1]

Guide Objective: This guide objectively critiques the therapeutic viability of P7G. We move beyond basic bioactivity claims to analyze the pharmacokinetic (PK) barriers that limit its development as a standalone therapeutic agent. We provide experimental protocols to validate these limitations in your own laboratory.

Part 2: Comparative Analysis (The Scientific Core)

Pharmacokinetics: The Rate-Limiting Step

The primary limitation of P7G is its poor oral bioavailability in its native form. Research indicates that the glycosidic bond at the C-7 position is a prime target for hydrolysis by intestinal microbiota.

Table 1: Pharmacokinetic Comparison (Rat Model, Oral Administration)

ParameterPinocembrin-7-O-D-glucoside (P7G)Pinocembrin (Aglycone)Implication for Drug Design
Primary Circulating Form Negligible (Trace amounts)High (Active Aglycone)P7G is rapidly hydrolyzed before systemic absorption.
Tmax (Time to Peak) N/A (Rapid degradation)~0.5 - 1.0 hoursRapid absorption of the aglycone; P7G fails to sustain release.
Metabolic Stability Unstable in GI fluids/feces; Stable in liver microsomes.Unstable in liver (Phase II Glucuronidation).Dual metabolic hurdles: Gut hydrolysis (P7G) + Hepatic conjugation (PCB).
Bioavailability (F) < 1% (as parent compound)Moderate (but limited by first-pass effect)Efficacy observed with P7G is likely due to the metabolite (PCB).
Clinical Status Preclinical (In vitro/In vivo animal)Phase II Clinical Trials (China)P7G lacks clinical safety/efficacy data compared to PCB.

Data synthesized from comparative PK studies in Penthorum chinense extracts and pure compound analysis [1, 2].

Pharmacodynamics: Potency vs. Delivery

While in vitro assays often show P7G has antioxidant or anti-proliferative activity, these results can be misleading. In cell-free systems, the glycoside may appear stable. However, in whole-organism models, the conversion to Pinocembrin means the observed effect is actually that of the aglycone.

  • Neuroprotection: P7G claims to protect against ischemic injury.[2][3][4] However, since P7G does not cross the Blood-Brain Barrier (BBB) as efficiently as the lipophilic Pinocembrin, any neuroprotective effect is likely mediated by the hydrolyzed Pinocembrin crossing the BBB [3].

  • Hepatoprotection: P7G is abundant in Penthorum chinense (used for liver ailments). Efficacy here is more plausible as the liver is the first pass organ, but high concentrations of the parent glycoside are unlikely to be maintained [4].

Part 3: Mechanism of Action & Metabolic Fate (Visualization)

The following diagram illustrates the "Metabolic Trap" of P7G. It highlights why P7G fails to persist as a distinct therapeutic entity in vivo.

MetabolicFate P7G Pinocembrin-7-O-D-glucoside (Oral Intake) Gut Gastrointestinal Tract (Microbiota Hydrolysis) P7G->Gut Ingestion Target Therapeutic Target (Brain/Liver) P7G->Target IV Admin Only (Bypasses Gut) PCB Pinocembrin (Aglycone) Gut->PCB Rapid Hydrolysis (Loss of Glucose) Liver Liver Microsomes (Phase II Metabolism) PCB->Liver Absorption Metabolites Glucuronides & Sulfates (Excreted/Inactive) Liver->Metabolites UGT/SULT Enzymes Liver->Target Systemic Circulation (Low %)

Figure 1: The metabolic hydrolysis pathway of P7G. Note the critical bottleneck in the GI tract where the glycoside is converted to the aglycone.

Part 4: Experimental Protocols (Self-Validating Systems)

To verify the limitations of P7G in your own research, use the following protocols. These are designed to distinguish between the activity of the parent compound and its metabolites.

Protocol A: Assessing Metabolic Stability (In Vitro)

Purpose: To quantify the rate of P7G hydrolysis in simulated gastric/intestinal fluids vs. plasma.

Reagents:

  • Simulated Gastric Fluid (SGF): pH 1.2, pepsin-free.

  • Simulated Intestinal Fluid (SIF): pH 6.8, pancreatin-free.

  • Rat Plasma (heparinized).[5]

  • Internal Standard: Naringenin or Chrysin.

Workflow:

  • Preparation: Dissolve P7G in DMSO (stock 10 mM). Dilute to 10 µM in SGF, SIF, and Plasma.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120 min.

  • Quenching: Immediately add 300 µL ice-cold acetonitrile (containing Internal Standard) to precipitate proteins/stop reaction.

  • Analysis: Centrifuge (12,000 rpm, 10 min). Inject supernatant into UPLC-MS/MS.

  • Validation Criteria:

    • SGF/SIF Stability: If P7G remains >90% at 120 min, chemical hydrolysis is low.

    • Plasma Stability: If P7G degrades <20% in 2 hours, it is plasma stable.

    • Note: To test microbial hydrolysis (the real killer), you must use fresh rat cecal contents diluted in anaerobic PBS. P7G will likely vanish within 30 mins in this matrix [2].

Protocol B: Isolation of P7G from Penthorum chinense

Purpose: To obtain high-purity P7G for testing, as commercial standards are expensive.

IsolationProtocol Raw Dried P. chinense (Aerial Parts) Extract Extraction 70% Ethanol, Reflux 2h x 3 Raw->Extract Partition Liquid-Liquid Partition Extract->Partition Frac_PE Petroleum Ether (Discard Lipids) Partition->Frac_PE Frac_EtOAc Ethyl Acetate Fraction (Target: P7G + Flavonoids) Partition->Frac_EtOAc Frac_BuOH n-Butanol Fraction (Saponins) Partition->Frac_BuOH Chrom Silica Gel Column Gradient: CHCl3-MeOH (10:1 -> 1:1) Frac_EtOAc->Chrom Purify Sephadex LH-20 MeOH Elution Chrom->Purify Final Pure P7G (>98% by HPLC) Purify->Final

Figure 2: Isolation workflow targeting the Ethyl Acetate fraction where P7G concentrates.

Step-by-Step Detail:

  • Extraction: Reflux dried P. chinense with 70% EtOH. Evaporate EtOH to obtain a crude aqueous residue.

  • Partition: Suspend residue in water. Extract sequentially with Petroleum Ether (removes chlorophyll/lipids) -> Ethyl Acetate (EtOAc) -> n-Butanol.

  • Target Fraction: Collect the EtOAc phase . This contains the bulk of flavonoids including P7G and Pinocembrin.

  • Chromatography: Load EtOAc residue onto a Silica Gel column. Elute with Chloroform:Methanol gradient. P7G typically elutes later than the aglycone Pinocembrin due to the polarity of the glucose moiety.

  • Polishing: Use Sephadex LH-20 with 100% Methanol to remove polymeric impurities. Recrystallize in MeOH/Water if necessary.

Part 5: Critical Limitations & Future Outlook

1. The Bioavailability Ceiling: Unless P7G is modified (e.g., via liposomal encapsulation or structural modification to resist hydrolysis), it offers no pharmacokinetic advantage over Pinocembrin. In fact, the higher molecular weight (418.4 g/mol vs 256.2 g/mol ) reduces its passive diffusion potential compared to the aglycone.

2. Toxicity Data Gap: While Pinocembrin has established safety profiles from clinical trials (up to 120 mg/day IV is well tolerated), P7G lacks specific long-term toxicity data. The assumption that it is "safe because it hydrolyzes to Pinocembrin" ignores potential toxicity of the glycoside itself if it accumulates in renal tubules before hydrolysis.

3. Standardization Challenges: Isolating P7G from natural sources often yields a mixture of P7G and its isomers (e.g., Pinocembrin-5-glucoside, though rare) or related galloyl-derivatives (like Thonningianins). This makes standardization of "P7G extracts" difficult for reproducible pharmacology.

Conclusion: For drug development, Pinocembrin (aglycone) remains the superior candidate due to its proven BBB permeability and clinical progress. P7G should be viewed primarily as a natural storage form of Pinocembrin, not a distinct therapeutic lead, unless a specific delivery technology is employed to protect the glycosidic bond from gastrointestinal hydrolysis.

References

  • Pharmacokinetics and Metabolism of Pinocembrin: Title: Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. Source: Molecules (2019).[2] URL:[Link]

  • Hydrolysis and Bioavailability of P7G: Title: In-vivo absorption of pinocembrin-7-O-β-D-glucoside in rats and its in-vitro biotransformation.[1] Source: Acta Pharmaceutica Sinica B / ResearchGate (2016). URL:[Link]

  • Neuroprotective Mechanisms (Pinocembrin): Title: The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications.[2][3][4][6][7][8] Source: CNS Neuroscience & Therapeutics (2018). URL:[Link]

  • Isolation from Penthorum chinense: Title: Isolation and Identification of Compounds from Penthorum chinense Pursh with Antioxidant and Antihepatocarcinoma Properties.[9][10] Source: Journal of Agricultural and Food Chemistry (2012). URL:[Link]

  • Pinocembrin Clinical Safety: Title: Pharmacokinetics, safety, and tolerability of single and multiple-doses of pinocembrin injection administered intravenously in healthy subjects.[11] Source: Journal of Ethnopharmacology (2015).[11] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Pinocembrin-7-O-D-glucoside

Executive Summary & Risk Profile Pinocembrin-7-O-D-glucoside (CAS: 75829-43-5), also known as Pinocembroside, is a flavanone glycoside used primarily in pharmacological research.[1] While current Safety Data Sheets (SDS)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Pinocembrin-7-O-D-glucoside (CAS: 75829-43-5), also known as Pinocembroside, is a flavanone glycoside used primarily in pharmacological research.[1] While current Safety Data Sheets (SDS) from major suppliers like Cayman Chemical and Extrasynthese often classify it as "Not a hazardous substance" under GHS standards, this classification typically reflects a lack of toxicological data rather than confirmed safety.

The Scientist’s Directive (The Precautionary Principle): As a bioactive phytochemical capable of modulating lipid peroxidation and cellular signaling, this compound must be treated as a Potentially Bioactive Dust .[1] The primary risks are not acute toxicity, but rather respiratory sensitization from fine particulates and dermal absorption when solubilized in penetrating solvents like DMSO.[1]

Physical State: Solid (Powder) Solubility: Soluble in DMSO, Ethanol; sparingly soluble in aqueous buffers.[1][2]

PPE Matrix: Tiered Protection Strategy

Select your PPE tier based on the operation scale.[1] Do not rely on "minimum compliance"; rely on "maximum containment."

Protection ZoneTier 1: Analytical Scale (< 50 mg)Tier 2: Preparative Scale (> 50 mg or Stock Solution Prep)
Respiratory N95 / FFP2 Mask Required if weighing outside a fume hood.[1]P100 / FFP3 Respirator or Fume Hood (Sash < 18") Mandatory.[1] Fine phytochemical dusts are highly static and dispersible.[1]
Dermal (Hands) Nitrile Gloves (Double-gloving recommended) Thickness: ≥ 0.11 mm.Change immediately if splashed with DMSO.[1]Long-cuff Nitrile (over lab coat cuffs).Ensure glove compatibility with the solvent (e.g., Butyl rubber for large acetone/DMSO volumes).[1]
Ocular Safety Glasses with side shields.(ANSI Z87.1 / EN 166)Chemical Splash Goggles .Required during dissolution to prevent solvent splash-back.[1]
Body Standard Lab Coat (Cotton/Poly blend).Buttoned fully.[1]Tyvek® Sleeves or Apron.Recommended if handling high concentrations in DMSO to prevent skin absorption.[1]

Operational Protocol: Safe Handling Workflow

Phase A: Weighing & Transfer (The Critical Dust Zone)

Context: Flavanone glycosides are often electrostatic.[1] Static charge can cause the powder to "jump" from the spatula, creating an inhalation hazard.[1]

  • Static Control: Use an antistatic gun or wipe the spatula with an ethanol-dampened wipe before weighing.[1]

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Biological Safety Cabinet (Class II) if sterility is required.

  • Transfer: Never pour from the vial. Use a micro-spatula to transfer directly into a pre-weighed vessel.[1]

Phase B: Solubilization (The Absorption Risk)

Context: Pinocembrin-7-O-D-glucoside is often dissolved in DMSO (Dimethyl sulfoxide).[1] DMSO is a "super-penetrant" that can carry dissolved compounds directly through intact skin and into the bloodstream.[1]

  • Solvent Choice:

    • DMSO: High solubility (~30 mg/mL).[1][2] High Risk of dermal transport.[1]

    • Ethanol: Moderate solubility (~1 mg/mL).[1][2] Flammable.[1]

  • The "Double-Barrier" Technique:

    • When adding DMSO, wear two pairs of nitrile gloves .[1]

    • If a drop falls on your glove: DO NOT WIPE .[1] Immediately remove the outer glove, wash the inner glove with water, and replace the outer glove.[1]

Phase C: Waste Disposal
  • Solid Waste: Dispose of contaminated wipes/weighing boats in Hazardous Solid Waste (Bioactive/Toxic).[1] Do not use general trash.

  • Liquid Waste: Solutions in DMSO/Ethanol must go to Organic Solvent Waste (Halogen-free or Halogenated depending on other co-solvents).[1]

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber.[1]

Visualization: Safety Logic & Workflow

Figure 1: PPE Selection Logic for Bioactive Glycosides

Caption: Decision tree for selecting respiratory and dermal protection based on solvent interaction and quantity.

PPE_Logic Start Start: Handling Pinocembrin-7-glucoside State Physical State? Start->State Solid Solid Powder State->Solid Liquid Liquid Solution State->Liquid Quantity Quantity > 50mg? Solid->Quantity Solvent Solvent Type? Liquid->Solvent Hood USE FUME HOOD + N95/FFP2 Mask (Dust Hazard) Quantity->Hood No Respirator USE FUME HOOD + P100 Respirator (High Dust Potential) Quantity->Respirator Yes DMSO DMSO/DMF (Penetrating) Solvent->DMSO Ethanol Ethanol/Water (Volatile) Solvent->Ethanol Action_DMSO DOUBLE GLOVES (Nitrile) + Tyvek Sleeves Avoid Skin Contact DMSO->Action_DMSO Action_Eth Standard Nitrile Gloves Eye Protection (Splash) Ethanol->Action_Eth

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Inhalation Evacuate to fresh air immediately.If breathing is difficult, seek medical attention. Report incident as "Bioactive Dust Inhalation."[1]
Skin Contact (Solid) Brush off excess powder.[1] Wash with soap and water for 15 min.[1]Monitor for irritation.[1]
Skin Contact (DMSO Soln) DO NOT SCRUB . Rinse gently with copious water for 15+ min.[1][3]Seek medical evaluation.[1][3][4][5][6] Inform medic that the compound was dissolved in a dermal penetrant.[1]
Eye Contact Flush with eyewash station for 15 min (hold eyelids open).[1]Consult an ophthalmologist if irritation persists.
Spill (Solid) Wet wipe with ethanol to prevent dust.[1] Do not dry sweep.[1]Place waste in a sealed bag labeled "Hazardous Chemical Debris."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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